B1580087 L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C)

L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C)

Cat. No.: B1580087
M. Wt: 210.62
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-HISTIDINE:HCL:H2O (br>BenchChem offers high-quality L-HISTIDINE:HCL:H2O (5% D) (RING-2-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

210.62

Purity

98%

Origin of Product

United States

Foundational & Exploratory

What is L-HISTIDINE:HCL:H2O (RING-2-13C)?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to L-Histidine:HCl:H2O (Ring-2-13C)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has become an indispensable tool in modern biomedical research, enabling the precise tracking of molecules through complex biological systems. Among the arsenal of available labeled compounds, L-Histidine:HCl:H2O (Ring-2-13C) offers a unique and powerful probe for investigating a range of biological phenomena. By replacing the naturally abundant ¹²C with the heavy isotope ¹³C at the C2 position of the imidazole ring, this molecule becomes a distinct tracer for applications in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based metabolic analysis. This guide provides a comprehensive overview of the chemical properties, synthesis, and core applications of Ring-2-¹³C-labeled L-Histidine, offering both foundational knowledge and practical, field-proven insights for its effective use in research and development.

The Power of a Single Atom: Introduction to Stable Isotope Labeling

In the intricate landscape of cellular biology, understanding the flow of atoms, the dynamics of proteins, and the flux of metabolic pathways is paramount. Stable isotope labeling is a technique where an atom in a molecule is replaced by its non-radioactive (stable) isotope.[] Common isotopes used in biological research include Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). These labeled molecules are chemically identical to their unlabeled counterparts, ensuring they participate in biological processes without altering the system's function.[]

The key advantage lies in their detectability. The difference in mass imparted by the heavy isotope allows for differentiation and quantification by mass spectrometry, while the unique nuclear spin properties of isotopes like ¹³C and ¹⁵N make them powerful probes in NMR spectroscopy.[][2] This enables researchers to:

  • Trace Metabolic Pathways: Follow the journey of a labeled substrate as it is converted into various downstream metabolites.[2][3]

  • Determine Protein Structure and Dynamics: Elucidate the three-dimensional structure and conformational changes of proteins and other macromolecules.[4][5]

  • Quantify Molecules in Complex Samples: Use labeled compounds as internal standards for highly accurate quantification in proteomics and metabolomics.[6][7]

L-Histidine labeled at the C2 position of its imidazole ring is a particularly strategic tool due to the unique biochemical role of this specific atom.

L-Histidine: A Profile of the Unlabeled Amino Acid

To appreciate the utility of the labeled form, one must first understand the significance of L-Histidine itself.

Chemical Structure and Properties

L-Histidine is an essential amino acid featuring a distinctive imidazole side chain.[8] The hydrochloride monohydrate (HCl·H₂O) is the salt form, which enhances its stability and solubility in aqueous solutions, making it ideal for use in biochemical applications and cell culture media.[8][9] A critical feature of the imidazole ring is its pKa of approximately 6.0, which is close to physiological pH.[8] This means that under physiological conditions, the histidine side chain can readily exist in both protonated (positively charged) and neutral forms, allowing it to function as both a proton donor and acceptor in chemical reactions.[8]

Foundational Biological Roles

The unique properties of its imidazole side chain make L-Histidine a key player in numerous biological processes:

  • Enzyme Catalysis: Histidine residues are frequently found in the active sites of enzymes, where they participate directly in catalytic mechanisms by mediating proton transfer.[8]

  • Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions such as zinc, copper, and iron, which is crucial for the structure and function of many metalloproteins.

  • Physiological Precursor: L-Histidine is the direct metabolic precursor to histamine, a vital signaling molecule involved in local immune responses, inflammation, and neurotransmission.[10] It is also a precursor for the synthesis of the antioxidant dipeptides carnosine and anserine.[11]

The Ring-2-¹³C Label: A High-Fidelity Molecular Probe

The strategic placement of a ¹³C atom at the second carbon of the imidazole ring—designated C-2 or Cδ2—transforms the L-Histidine molecule into a precise analytical tool.

Defining the Label: Structure and Synthesis

L-HISTIDINE:HCL:H2O (RING-2-13C) has the same fundamental structure as its unlabeled counterpart, with the sole exception of a ¹³C isotope at the C-2 position of the imidazole ring.

Diagram 1: Chemical Structure of L-HISTIDINE:HCL:H2O (RING-2-13C)

Caption: Structure of L-Histidine with ¹³C at the Ring-2 (Cδ2) position.

The synthesis of Ring-2-¹³C L-Histidine is a multi-step process that ensures high isotopic enrichment. One established method involves using commercially available, highly enriched ¹³C-thiocyanate as the starting material.[12][13] Through a series of chemical reactions, the ¹³C atom from the thiocyanate is incorporated to form the imidazole ring, which is then coupled to a glycine moiety under mild conditions to yield the final L-histidine product with high enantiomeric excess.[12][13] This synthetic control allows for near-total (>99%) incorporation of the ¹³C isotope at the desired position.[13]

Physicochemical Properties

The introduction of the ¹³C isotope results in a slight increase in molecular weight compared to the unlabeled compound. All other chemical properties remain virtually identical.

PropertyValueSource
Chemical Formula C₅¹³CH₉N₃O₂·HCl·H₂O[14]
Molecular Weight ~210.62 g/mol [14]
Unlabeled CAS No. 5934-29-2[9][14]
Appearance White to off-white crystalline powder[9][15]
Solubility Freely soluble in water[8][15]
Isotopic Purity Typically ≥98-99% ¹³C[13][14]
Storage Store at room temperature, away from light and moisture[14][16]

Core Applications in Research and Development

The true value of L-HISTIDINE:HCL:H2O (RING-2-13C) is realized in its application as a tracer in sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of proteins at atomic resolution.[4] Isotopic labeling with ¹³C is often essential, particularly for studying larger, more complex proteins where spectral overlap becomes a significant challenge.[5][17]

  • Probing Protein Active Sites and Tautomeric States: The C-2 position of the histidine imidazole ring is highly sensitive to its local chemical environment. The ¹³C chemical shift of this specific carbon provides an exquisite probe for the protonation and tautomeric state (which nitrogen is protonated) of the histidine side chain.[18] This is critically important for understanding enzyme mechanisms, as the tautomeric state of a catalytic histidine residue can dictate its function.[8]

  • Simplifying Complex Spectra: By selectively labeling only histidine residues (or a subset of amino acids), researchers can dramatically simplify crowded NMR spectra.[19] This allows for the unambiguous assignment of signals from histidine residues, even in very large proteins or protein complexes, enabling detailed investigation of their specific roles in protein function and interaction.

Diagram 2: General Workflow for Protein NMR using Labeled Histidine

G start Plasmid DNA encoding target protein transform Transformation into E. coli expression host start->transform culture Cell Culture in Minimal Media + L-Histidine (Ring-2-¹³C) + other unlabeled amino acids transform->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce harvest Cell Harvest (Centrifugation) induce->harvest lyse Cell Lysis & Lysate Clarification harvest->lyse purify Protein Purification (e.g., Affinity & Size Exclusion Chromatography) lyse->purify nmr_prep Sample Preparation (Buffer exchange, concentration) purify->nmr_prep nmr_acq NMR Data Acquisition (e.g., ¹H-¹³C HSQC) nmr_prep->nmr_acq analysis Spectral Analysis & Structure/Dynamics Determination nmr_acq->analysis

Caption: Workflow for site-selective protein labeling for NMR analysis.

This protocol provides a generalized workflow for expressing a protein in E. coli with selective incorporation of L-Histidine (Ring-2-¹³C).

  • Host and Vector Preparation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene of interest.

  • Starter Culture: Inoculate a single colony into 50 mL of standard rich media (e.g., LB broth) with the appropriate antibiotic and grow overnight at 37°C.

  • Minimal Media Growth: Pellet the starter culture cells and resuspend them in 1 L of M9 minimal media. This media contains essential salts and a single carbon source (e.g., glucose) but lacks amino acids. Grow the culture at 37°C until the optical density (OD₆₀₀) reaches 0.6-0.8.

  • Isotope Incorporation: Add the sterile L-Histidine:HCl:H2O (Ring-2-¹³C) powder to the culture. To ensure selective incorporation and prevent isotopic scrambling, also add a mixture of the other 19 unlabeled amino acids.

  • Protein Expression: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue shaking for 12-18 hours.

  • Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the ¹³C-labeled target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O, pH 6.5). Concentrate the sample to the desired level (typically 0.5-1.0 mM).

  • Data Acquisition: Acquire NMR spectra, such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, to observe the correlations for the specifically labeled C-2 atoms of the incorporated histidine residues.

Mass Spectrometry (MS) and Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[2] It involves feeding cells a ¹³C-labeled substrate and then using MS to measure the pattern of ¹³C incorporation into downstream metabolites.[3][20]

  • Tracing One-Carbon Metabolism: The catabolism of histidine is a key entry point into the folate-dependent one-carbon metabolic network. The C-2 atom of the imidazole ring is specifically transferred to tetrahydrofolate (H₄folate) to form 10-formyl-H₄folate.[21] This molecule is a critical donor of one-carbon units for the de novo biosynthesis of purines (adenine and guanine), the building blocks of DNA and RNA.

  • Investigating Disease and Drug Action: By administering L-Histidine (Ring-2-¹³C) to cells or whole organisms, researchers can trace the flux through this pathway by measuring the ¹³C-enrichment in purines or their breakdown products, such as uric acid.[21] This provides a direct readout of one-carbon metabolism, which is often dysregulated in cancer and is a target for chemotherapeutic drugs like methotrexate.[11]

Diagram 3: Metabolic Tracing of the Ring-2-¹³C Label

G cluster_input Input cluster_cell Cellular Metabolism cluster_output Analysis his L-Histidine (Ring-2-¹³C) catabolism Histidine Catabolism his->catabolism folate_pool 10-Formyl- Tetrahydrofolate Pool (¹³C-labeled) catabolism->folate_pool purine_synthesis De Novo Purine Biosynthesis folate_pool->purine_synthesis purines Purines (A, G) (¹³C-labeled) purine_synthesis->purines extraction Metabolite Extraction purines->extraction ms LC-MS/MS Analysis extraction->ms data Detection of ¹³C Mass Shift in Purines ms->data

Caption: Tracing the ¹³C label from histidine into the purine pool.

This protocol outlines a general approach for tracing the Ring-2-¹³C label from histidine into cellular metabolites in a mammalian cell culture system.

  • Cell Culture Preparation: Culture mammalian cells (e.g., CHO, HEK293) in standard growth medium to the desired confluency or cell density.

  • Isotope Labeling Medium: Prepare a custom medium that is identical to the standard medium but replace the unlabeled L-Histidine with L-Histidine:HCl:H2O (Ring-2-¹³C) at the same molar concentration.

  • Labeling Experiment: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and add the pre-warmed isotope labeling medium. Place the cells back in the incubator.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), harvest the cells. It is crucial to rapidly quench metabolism to prevent further enzymatic activity. This is typically done by aspirating the medium and immediately adding ice-cold 80% methanol.

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube. Lyse the cells (e.g., by probe sonication or freeze-thaw cycles) and centrifuge at high speed to pellet cell debris.

  • Sample Preparation for MS: Collect the supernatant containing the polar metabolites. Dry the extract completely using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. Use a method optimized for the separation and detection of purines (e.g., adenine, guanine) and related metabolites. Monitor for the specific mass transitions corresponding to both the unlabeled (M+0) and the ¹³C-labeled (M+1) forms of the target metabolites.

  • Data Analysis: Quantify the peak areas for the M+0 and M+1 isotopologues to determine the percentage of ¹³C enrichment in the purine pool over time. This data provides a quantitative measure of the flux from histidine into purine biosynthesis.

Conclusion and Future Perspectives

L-Histidine:HCl:H2O (Ring-2-¹³C) is more than just a labeled amino acid; it is a precision tool that provides researchers with a window into fundamental biological processes. Its utility in NMR spectroscopy for elucidating protein structure and enzyme mechanisms, coupled with its power as a tracer in MS-based metabolomics for quantifying flux through the essential one-carbon pathway, makes it invaluable across numerous scientific disciplines. As analytical technologies continue to advance in sensitivity and resolution, the application of specifically designed isotopic probes like Ring-2-¹³C L-Histidine will undoubtedly lead to new discoveries in drug development, disease diagnostics, and our fundamental understanding of life at the molecular level.

References

  • Vertex AI Search. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC. Retrieved February 19, 2026.
  • PubMed. (2014, January 15). Preparation of 2'-13C-L-histidine starting from 13C-thiocyanate: synthetic access to any site-directed stable isotope enriched L-histidine. Retrieved February 19, 2026, from [Link]

  • Cambridge Isotope Laboratories. (n.d.). L-Histidine·HCl·H₂O (<5% D) (¹³C₆, 97-99%). Retrieved February 19, 2026.
  • ACS Publications. (2018, June 20). Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Retrieved February 19, 2026.
  • MDPI. (2014, January 15). Preparation of 2'- 13 C-L-Histidine Starting from 13 C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Retrieved February 19, 2026, from [Link]

  • MedchemExpress.com. (n.d.). L-Histidine-13C6,15N3 | Stable Isotope. Retrieved February 19, 2026.
  • MedchemExpress.com. (n.d.).
  • Hong Lab. (n.d.).
  • BOC Sciences. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved February 19, 2026.
  • Springer Nature Experiments. (n.d.). Labelling Analysis for 13C MFA Using NMR Spectroscopy. Retrieved February 19, 2026.
  • Royal Society of Chemistry. (1992). Synthesis of selectively multi-labelled histidines with stable isotopes and chiral synthesis of L-histidine from L-aspartic acid. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 19, 2026, from [Link]

  • Protein NMR. (2012, October 22). 15N,13C. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Site-selective 13C labeling of histidine and tryptophan using ribose. Retrieved February 19, 2026.
  • ResearchGate. (n.d.). Synthesis of L‐histidine specifically labelled with stable isotopes. Retrieved February 19, 2026.
  • Royal Society of Chemistry. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Retrieved February 19, 2026.
  • Atiken. (n.d.).
  • Selleck Chemicals. (n.d.). L-Histidine monohydrochloride monohydrate | CAS 5934-29-2. Retrieved February 19, 2026.
  • Sigma-Aldrich. (n.d.). L-Histidine monohydrochloride monohydrate Product Number H8125 Store at Room Temperature Product Description Molecular Formula:. Retrieved February 19, 2026.
  • MDPI. (2015, January 20). 13C-Enrichment of Urinary Uric Acid after l-[Ring-2-13C]Histidine Dose in Adult Humans. Retrieved February 19, 2026, from [Link]

  • TCI Chemicals. (n.d.). L-Histidine Hydrochloride | 645-35-2. Retrieved February 19, 2026.
  • ResearchGate. (n.d.). (PDF) Preparation of 2'-C-L-Histidine Starting from C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Retrieved February 19, 2026.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis. Retrieved February 19, 2026.
  • Anmol Chemicals. (n.d.). L-Histidine Hydrochloride Monohydrate BP Ph Eur FCC Manufacturers. Retrieved February 19, 2026.
  • NIST. (n.d.). L-histidine, hydrochloride, hydrate. Retrieved February 19, 2026, from [Link]

  • Cambridge Isotope Laboratories. (2017, September 5). Safety Data Sheet: L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C, 99%). Retrieved February 19, 2026.
  • PNAS. (2024, October 4). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Retrieved February 19, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). L-Histidine monohydrochloride monohydrate, ≥98% (HPLC). Retrieved February 19, 2026.
  • ChemicalBook. (2026, January 13). L-Histidine hydrochloride | 645-35-2. Retrieved February 19, 2026.
  • JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. Retrieved February 19, 2026, from [Link]

  • MDPI. (2020, May 14). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Retrieved February 19, 2026, from [Link]

Sources

Technical Guide: L-Histidine (Ring-2-13C) Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of L-HISTIDINE (RING-2-13C) monohydrochloride monohydrate Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Applications in NMR Spectroscopy, Metabolic Tracing, and Structural Biology

Executive Summary

L-Histidine (Ring-2-13C) monohydrochloride monohydrate is a stable isotope-labeled amino acid variant critical for high-resolution metabolic flux analysis and nuclear magnetic resonance (NMR) studies. Unlike uniformly labeled (


) histidine, which splits signals into complex multiplets due to 

scalar coupling, the Ring-2-13C isotopomer provides a singlet signal (in proton-decoupled spectra) at a position highly sensitive to the imidazole ring's ionization state. This guide details its physicochemical properties, its unique utility as a pH probe, and its metabolic fate in one-carbon metabolism.[1]

Physicochemical Identity & Specifications

This compound is the monohydrochloride monohydrate salt of L-histidine, labeled specifically at the C2 position of the imidazole ring. This carbon is unique as it resides between the two nitrogen atoms (


 and 

), making it the most electronically desfielded and environmentally sensitive carbon in the molecule.
Chemical Structure & Data[1][2][3][4]
PropertySpecification
Chemical Name L-Histidine (Ring-2-13C) monohydrochloride monohydrate
Unlabeled Parent CAS 5934-29-2 (Reference for salt form)
Labeled CAS Isotopomer-specific (Refer to vendor catalog; often custom)
Molecular Formula

Molecular Weight ~210.64 g/mol (Calculated: Parent ~209.63 + ~1.003 Da mass shift)
Labeling Position Imidazole Ring C2 (between

and

)
Isotopic Enrichment Typically


Solubility High in water (>50 mg/mL); Ethanol (Sparingly)
Appearance White to off-white crystalline powder
pKa Values

-COOH: 1.82

The NMR Advantage: The C2 Probe

The primary application of this specific isotopomer is in NMR spectroscopy . The Ring-2-13C atom acts as a sensitive reporter of the local electrostatic environment, specifically the protonation state of the imidazole ring.

Mechanism of Chemical Shift Sensitivity

The imidazole ring of histidine undergoes tautomerization and protonation near physiological pH (pKa ~6.0).

  • Acidic pH (< 6.0): The ring is protonated (cationic form).[2][3] Both nitrogens bear a proton.[2][3]

  • Basic pH (> 6.0): The ring is neutral. A fast exchange occurs between the

    
     (tautomer I) and 
    
    
    
    (tautomer II) forms.

Crucial Insight: Unlike most aromatic carbons, the C2 carbon signal shifts upfield (shielded) upon protonation.

  • Neutral Form:

    
     ppm (Deshielded)
    
  • Cationic Form:

    
     ppm (Shielded)
    

This ~2-4 ppm shift is easily resolvable. Because the proton exchange is often "fast" on the NMR time scale, the observed chemical shift (


) is a population-weighted average, allowing for precise pKa determination of histidine residues in peptides and proteins.
Visualization: Tautomerism & NMR Logic

HistidineTautomers cluster_legend NMR Probe Logic Cation Cationic Form (Acidic pH) Protonated Imidazole C2 Shift: ~134 ppm Neutral Neutral Form (Basic pH) Fast Tautomer Exchange C2 Shift: ~137 ppm Cation->Neutral pKa ~6.0 (-H+) Neutral->Cation (+H+) Anion Anionic Form (High pH) Deprotonated Backbone C2 Shift: Variable Neutral->Anion pKa ~9.2 (Backbone NH2) Info The C2-13C signal is a weighted average of these states.

Figure 1: The protonation equilibrium of the imidazole ring. The Ring-2-13C acts as a reporter, shifting frequency based on the ratio of Cationic to Neutral populations.

Metabolic Tracing: The One-Carbon Flux

In metabolic flux analysis (MFA), L-Histidine (Ring-2-13C) is a specialized tracer used to investigate histidine catabolism and its contribution to the tetrahydrofolate (THF) one-carbon pool .

The Pathway
  • Histidase: Converts Histidine to Urocanate (C2 label retained).[4]

  • Urocanase: Converts Urocanate to 4-Imidazolone-5-propionate .

  • Ring Opening: The imidazole ring is cleaved to form N-Formiminoglutamate (FIGLU) .[5]

  • Transfer to Folate: The formimino group (containing the

    
     label) is transferred to THF, forming 5-Formimino-THF .
    
  • Purine Synthesis: This carbon eventually enters the purine ring at positions C2 or C8 , making this tracer vital for studying nucleotide biosynthesis rates.

Visualization: Metabolic Fate

MetabolicFate His L-Histidine (Ring-2-13C) Uro Urocanate (13C Retained) His->Uro Histidase Histamine Histamine (Decarboxylation) His->Histamine HDC (Alternative Path) Figlu FIGLU (N-Formiminoglutamate) Uro->Figlu Urocanase THF THF Pool (5,10-Methenyl-THF) Figlu->THF FTCD (Transfer of 13C) Purine Purine Nucleotides (Incorporated at C2/C8) THF->Purine Biosynthesis

Figure 2: Metabolic fate of the Ring-2-13C label.[5] It uniquely traces the flow of carbon from amino acid catabolism into the nucleotide synthesis pathway.

Experimental Protocols

Protocol A: Determination of Histidine pKa via 13C-NMR

Objective: Determine the pKa of a histidine residue in a peptide using the Ring-2-13C chemical shift.

  • Sample Preparation:

    • Dissolve 2-5 mg of L-Histidine (Ring-2-13C) or the labeled peptide in 500

      
      L of 
      
      
      
      .
    • Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (

      
       ppm).
      
    • Note: Do not use phosphate buffers initially, as you will be titrating. Use 20 mM NaCl to maintain ionic strength.

  • Titration Workflow:

    • Start at pH 2.0 (adjust with dilute

      
      ).
      
    • Acquire a 1D proton-decoupled

      
      -NMR spectrum.
      
    • Increment pH by 0.5 units using dilute

      
       (or 
      
      
      
      ) up to pH 10.0.
    • Measure the pH inside the NMR tube using a micro-pH electrode after every addition.

  • Data Analysis:

    • Plot

      
       (y-axis) vs. pH (x-axis).
      
    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      
    • The inflection point is the pKa.

Protocol B: LC-MS Internal Standard Preparation

Objective: Use Ring-2-13C Histidine as an internal standard for quantifying Histidine in biological fluids.

  • Stock Solution: Prepare a 1 mM stock of L-Histidine (Ring-2-13C) HCl

    
     H2O in 0.1 M HCl. (Acidic conditions prevent bacterial growth and oxidation).
    
  • Working Solution: Dilute stock to 10

    
    M in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
    
  • Sample Spiking: Add 10

    
    L of Working Solution to 100 
    
    
    
    L of biological plasma/serum.
  • Extraction: Precipitate proteins with 300

    
    L ice-cold Acetonitrile. Centrifuge at 10,000 x g for 10 min.
    
  • Detection: Monitor the transition in MRM mode.

    • Endogenous Histidine:

      
       156.2 
      
      
      
      110.1
    • Ring-2-13C Standard:

      
       157.2 
      
      
      
      111.1 (Mass shift +1).

Handling & Storage (Scientific Integrity)

  • Hygroscopicity: The monohydrate form is relatively stable but can absorb excess moisture. Store in a desiccator.

  • Light Sensitivity: Histidine can undergo photo-oxidation in the presence of sensitizers. Store in amber vials.

  • Sterility: Histidine solutions are prone to bacterial growth. Filter sterilize (0.22

    
    m) if keeping in solution for >24 hours.
    
  • Storage: Solid: Room Temperature (20-25°C). Solution: -20°C.

References

  • Sudmeier, J. L., et al. (1976). "pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine." Biochemical Journal.

  • Brosnan, J. T., & Brosnan, M. E. (2020). "Histidine Metabolism and Function." The Journal of Nutrition.

  • Toyoda, Y., et al. (2015). "13C-Enrichment of Urinary Uric Acid after L-[Ring-2-13C]Histidine Dose in Adult Humans." Nutrients.[1]

  • Oldfield, E., et al. (2005).[6] "A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts... in Histidine Dipeptides." Journal of the American Chemical Society.

  • PubChem Compound Summary. "L-Histidine monohydrochloride monohydrate."[7] National Library of Medicine.

Sources

A Technical Guide to the Synthesis of ¹³C Ring-Labeled L-Histidine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of stable isotopes into biologically significant molecules is a cornerstone of modern biomedical research. L-Histidine, with its unique imidazole side chain, plays a critical role in enzyme catalysis, protein structure, and various metabolic pathways. This guide provides an in-depth technical overview of the primary methodologies for synthesizing L-histidine with ¹³C labels specifically within its imidazole ring. We will explore the nuances of chemical, enzymatic, and biosynthetic approaches, offering field-proven insights into the rationale behind experimental design, from precursor selection to final product validation. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of producing high-purity, specifically labeled L-histidine for applications in NMR-based structural biology, metabolic flux analysis, and quantitative proteomics.

The Imperative for ¹³C Ring-Labeled L-Histidine

Stable isotope-labeled (SIL) amino acids are indispensable tools in the life sciences.[][2] Specifically, ¹³C ring-labeled L-histidine offers unparalleled advantages for:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The imidazole ring of histidine has a pKa near physiological pH, making it a sensitive probe of local electrostatic environments in proteins. ¹³C labeling of the ring carbons provides distinct NMR signals that are crucial for studying protein structure, dynamics, enzyme mechanisms, and protein-ligand interactions.[3][4]

  • Mass Spectrometry (MS)-Based Proteomics: In quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell culture (SILAC), ¹³C-labeled histidine allows for the precise quantification of proteins by creating a distinct mass shift between labeled and unlabeled peptides.[][5]

  • Metabolic Pathway Analysis: Tracing the metabolic fate of the histidine ring is essential for understanding one-carbon metabolism and its intersection with purine biosynthesis.[6][7] L-[ring-2-¹³C]Histidine, for instance, has been used to probe the contribution of the histidine catabolic pathway to the cellular one-carbon pool, which is vital for nucleotide synthesis.[7]

This guide focuses on the practical synthesis of these critical research reagents, moving beyond mere protocols to explain the underlying chemical and biological logic.

Strategic Pathways to Synthesis: A Comparative Overview

The synthesis of ¹³C ring-labeled L-histidine can be broadly categorized into three primary strategies: total chemical synthesis, biosynthesis, and chemo-enzymatic methods. The choice of method depends on the desired labeling pattern, required yield, optical purity, and available resources.

Synthetic Strategy Key Advantages Primary Challenges Typical ¹³C Precursors
Total Chemical Synthesis Precise, site-specific labeling control.[8][9] Applicable to non-natural derivatives.Multi-step, often complex procedures. Potential for racemization requires chiral resolution or asymmetric synthesis.K¹³CN, ¹³C-Thiocyanate, ¹³C-Orthoformate
Biosynthesis (In Vivo) High optical purity (L-isomer). Can produce fully labeled histidine. Cost-effective for large-scale production.[10]Labeling pattern depends on the precursor and metabolic pathways (scrambling possible). Requires expertise in metabolic engineering and fermentation.[¹³C]-Glucose, [¹³C]-Glycerol
Chemo-Enzymatic Methods Combines the specificity of chemical synthesis with the high stereoselectivity of enzymes. Milder reaction conditions.Requires availability of suitable enzymes. May require optimization of enzymatic reaction conditions.Chemically synthesized labeled intermediates

Total Chemical Synthesis: Precision and Control

Chemical synthesis offers the most control over the exact position of the ¹³C label within the imidazole ring. A robust and versatile approach starts from simple, commercially available ¹³C-labeled precursors and builds the imidazole ring, followed by the stereoselective introduction of the amino acid side chain.

A Proven Method: Synthesis of [2'-¹³C]-L-Histidine from K¹³CSN

A highly successful strategy for synthesizing L-histidine with a ¹³C label at the C2 position of the imidazole ring has been developed and refined.[8][9][11] This method leverages the O'Donnell asymmetric amino acid synthesis for excellent stereocontrol.[8][9]

The logical flow of this synthesis is designed to build the labeled imidazole core first and then append the chiral side chain under mild conditions to preserve optical purity.

cluster_0 Imidazole Ring Construction (¹³C Incorporation) cluster_1 Asymmetric Side-Chain Addition K13CSN K¹³CSN (Potassium ¹³C-Thiocyanate) BenzylIso Benzyl Isothiocyanate-¹³C K13CSN->BenzylIso + Benzyl Chloride Thiourea Benzyl Thiourea-¹³C (4) BenzylIso->Thiourea + Glycine Amide ImidazoleKetone 1-Benzyl-2-(methylthio)- imidazole-5-ketone-¹³C (5) Thiourea->ImidazoleKetone Acid-catalyzed cyclization FinalCore 1-Benzyl-5-chloromethyl- imidazolium chloride-¹³C (9) ImidazoleKetone->FinalCore Functional group manipulations Coupling Protected L-Histidine Derivative-¹³C (11) FinalCore->Coupling O'Donnell Phase-Transfer Catalysis GlycineMoiety Schiff Base of (tert-butyl glycinate) GlycineMoiety->Coupling Deprotection [2'-¹³C]-L-Histidine (1a) Coupling->Deprotection Acid Hydrolysis & Hydrogenolysis cluster_0 Central Carbon Metabolism cluster_1 L-Histidine Biosynthesis cluster_2 Purine Biosynthesis U_Glucose [U-¹³C₆]-Glucose PPP Pentose Phosphate Pathway U_Glucose->PPP PRPP ¹³C-PRPP (Phosphoribosyl pyrophosphate) PPP->PRPP His_Pathway 10-Step Enzymatic Pathway (his genes) PRPP->His_Pathway Purine_Pathway Purine Synthesis PRPP->Purine_Pathway ATP ATP ATP->His_Pathway L_His ¹³C-L-Histidine His_Pathway->L_His AICAR ¹³C-AICAR His_Pathway->AICAR byproduct AICAR->Purine_Pathway recycling

Caption: Biosynthetic pathway for ¹³C-L-Histidine production.

Methodology for Biosynthetic Production

Strain Engineering: The foundational requirement is a bacterial strain optimized for histidine production. Key engineering strategies include:

  • Removing Feedback Inhibition: The first enzyme in the pathway, ATP-phosphoribosyltransferase (encoded by hisG), is typically subject to feedback inhibition by histidine. This inhibition must be removed through genetic mutation. [10]* Upregulating Pathway Genes: The expression of the entire his operon is often placed under the control of a strong, inducible promoter to maximize the flux towards histidine. [10]* Enhancing Precursor Supply: Engineering the central metabolism to direct more carbon flux into the pentose phosphate pathway increases the supply of the crucial precursor PRPP. [10] Fermentation and Labeling:

  • Pre-culture: The engineered E. coli or C. glutamicum strain is first grown in a standard rich medium (e.g., LB broth) to generate biomass.

  • Labeling Culture: Cells are harvested, washed, and transferred to a defined minimal medium. The sole carbon source in this medium is [U-¹³C₆]-glucose.

  • Induction & Fermentation: Gene expression for the histidine pathway is induced, and the culture is grown under controlled conditions (temperature, pH, oxygen) in a bioreactor.

  • Harvesting: L-histidine is secreted into the medium. The supernatant is collected after separating the cells.

Purification and Quality Control: Ensuring Experimental Validity

Regardless of the synthetic route, the final product must be rigorously purified and analyzed to confirm its identity, purity (both chemical and enantiomeric), and the extent of isotopic labeling. This is a self-validating system where analytical data must corroborate the synthetic design.

Purification Workflow

A standard workflow involves chromatographic separation to isolate L-histidine from reaction byproducts or fermentation media components.

Crude Crude Product (from Synthesis or Fermentation) IonEx Ion-Exchange Chromatography Crude->IonEx Primary Purification Desalt Desalting / Buffer Exchange IonEx->Desalt Lyophilize Lyophilization Desalt->Lyophilize Final Pure ¹³C-L-Histidine (Solid Powder) Lyophilize->Final QC QC Analysis (NMR, MS) Final->QC Validation

Caption: General purification and analysis workflow.

Semi-preparative HPLC: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and analysis. * Isolation: Methods using derivatizing agents like 9-fluorenylmethylchloroformate (FMOC) can be used for the semi-preparative isolation of amino acids from complex biological samples. The FMOC group can be cleaved post-purification to yield the pure, non-derivatized amino acid. * Enantiomeric Purity: Chiral HPLC columns are used to separate L- and D-histidine, confirming the high enantiomeric excess (>99%) required for biological applications.

Analytical Validation

Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic enrichment. High-resolution MS can precisely determine the mass of the labeled molecule, confirming the incorporation of the correct number of ¹³C atoms. [11]Isotope Ratio Mass Spectrometry (IRMS) provides a highly accurate measure of the ¹³C enrichment level. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive analytical tool for confirming the specific site(s) of labeling.

  • ¹³C-NMR: A ¹³C-NMR spectrum will show a significantly enhanced signal at the chemical shift corresponding to the labeled carbon position. [9]For example, in [2'-¹³C]-L-histidine, an intense signal will appear around 138.0 ppm. [9]* ¹H-NMR: The protons attached to or near the ¹³C label will exhibit splitting (J-coupling) with the ¹³C nucleus, providing unambiguous proof of the label's location. [9]

Conclusion: A Foundation for Discovery

The synthesis of ¹³C ring-labeled L-histidine is a sophisticated endeavor that empowers cutting-edge research. While chemical synthesis provides unparalleled precision for site-specific labeling, biosynthetic methods offer an efficient route to highly enriched, optically pure product on a larger scale. The choice of methodology must be aligned with the specific experimental question being addressed. By understanding the fundamental principles behind each synthetic strategy and adhering to rigorous purification and analytical validation, researchers can confidently produce and utilize these powerful molecular probes to unravel the complexities of biological systems.

References

  • Guelinckx, I., et al. (2000). Isolation and quantitation of isotopically labeled amino acids from biological samples. Journal of Chromatography B: Biomedical Sciences and Applications.
  • van der Wielen, J., et al. (1998). Synthesis of L‐histidine specifically labelled with stable isotopes. European Journal of Organic Chemistry. Available at: [Link]

  • Salih, A. M., et al. (2014). Preparation of 2'-13C-L-histidine starting from 13C-thiocyanate: synthetic access to any site-directed stable isotope enriched L-histidine. Molecules. Available at: [Link]

  • Kajiwara, M., et al. (1993). Synthesis of selectively multi-labelled histidines with stable isotopes and chiral synthesis of L-histidine from L-aspartic acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Salih, A. M., et al. (2014). Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Molecules. Available at: [Link]

  • De Nisco, M., et al. (2020). Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biological fluids. AIR Unimi. Available at: [Link]

  • Ito, A., et al. (2018). Synthesis of double- 13 C-labeled imidazole derivatives. ResearchGate. Available at: [Link]

  • Max, K. E., et al. (2020). Streamlining the Analysis of Dynamic 13C-Labeling Patterns for the Metabolic Engineering of Corynebacterium glutamicum as l-Histidine Production Host. Metabolites. Available at: [Link]

  • Yang, Y., et al. (2021). Effect of Biochar on the Production of L-Histidine From Glucose Through Escherichia coli Metabolism. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Yaylayan, V. A., & Locas, C. P. (2007). Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems. Food Chemistry. Available at: [Link]

  • SB-PEPTIDE. Stable Isotope Labeled (SIL) Peptides. SB-PEPTIDE. Available at: [Link]

  • Wu, H., et al. (2020). Highly Efficient Production of l-Histidine from Glucose by Metabolically Engineered Escherichia coli. ACS Synthetic Biology. Available at: [Link]

  • NMR-BIO. Isotope - labeled amino acids and compounds for NMR studies. NMR-BIO. Available at: [Link]

  • Acar, C., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Available at: [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]

  • Darmaun, D., et al. (2015). 13C-Enrichment of Urinary Uric Acid after l-[Ring-2-13C]Histidine Dose in Adult Humans. Metabolites. Available at: [Link]

Sources

Isotopic Purity of L-HISTIDINE (RING-2-13C): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Histidine (Ring-2-13C) is not merely a labeled standard; it is the definitive probe for the imidazole side chain's electrostatic environment. Unlike uniform labeling ([U-13C]), which introduces complex scalar couplings (


) that broaden spectra, or backbone labeling which reports only on secondary structure, the C2 (or C

2)
position acts as an isolated spin reporter. It sits directly between the two imidazole nitrogens (

and

), making its chemical shift hypersensitive to protonation states and tautomeric equilibria.

This guide details the critical parameters for assessing the isotopic and chemical purity of Ring-2-13C L-Histidine, providing a self-validating workflow for researchers who demand artifact-free NMR data and precise metabolic flux quantitation.

Molecular Architecture & The "Ring-2" Advantage

The imidazole ring of histidine is the functional heart of many enzymes (e.g., serine proteases). The C2 carbon is unique because it is the only carbon atom bonded to both ring nitrogens.

Why Ring-2-13C?
  • Tautomer Sensitivity: The

    
     chemical shift of C2 changes by >6 ppm depending on whether the proton resides on 
    
    
    
    (the
    
    
    tautomer) or
    
    
    (the
    
    
    tautomer).
  • pKa Determination: It allows for the direct measurement of pKa values in "invisible" protein states or large complexes where proton signals are broadened beyond detection.

  • Spectral Clarity: In [Ring-2-13C] labeling, the C2 is isolated from other

    
     nuclei (specifically C4/C5), eliminating one-bond 
    
    
    
    couplings (
    
    
    ) that complicate spectra in uniformly labeled samples.

Synthesis Pathways & Impurity Profiles

Understanding the synthesis is prerequisite to suspecting specific impurities. The dominant commercial route utilizes the O'Donnell Phase-Transfer Catalysis method, which allows for high enantiomeric excess (ee) and specific isotope placement.

The O'Donnell Synthetic Route

The synthesis typically begins with


-Thiocyanate , which builds the imidazole ring de novo.

SynthesisPath Thiocyanate K-13C-SCN (Isotope Source) Isothiocyanate Benzyl Isothiocyanate (Intermediate) Thiocyanate->Isothiocyanate Benzylation Imidazole 1-Benzyl-5-chloromethyl -imidazolium chloride Isothiocyanate->Imidazole Cyclization w/ Glycine Amide ODonnell O'Donnell Schiff Base (Enantioselective Step) Imidazole->ODonnell Phase Transfer Catalyst ProtectedHis Protected L-Histidine ODonnell->ProtectedHis Alkylation FinalHis L-Histidine (Ring-2-13C) >99% ee, >99 atom% ProtectedHis->FinalHis Deprotection & Purification

Figure 1: Chemo-enzymatic synthesis pathway for L-Histidine (Ring-2-13C) highlighting the isotope source and chiral induction step.

Critical Impurity Profile
Impurity TypeSourceDetection MethodImpact
D-Histidine (Ring-2-13C) Failure of chiral phase-transfer catalyst or racemization during deprotection.Chiral HPLC / Marfey's MethodFalse structural constraints in NOE data; split peaks in high-field NMR.

-Histidine
Isotopic dilution from natural abundance reagents or incomplete enrichment of KSCN.HRMS / qNMRReduced sensitivity; inaccurate quantification in metabolic flux.
Glycine / Amines Hydrolysis byproducts of the Schiff base.

NMR
Chemical noise; potential inhibition in biological assays.
Benzyl derivatives Incomplete deprotection of the imidazole nitrogen.

NMR (Aromatic region)
Cytotoxicity in cell-based assays; spectral artifacts.

Protocol for Purity Verification (Self-Validating)

As a senior scientist, relying on a Certificate of Analysis (CoA) is insufficient for critical path experiments. Use this Self-Validating Workflow to confirm the reagent quality before committing it to expensive protein expression or clinical mass spec assays.

Step 1: Regiospecificity Check (HSQC)

Before quantifying, confirm the label is only at the C2 position.

  • Experiment:

    
     HSQC (Heteronuclear Single Quantum Coherence).
    
  • Expectation: A single, intense cross-peak at

    
     / 
    
    
    
    (depending on pH).
  • Red Flag: Cross-peaks at C4/C5 (

    
    ) indicate scrambling or incorrect starting material.
    
Step 2: Isotopic Enrichment Quantification (qNMR)

Do not use Mass Spec alone for enrichment; it struggles to distinguish between [M+1] isotopes and chemical impurities. qNMR is absolute.

Protocol:

  • Sample: Dissolve 5 mg L-His (Ring-2-13C) in

    
     (pH adjusted to 1.0 with DCl to simplify kinetics).
    
  • Standard: Add a known molar quantity of Maleic Acid (traceable standard).

  • Pulse Sequence: Inverse-gated decoupling

    
     NMR (to suppress NOE enhancement).
    
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    . The
    
    
    of C2-His is long (~3-6s). Set
    
    
    .
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of spins (1 for C2),
    
    
    = Moles.
Step 3: Chiral Purity (Marfey's Method)

If Chiral HPLC is unavailable, use Marfey’s reagent (FDAA).

  • React 50

    
    g sample with FDAA.
    
  • Analyze via LC-MS.[1]

  • L-His-FDAA elutes significantly earlier than D-His-FDAA on C18 columns.

  • Limit: Acceptable D-isomer content

    
    .
    

Applications: The Tautomer Logic[6]

The primary utility of Ring-2-13C is distinguishing the protonation state of the imidazole ring. This is governed by the chemical shift logic detailed below.

TautomerLogic State_Cation Cationic Form (Bi-protonated) State_Neutral Neutral Form (Mono-protonated) State_Cation->State_Neutral pH > 6.0 Deprotonation Tautomer_Neps Tautomer I (Nε2-H) Shift < 122 ppm State_Neutral->Tautomer_Neps Equilibrium (Common) Tautomer_Ndelta Tautomer II (Nδ1-H) Shift > 122 ppm State_Neutral->Tautomer_Ndelta Equilibrium (Rare/Catalytic)

Figure 2: Decision tree for assigning Histidine tautomers based on C2 chemical shift values.

Data Interpretation Table
StateDominant Protonation

Shift (ppm)
Biological Context
Cationic

~134 - 136Low pH / Salt Bridges
Tautomer I

< 122 (Typically 115-120)General surface residues
Tautomer II

> 122 (Typically 126-128)Catalytic Triads / Ligand Binding

Note: Shifts are referenced to DSS in


. Values may shift 

ppm depending on temperature and ionic strength.

References

  • Identification of Histidine Tautomers in Proteins by 2D 1H/13C

    
    2 One-Bond Correlated NMR. 
    Sudmeier, J. L., et al. (2003).[2] Journal of the American Chemical Society.
    [Link]
    Key Finding: Establishes the >122 ppm vs <122 ppm rule for tautomer identification.
    
  • Preparation of 2'-13C-L-histidine starting from 13C-thiocyanate: synthetic access to any site-directed stable isotope enriched L-histidine. Abdallah, M. A., et al. (2014).[3][4][5] Molecules. [Link] Key Finding: Details the O'Donnell phase-transfer synthesis route ensuring 99% ee.

  • 13C-Enrichment of Urinary Uric Acid after L-[Ring-2-13C]Histidine Dose in Adult Humans. Kiyono, H., et al. (2015).[1] Nutrients. [Link] Key Finding: Validates the use of Ring-2-13C His for tracing one-carbon metabolism into the purine ring (C2 position).[1]

  • Measurement of histidine pKa values and tautomer populations in invisible protein states. Mulder, F. A., et al. (2014).[6] PNAS. [Link] Key Finding: Demonstrates the unique capability of C2-labeling to detect excited/invisible protein states.

Sources

An In-depth Technical Guide to the Stability and Storage of ¹³C Labeled L-Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise quantification and structural analysis in fields ranging from proteomics to metabolomics. ¹³C labeled L-histidine, in particular, serves as a critical tracer for metabolic flux analysis, a standard for quantitative mass spectrometry, and a probe in biomolecular NMR studies.[1][2] The integrity of experimental data derived from these applications is fundamentally dependent on the chemical and isotopic purity of the labeled compound. This guide provides a comprehensive overview of the factors governing the stability of ¹³C L-histidine and establishes field-proven protocols for its optimal storage and handling to ensure its integrity from procurement to experimental use.

The presence of the ¹³C isotope does not significantly alter the fundamental chemical reactivity of the L-histidine molecule. Therefore, its stability profile is governed by the inherent chemical properties of L-histidine itself, particularly the reactive imidazole side chain.[3]

Core Chemical Properties and Stability Considerations

L-histidine is an α-amino acid featuring an imidazole side chain, which is central to its biological function and its susceptibility to degradation. The imidazole ring can act as both a proton donor and acceptor at physiological pH, making it a versatile participant in enzymatic reactions and protein structure stabilization.[3][4] However, this reactivity also makes it a primary target for degradation.

Key Factors Influencing Stability:

  • Oxidation: The imidazole ring is susceptible to oxidation, especially in the presence of metal ions (like Fe³⁺ or Cu²⁺) and reactive oxygen species (ROS).[5][6]

  • pH: The protonation state of the imidazole ring (pKa ≈ 6.0) dictates its reactivity. Changes in pH can influence its susceptibility to oxidative and photo-induced degradation.[3][5][7]

  • Light: Exposure to UV radiation can induce photodegradation, particularly in the presence of photosensitizers.[7][8][9]

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways.

  • Moisture: As a hygroscopic solid, L-histidine can absorb moisture, which can facilitate degradation reactions, especially in the presence of other reactants.

Degradation Pathways and Mechanisms

Understanding the potential degradation pathways is crucial for developing effective storage and handling strategies.

Oxidation

Oxidative degradation is a primary concern. The reaction is often catalyzed by trace metal ions and can be initiated by peroxides or other oxidants.[6] The oxidation can proceed through various mechanisms, including the formation of endoperoxides and hydroperoxides, ultimately leading to ring-opening and the formation of various byproducts such as imidazolone, hydrated imidazolone, and even cross-linked dimers.[5] Studies have shown that oxidation by permanganate in an alkaline medium leads to the formation of products like 2-imidazole acetaldehyde and ammonia.[10][11][12]

The pH plays a critical role in the oxidation mechanism. The deprotonated (neutral) form of the imidazole ring is generally more susceptible to oxidation by singlet oxygen than the protonated (cationic) form.[5][7] The presence of metal chelators like EDTA or DTPA can completely inhibit metal-catalyzed oxidation.[6]

Photodegradation

L-histidine does not strongly absorb near-UV or visible light, but it is highly susceptible to degradation in the presence of photosensitizers (e.g., flavins, pterins).[7] This process can occur via two main mechanisms:

  • Type I: A one-electron transfer reaction, yielding a histidine radical cation.[7]

  • Type II: Involving singlet oxygen (¹O₂), which reacts with the imidazole ring.[5]

Photodegradation is also pH-dependent, with the protonated form being less reactive.[7] The presence of even trace amounts of iron (Fe³⁺) can significantly promote photodegradation when exposed to near-UV light.[13]

Recommended Storage and Handling Protocols

To preserve the chemical and isotopic integrity of ¹³C L-histidine, adherence to strict storage and handling protocols is mandatory.

Storage of Solid ¹³C L-Histidine

The solid form of L-histidine is generally stable when stored correctly.[14][15]

ParameterRecommendationRationale
Temperature Store at +5°C to +30°C.[16] Some suppliers recommend room temperature.[2]Prevents acceleration of degradation reactions. Avoid high temperatures.[17]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to oxygen and moisture, reducing the risk of oxidation.
Light Store in a light-resistant (amber) container in the dark.[2][6][15]Prevents photodegradation.[18]
Container Use a tightly sealed, non-reactive container (e.g., glass or appropriate polymer).Prevents contamination and moisture absorption.[17][18]
Moisture Store in a dry environment or desiccator.[2][15]L-histidine is hygroscopic; moisture can initiate degradation.
Preparation and Storage of Stock Solutions

Aqueous solutions of L-histidine are significantly less stable than the solid form and require more stringent precautions.

Protocol for Preparing a Stock Solution:

  • Solvent Selection: Use high-purity, degassed water (e.g., WFI or HPLC-grade) or a suitable buffer. L-histidine is soluble in water.[4][19]

  • Environment: Prepare solutions in a controlled environment, such as a glove box under an inert atmosphere, to minimize oxygen exposure.

  • pH Control: If preparing a buffered solution, a pH range of 5.5-6.5 is often optimal for the stability of molecules formulated with histidine.[20] The pH of an unbuffered L-histidine solution in water is typically between 7.0 and 8.5.[4][16]

  • Filtration: After dissolution, sterile-filter the solution through a 0.22 µm filter into a sterile, pyrogen-free storage container. This removes particulates and potential microbial contamination.

  • Aliquoting: Dispense the solution into single-use aliquots. This is a critical step to avoid repeated freeze-thaw cycles and contamination of the bulk stock.

Storage of Stock Solutions:

ParameterRecommendationRationale
Temperature Short-term (days): 2-8°C. Long-term (weeks-months): -20°C or -80°C.Freezing is essential for long-term stability by drastically slowing reaction kinetics.
Freeze-Thaw Avoid repeated freeze-thaw cycles. Freeze-thaw can lead to pH shifts in buffered solutions and potentially cause aggregation or degradation of molecules in the solution.[21]
Light Store frozen aliquots in the dark.Prevents photodegradation, which can still occur in the frozen state, albeit slowly.
Container Use sterile, non-reactive cryovials (e.g., polypropylene).Ensures sterility and prevents leaching of contaminants.

Workflow for Handling and Quality Control

A systematic approach to handling and periodic quality control ensures the reliability of experimental results.

stability_workflow Workflow for ¹³C L-Histidine Management receive Receive Compound log Log Lot #, Date, Initial CoA receive->log storage_solid Store Solid (Dark, Dry, Inert Gas, Controlled Temp) log->storage_solid qc_initial Initial QC Check (e.g., MS for M+X) Optional storage_solid->qc_initial prepare_sol Prepare Stock Solution (Inert atmosphere, Aseptic technique) storage_solid->prepare_sol qc_initial->prepare_sol aliquot Aliquot into Single-Use Vials prepare_sol->aliquot storage_frozen Store Aliquots (-80°C, Dark) aliquot->storage_frozen qc_periodic Periodic QC Check (Purity via LC-MS) For long-term storage storage_frozen->qc_periodic use Use in Experiment storage_frozen->use qc_periodic->use Pass discard Discard if QC Fails qc_periodic->discard Fail

Caption: Recommended workflow for receiving, storing, and using ¹³C L-histidine.

Analytical Methods for Stability Assessment

Verifying the purity and integrity of ¹³C L-histidine is crucial. A combination of analytical techniques provides the most comprehensive assessment.

TechniquePurposeKey Information Provided
Mass Spectrometry (MS) Primary tool for identity and purity.[22]Confirms correct mass (isotopic enrichment), detects degradation products, and allows for quantification via isotope dilution methods.[23]
NMR Spectroscopy Structural confirmation.Provides detailed structural information, confirms labeling position, and can identify impurities with distinct chemical shifts.[24]
HPLC/UPLC Purity assessment and separation.Separates the parent compound from impurities and degradation products, allowing for quantification of chemical purity.[23]

Protocol: Purity Verification by LC-MS

  • Sample Preparation: Dilute a small amount of the solid or a stock solution aliquot to a suitable concentration (e.g., 1-10 µg/mL) using an appropriate mobile phase or solvent.

  • Chromatography:

    • Column: Use a reverse-phase (e.g., C18) or HILIC column suitable for amino acid analysis.

    • Mobile Phase: A typical gradient might run from an aqueous phase with a modifier (e.g., 0.1% formic acid) to an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Detection: UV detection (e.g., at 210 nm) can be used in conjunction with MS.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Analysis: Perform a full scan to identify the [M+H]⁺ ion corresponding to the specific ¹³C labeled L-histidine isotopologue.

    • Purity Check: Analyze the chromatogram for co-eluting peaks and the mass spectrum for ions corresponding to potential degradation products or unlabeled histidine.

  • Data Interpretation: The purity is determined by the peak area percentage of the main compound in the chromatogram. The mass spectrum confirms the isotopic identity and integrity.

Conclusion

The stability of ¹³C labeled L-histidine is paramount for the accuracy and reproducibility of the research it enables. While the ¹³C label itself does not impact chemical reactivity, the inherent properties of the L-histidine molecule, particularly its imidazole side chain, render it susceptible to oxidative and photo-induced degradation. By implementing the rigorous storage and handling protocols detailed in this guide—including controlled temperature, protection from light and moisture, use of inert atmospheres, and careful preparation of solutions—researchers can effectively mitigate these degradation risks. Regular verification of compound integrity using robust analytical methods like LC-MS will further ensure the validity of experimental outcomes, upholding the highest standards of scientific integrity.

References

  • Mechanism of Oxidation of L-Histidine by Heptavalent Manganese in Alkaline Medium. (2025). E-Journal of Chemistry. Available from: [Link]

  • Degradation of histidine. The pathways glutamate fermentation (fnc1)... (n.d.). ResearchGate. Available from: [Link]

  • Evolution of oxidation dynamics of histidine: non-reactivity in the gas phase, peroxides in hydrated clusters, and pH dependence in solution. (2014). RSC Publishing. Available from: [Link]

  • L-histidine degradation VI. (n.d.). PubChem. Available from: [Link]

  • Near UV light photo-degradation of histidine buffer: Mechanisms and role of Fe(III). (n.d.). ResearchGate. Available from: [Link]

  • Kinetics And Mechanism Of Oxidation Of L-Histidine By Permanganate In Aqueous Alkaline, Aquo-Organic And Micellar Media. (n.d.). IJERT. Available from: [Link]

  • Different histidine degradation pathways. Conversion of histidine to glutamate. (n.d.). ResearchGate. Available from: [Link]

  • The degradation of l-histidine, imidazolyl-l-lactate and imidazolylpropionate by Pseudomonas testosteroni. (1973). Biochemical Journal. Available from: [Link]

  • The degradation of l-histidine, imidazolyl-l-lactate and imidazolylpropionate by Pseudomonas testosteroni. (1973). Portland Press. Available from: [Link]

  • A novel L-Histidine (C, N) codoped-TiO2-CdS nanocomposite for efficient visible photo-degradation of recalcitrant compounds from wastewater. (2019). PubMed. Available from: [Link]

  • Kinetics and Mechanism of Oxidation of l-Histidine by Permanganate Ions in Sulfuric Acid Medium. (n.d.). ResearchGate. Available from: [Link]

  • Unravelling the Photoprotection Capacity of Resveratrol on Histidine Oxidation. (2021). MDPI. Available from: [Link]

  • Oxidation of Free L-histidine by tert-Butylhydroperoxide. (n.d.). ResearchGate. Available from: [Link]

  • L-HISTIDINE FOR BIOCHEMISTRY. (n.d.). Loba Chemie. Available from: [Link]

  • Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. (2024). ACS Publications. Available from: [Link]

  • Histidine Photodegradation during UV Resonance Raman Spectroscopy. (2003). ACS Publications. Available from: [Link]

  • Pharmacokinetics of stable isotopically labeled L-histidine in humans and the assessment of in vivo histidine ammonia lyase activities. (n.d.). PubMed. Available from: [Link]

  • Histidine Photodegradation during UV Resonance Raman Spectroscopy†. (n.d.). ResearchGate. Available from: [Link]

  • Atomic view of the histidine environment stabilizing higher-pH conformations of pH-dependent proteins. (2015). NIH. Available from: [Link]

  • A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. (2002). PNAS. Available from: [Link]

  • Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enrich. (2014). MDPI. Available from: [Link]

  • Industrial preparation method of L-histidine. (2022). Patsnap.
  • Specification of L-HISTIDINE CAS No.: 71-00-1. (n.d.). Bio Line Integratori. Available from: [Link]

  • L-Histidine. (n.d.). HiMedia Laboratories. Available from: [Link]

  • Peptide purity assignment for antibody quantification by combining isotope dilution mass spectrometry and liquid chromatography. (2022). Springer. Available from: [Link]

  • Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo. (n.d.). AIR Unimi. Available from: [Link]

  • Change in pH as a function of temperature for histidine buffer when the temperature was decreased from +25 to −30°C. (n.d.). ResearchGate. Available from: [Link]

  • Stable antibody formulation. (2002). Google Patents.
  • Preparation of 2'-13C-L-histidine starting from 13C-thiocyanate: synthetic access to any site-directed stable isotope enriched L-histidine. (2014). PubMed. Available from: [Link]

  • Compound-specific isotope analysis of amino acids for aquatic systems. (2024). Elsevier. Available from: [Link]

  • L-Histidine. (n.d.). ChemBK. Available from: [Link]

  • L-HISTIDINE MONOCHLORJDE MONOHYDRA TE TESTING METHODS. (2024). Bio-serv. Available from: [Link]

  • A rapid and robust method for selective isotope labeling of proteins. (n.d.). PMC. Available from: [Link]

Sources

Technical Guide: L-Histidine Biosynthesis and Metabolic Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazole Challenge

L-Histidine is unique among proteinogenic amino acids due to its imidazole side chain (


), allowing it to function as a versatile proton buffer and nucleophile in enzyme active sites.[1] For the drug development and industrial biotechnology sectors, Histidine presents a dual challenge:
  • High Metabolic Cost: Its biosynthesis is energetically expensive (requiring 41 ATP equivalents per mole), making high-titer microbial production difficult.

  • Strict Regulation: The pathway is governed by arguably the most sensitive feedback inhibition mechanism in bacterial metabolism, centered on the enzyme ATP-phosphoribosyltransferase (ATP-PRT).

This guide dissects the molecular mechanisms of Histidine turnover, providing actionable protocols for strain engineering and analytical quantification.

The Anabolic Pathway: Biosynthesis and Regulation

The biosynthesis of L-Histidine from Phosphoribosyl pyrophosphate (PRPP) involves 10 enzymatic steps catalyzed by 8 gene products (in E. coli, hisG through hisI).

The Critical Control Point: ATP-PRT (hisG)

The first committed step is the condensation of ATP and PRPP catalyzed by ATP-phosphoribosyltransferase (ATP-PRT).[1][2]

  • Mechanism: ATP-PRT exists in an equilibrium between an active dimer/hexamer and an inactive oligomer.

  • Feedback Inhibition: L-Histidine binds allosterically to ATP-PRT.[3][4] In wild-type E. coli, a concentration as low as 4 µM L-Histidine can inhibit activity by 50% (

    
    ).
    
  • Engineering Insight: To achieve industrial titers, the native hisG must be replaced with a feedback-resistant mutant (e.g., hisG E271K or C. glutamicum A270D).

Pathway Visualization

The following diagram illustrates the flux from PRPP to Histidine, highlighting the ATP-PRT regulatory bottleneck.

HistidineBiosynthesis PRPP PRPP HisG HisG (ATP-PRT) PRPP->HisG ATP ATP ATP->HisG PRATP Phosphoribosyl-ATP HisIE HisI/E PRATP->HisIE PRAMP Phosphoribosyl-AMP PRAMP->HisIE AICAR AICAR (Purine Byproduct) IGP Imidazole Glycerol Phosphate (IGP) IGP->AICAR Purine salvage HisHF HisH/F (Cyclase) IGP->HisHF HistidinolP L-Histidinol Phosphate HisB HisB (Phosphatase) HistidinolP->HisB Histidinol L-Histidinol HisD HisD (Dehydrogenase) Histidinol->HisD Histidine L-Histidine Histidine->HisG Feedback Inhibition (Ki ~4uM) HisG->PRATP HisIE->PRAMP HisIE->IGP HisHF->HistidinolP HisB->Histidinol HisD->Histidine

Figure 1: The L-Histidine biosynthetic pathway. The red dashed line indicates the critical feedback inhibition loop acting on HisG.

The Catabolic Pathway: The Hut System

In fermentation processes, preventing product degradation is as vital as enhancing synthesis. Histidine is catabolized via the Hut (Histidine utilization) pathway to Glutamate and Ammonia.[5][6][7]

Mechanism of Degradation
  • Histidase (HutH): Deaminates Histidine to Urocanate. This is the rate-limiting step in catabolism.

  • Urocanase (HutU): Converts Urocanate to Imidazolone-5-propionate.

  • Hydrolysis: Final conversion to L-Glutamate.

Engineering Strategy

For production strains, the hut operon (specifically hutH) is a primary deletion target (


) to prevent the cell from consuming the expensive Histidine product as a nitrogen source.

HutPathway His L-Histidine HutH HutH (Histidase) His->HutH Uro Urocanate HutU HutU (Urocanase) Uro->HutU IPA Imidazolone-5- propionate HutI HutI IPA->HutI FIGLU N-Formimino- L-glutamate HutG HutG FIGLU->HutG Glu L-Glutamate NH3 NH3 HutH->Uro HutH->NH3 HutU->IPA HutI->FIGLU HutG->Glu

Figure 2: The Histidine Utilization (Hut) pathway. Deletion of HutH is standard practice in production strains.

Metabolic Engineering & Optimization

To construct a high-performance strain (e.g., C. glutamicum or E. coli), we must systematically deregulate the pathway.

Table 1: Strategic Genetic Modifications
Target GeneModificationRationale
hisG Mutation (E271K)Desensitization: Removes allosteric binding site for L-His, preventing feedback inhibition [1].
prs OverexpressionPrecursor Supply: Increases PRPP pool, the ribose donor for the pathway.
hutH Deletion (

)
Product Stability: Prevents degradation of Histidine into Urocanate.
purF AttenuationFlux Balancing: Reduces competitive consumption of PRPP by the purine pathway.

Analytical Protocol: HPLC Quantification

L-Histidine lacks a strong UV chromophore. Therefore, pre-column derivatization is required for accurate quantification in fermentation broth.

Protocol: OPA-Derivatization HPLC

Principle: Primary amines react with o-phthalaldehyde (OPA) in the presence of a thiol (3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[8]

Reagents:

  • Derivatization Buffer: 10 mg OPA dissolved in 250 µL Methanol + 25 µL 3-Mercaptopropionic acid (3-MPA) + 2.5 mL 0.4 M Borate buffer (pH 10.2).

  • Mobile Phase A: 10 mM

    
    , 10 mM 
    
    
    
    , pH 8.2.
  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

Workflow:

  • Sample Prep: Centrifuge broth (10,000 x g, 5 min). Filter supernatant (0.22 µm).

  • Derivatization: Mix 10 µL sample + 10 µL OPA reagent. Incubate 1 min at 4°C (autosampler).

  • Injection: 5 µL onto C18 Reverse Phase Column (e.g., Zorbax Eclipse Plus, 3.5 µm).

  • Detection: Fluorescence Detector (FLD).[9]

    • Excitation: 340 nm [9]

    • Emission: 450 nm [9]

  • Elution: Gradient from 0% B to 100% B over 15 minutes.

Validation Criteria:

  • Linearity (

    
    ) range: 10 µM – 1000 µM.
    
  • L-His elutes distinctly from other amino acids due to the imidazole ring's interaction with the stationary phase at pH 8.2.

References

  • Mechanism of Feedback Allosteric Inhibition of ATP Phosphoribosyltransferase. Source: National Institutes of Health (PMC) / Biochemistry Link:[Link]

  • Combinatorial Protein Engineering and Metabolic Engineering for Efficient Synthesis of L-Histidine in Corynebacterium glutamicum. Source: ACS Synthetic Biology Link:[10][Link]

  • Regulation of the Histidine Utilization (Hut) System in Bacteria. Source: Microbiology and Molecular Biology Reviews Link:[Link]

  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Source: Journal of Chromatography B / NIH Link:[Link]

Sources

Isotopologue Profiling: The Structural and Functional Dynamics of L-Histidine:HCl:H2O (Ring-2-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Structural Logic

L-Histidine:HCl:H2O (Ring-2-13C) is not merely a labeled reagent; it is a high-fidelity molecular probe designed to interrogate the electrostatic environment of biological systems. This molecule combines the physiological relevance of L-histidine with the solubility of a hydrochloride salt and the spectral precision of site-specific Carbon-13 enrichment.

Molecular Architecture

The defining feature of this isotopologue is the


C enrichment at the C2 position  of the imidazole ring (IUPAC: C2; PDB/Biochem: C

). This carbon is unique because it resides directly between the two ring nitrogens (

and

).
  • Why Ring-2? The C2 carbon is the most sensitive reporter of the imidazole ring's protonation state. Unlike the backbone carbons (

    
    ), the C2 nucleus experiences dramatic changes in electron shielding during the transition between cationic, neutral (
    
    
    
    ), and neutral (
    
    
    ) tautomers.
  • The Salt Matrix (HCl:H2O): The monohydrochloride monohydrate form ensures the molecule exists as a stable, crystalline solid. In this lattice, the imidazole ring is typically protonated (imidazolium cation), and the water molecule bridges the chloride ion and the ammonium group via hydrogen bonding, preventing autoxidation and degradation common in free-base histidine.

Structural Visualization

The following diagram illustrates the connectivity and the specific site of isotopic labeling (


C denoted in red).

HistidineStructure C_alpha C_beta C_alpha->C_beta N_amino NH3+ C_alpha->N_amino C_carboxy COOH C_alpha->C_carboxy C_gamma C_beta->C_gamma Cl Cl- N_amino->Cl Ionic N_delta Nδ1 C_gamma->N_delta C_epsilon1 13C-ε1 (Ring-2) N_delta->C_epsilon1 Probe Site N_epsilon2 Nε2 C_epsilon1->N_epsilon2 C_delta2 Cδ2 N_epsilon2->C_delta2 C_delta2->C_gamma H2O H2O Cl->H2O H-Bond

Figure 1: Connectivity of L-Histidine:HCl:H2O highlighting the Ring-2-13C probe site (


).

Synthesis & Production: The Thiocyanate Route

While enzymatic biosynthesis is possible, high-purity Ring-2-13C histidine is often synthesized chemically to ensure 99%+ isotopic enrichment without scrambling (dilution of the label into other positions). The Thiocyanate Route is the industry standard for this specific labeling pattern.

Synthetic Logic

The strategy relies on constructing the imidazole ring de novo using a labeled single-carbon precursor (


C-thiocyanate) which eventually becomes the C2 carbon.
  • Precursor Activation:

    
    C-Potassium Thiocyanate (KSCN) reacts with an amino-keto intermediate.
    
  • Cyclization: Formation of a 2-mercapto-imidazole intermediate.

  • Desulfurization: Removal of the sulfur atom (which served as a temporary scaffold handle) leaves the

    
    C atom at the C2 position.
    
  • Deprotection & Salt Formation: Removal of protecting groups and crystallization with HCl.

Synthesis Workflow Diagram

SynthesisFlow Start Start: K[13C]SCN (Labeled Precursor) Step1 Condensation with Amino-Keto Derivative Start->Step1 Step2 Cyclization to 2-Mercapto-Imidazole (13C-2) Step1->Step2 Step3 Oxidative Desulfurization (Removes S, keeps 13C) Step2->Step3 Step4 Chiral Resolution & Deprotection Step3->Step4 Step5 Crystallization with HCl/H2O Step4->Step5 Final Product: L-His:HCl:H2O (Ring-2-13C) Step5->Final

Figure 2: Chemical synthesis pathway ensuring specific incorporation of 13C at the Ring-2 position.[1][2][3][4]

Physicochemical Dynamics & NMR Applications

The primary utility of this molecule lies in Nuclear Magnetic Resonance (NMR). The


C-2 nucleus acts as a non-perturbative sensor for pH and tautomerism.
Chemical Shift Sensitivity

The chemical shift (


) of the C2 carbon is highly dependent on the protonation state of the adjacent nitrogens.
StatepH RangeDominant SpeciesApprox.

C-2 Shift (ppm)
Cationic < 6.0Imidazolium (

on both N)
~134 - 136
Neutral (

)
6.0 - 9.0

-H tautomer
~138 - 140
Neutral (

)
6.0 - 9.0

-H tautomer
~130 - 132
Anionic > 12.0Imidazolate (Deprotonated)> 142

Note: Exact values depend on temperature and ionic strength. The large shift difference (~4-8 ppm) between tautomers makes this probe superior to


N labeling for certain relaxation dispersion experiments.
J-Coupling Constants

The one-bond coupling constant,


, between C2 and H2 is also diagnostic.
  • Cationic State:

    
    
    
  • Neutral State:

    
    
    

Protocol: Determination of Histidine pKa and Tautomeric State[5][6][7][8][9]

This protocol describes how to use L-Histidine:HCl:H2O (Ring-2-13C) as an internal standard or probe to determine the pKa of histidine residues in a peptide or protein via Heteronuclear Single Quantum Coherence (HSQC) NMR.

Materials
  • Analyte: Protein or Peptide of interest (0.1 - 1.0 mM).

  • Reference: L-Histidine:HCl:H2O (Ring-2-13C) (added at 50

    
    M as internal chemical shift reference).
    
  • Buffer: 20 mM Phosphate/Citrate (allows wide pH range).

  • Solvent: 90% H2O / 10% D2O.

Experimental Workflow

Step 1: Sample Preparation Dissolve the labeled histidine reference and the analyte in the starting buffer (pH 4.0). Ensure the labeled histidine concentration is low enough to avoid intermolecular aggregation but high enough for rapid signal detection.

Step 2: NMR Acquisition (Low pH) Acquire a 2D


 HSQC spectrum. Focus the spectral width on the aromatic region (

: 6-9 ppm;

: 110-150 ppm).
  • Observation: The labeled C2 signal should appear as a strong, sharp peak at ~136 ppm (

    
    C) / 8.8 ppm (
    
    
    
    ).

Step 3: pH Titration Sequentially increase the pH in 0.5 unit increments using dilute NaOH. After each adjustment:

  • Measure pH using a micro-electrode.

  • Acquire HSQC spectrum.

  • Track the migration of the C2 cross-peak.

Step 4: Data Analysis (Henderson-Hasselbalch Fitting) Plot the


C chemical shift (

) vs. pH. Fit the data to the equation:


Where


 is the limiting shift of the protonated form and 

is the limiting shift of the neutral form.
Tautomer Determination Logic

Once the pKa is established, analyze the chemical shift limit at high pH (


).
  • If

    
     is closer to 138 ppm , the residue prefers the 
    
    
    
    -tautomer
    (
    
    
    -H).
  • If

    
     is closer to 130 ppm , the residue prefers the 
    
    
    
    -tautomer
    (
    
    
    -H).

NMRWorkflow Prep Sample Prep: Analyte + 13C-His Ref pH 4.0 Acq Acquire 1H-13C HSQC Prep->Acq Adjust Adjust pH (+0.5 units) Acq->Adjust Check pH > 9.0? Adjust->Check Check->Acq No Fit Fit Chemical Shift vs pH (Henderson-Hasselbalch) Check->Fit Yes Result Output: pKa & Tautomer Ratio Fit->Result

Figure 3: NMR Titration workflow for pKa and tautomer determination.

Handling & Stability

Storage Conditions
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C .

  • Light Sensitivity: While generally stable, long-term exposure to UV can induce photo-oxidation of the imidazole ring. Store in amber vials.

Solution Stability
  • pH < 7: Highly stable. The protonated imidazolium ring is resistant to oxidation.

  • pH > 9: In basic solution, the free base is more susceptible to oxidative degradation and racemization over long periods (weeks). Prepare basic solutions fresh.

References

  • Sudmeier, J. L., et al. (2003). "Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR." Journal of Biomolecular NMR, 26, 191-197. Link

  • Li, S., & Hong, M. (2011). "Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR." Journal of the American Chemical Society, 133(5), 1534–1544. Link

  • Reynolds, W. F., et al. (1973). "pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine." Journal of the American Chemical Society, 95(2), 328–331. Link

  • CymitQuimica. "L-Histidine hydrochloride monohydrate - Chemical Properties and Safety." Link

  • Sigma-Aldrich. "L-Histidine monohydrochloride monohydrate Product Information." Link

Sources

13C Labeling of Amino Acids: A Technical Guide for Structural Biology & Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quantitative Shift

In modern drug development, Carbon-13 (


C) labeling has transcended its traditional role as a simple tracer. It is now the physics-based anchor for two distinct but critical workflows: High-Resolution Structural Biology (NMR)  and Metabolic Flux Analysis (MFA) .

The utility of


C stems from its nuclear spin property (

), unlike the silent

C (

). This magnetic susceptibility allows us to "light up" specific carbon positions within amino acids, turning proteins into readable magnetic sensors or metabolic reporters.

This guide moves beyond basic definitions to address the engineering of labeled systems—specifically how to overcome the "Scrambling Problem" in biosynthesis and how to select the correct labeling topology for your specific assay.

Part 1: Structural Biology & NMR Labeling Strategies

For protein NMR, the goal is signal assignment and dynamics. The choice of labeling strategy dictates the molecular weight limit of the protein you can study.

Uniform Labeling (U-13C)
  • Application: Proteins < 25 kDa.[1]

  • Mechanism: Expression in E. coli using [U-13C]glucose as the sole carbon source in M9 minimal media.

  • The Limitation: In larger proteins, rapid transverse relaxation (

    
    ) caused by strong dipolar couplings between adjacent 
    
    
    
    C nuclei broadens lines, making spectra unreadable.
Sparse Labeling: The Methyl-TROSY Revolution
  • Application: Proteins > 50 kDa (up to 1 MDa complexes).

  • The "Gold Standard": ILV (Isoleucine, Leucine, Valine) Labeling.

  • Causality: Methyl groups (

    
    ) possess favorable relaxation properties due to rapid rotation. By deuterating the protein background (
    
    
    
    H) and selectively labeling only the methyl carbons of Ile, Leu, and Val with
    
    
    C, we utilize the Transverse Relaxation-Optimized Spectroscopy (TROSY) effect to sharpen signals dramatically.

Key Precursors for ILV Labeling:

  • 
    -Ketobutyrate:  Labels Isoleucine (
    
    
    
    1-methyl).
  • 
    -Ketoisovalerate:  Labels Leucine and Valine methyls.
    
Visualization: The Methyl-TROSY Workflow

The following diagram illustrates the logic flow from precursor selection to NMR data acquisition.

MethylTROSY Start Target Protein (>50 kDa) Media M9 D2O Media (Deuterated Background) Start->Media Precursor Add Precursors (1 hour prior to induction) Media->Precursor + alpha-ketobutyrate + alpha-ketoisovalerate Pathway Biosynthetic Pathway (Inhibition of endogenous) Precursor->Pathway Incorporation Selective 13C-CH3 Incorporation (ILV) Pathway->Incorporation Auxotrophic Strain prevents scrambling NMR High-Res NMR (Methyl-TROSY) Incorporation->NMR

Figure 1: Workflow for generating ILV-labeled proteins for high-molecular-weight NMR studies.

Part 2: Metabolic Flux Analysis (MFA) in Drug Discovery

While NMR looks at structure, MFA looks at function. In cancer drug development, we use


C-amino acids to map metabolic reprogramming (e.g., the Warburg effect).
The Scrambling Problem

When tracking metabolism, "Isotopic Scrambling" is the enemy. It occurs when metabolic enzymes (transaminases) shuffle the


C label from the input amino acid to other metabolites, diluting the signal and complicating the flux map.
  • The Culprits: Aspartate and Glutamate are notorious for scrambling due to their rapid equilibrium with the TCA cycle intermediates (Oxaloacetate and

    
    -Ketoglutarate).
    
  • The Solution: Use tracer-based MFA modeling software (e.g., INCA) that accounts for scrambling, or use position-specific isotopomers (e.g., [1,2-

    
    C]glucose) to resolve specific pathways.
    
Comparative Labeling Table
Labeling TypePrecursor UsedPrimary ApplicationCostRisk of Scrambling
Uniform [U-13C]GlucoseBackbone Assignment (NMR), Global Flux (MFA)LowHigh (in MFA)
Selective (ILV)

-Keto acids
High MW Structure (NMR)HighLow (pathway specific)
1-13C / 2-13C [1-13C]GlucosePathway Resolution (Pentose Phosphate vs. Glycolysis)MedCalculated
Amino Acid Specific 13C-GlutamineCancer Metabolism (Glutaminolysis tracking)MedHigh (via TCA cycle)
Visualization: Metabolic Scrambling Logic

Scrambling Input Input: 13C-Glutamine Glutamate Glutamate (13C) Input->Glutamate aKG alpha-Ketoglutarate (TCA Cycle Entry) Glutamate->aKG Scramble Transamination (Scrambling Node) aKG->Scramble TCA Cycling Aspartate Aspartate (Scrambled Label) Scramble->Aspartate GOT1 Enzyme Output Diluted Signal / Complex Map Scramble->Output

Figure 2: The mechanism of isotopic scrambling where 13C-Glutamine label is redistributed to Aspartate via the TCA cycle.

Part 3: Validated Protocol – High-Efficiency U-13C Expression

This protocol is designed for E. coli (BL21-DE3) to maximize incorporation (>98%) while minimizing cost.

Prerequisites:

  • M9 Minimal Media (Standard recipe, no yeast extract).

  • 
    C-Glucose (2-3 g/L).
    
  • 
    NH
    
    
    
    Cl (1 g/L) – optional, for double labeling.
Step-by-Step Workflow
  • Adaptation Phase (Critical):

    • Do not inoculate M9 directly from an LB plate.

    • Why: The metabolic shock causes a lag phase where non-labeled carbon sources (from lysed cells) are utilized.

    • Action: Perform a "wash step." Resuspend LB-grown pellet in M9 salts before inoculating the preculture.

  • The Growth Phase:

    • Inoculate at 1% v/v into M9 media containing

      
      C-glucose.
      
    • Grow at 37°C until OD

      
       reaches 0.6–0.8.
      
  • The Induction & Temperature Shift:

    • Cool culture to 18–25°C before induction.

    • Causality: Lower temperatures reduce inclusion body formation and slow down metabolic overflow, ensuring the

      
      C is used for protein synthesis rather than CO
      
      
      
      production.
    • Induce with IPTG (0.5 – 1.0 mM).

  • Harvest & Validation:

    • Harvest after 12–16 hours.

    • Validation Step: Run a small aliquot on Mass Spectrometry (ESI-MS).

    • Success Metric: The mass shift should correspond to >98% incorporation (e.g., a 100 residue protein should shift by ~500 Da if uniformly labeled with

      
      C and 
      
      
      
      N).
Visualization: Expression Protocol

Protocol Step1 1. Adaptation (LB -> M9 Wash) Step2 2. Growth Phase (37°C to OD 0.7) Step1->Step2 Step3 3. Thermal Shift (Cool to 20°C) Step2->Step3 Critical Step Step4 4. Induction (Add IPTG) Step3->Step4 Step5 5. QC Check (Mass Spec) Step4->Step5 16 Hours

Figure 3: Optimized workflow for Uniform 13C protein expression in E. coli.

References

  • Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl TROSY spectroscopy.[2] Journal of Biomolecular NMR, 28(2), 165–172.[2] Link

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist.[3] Experimental & Molecular Medicine, 50(4), 1–13. Link

  • Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology, 2, 62. Link

  • Cambridge Isotope Laboratories. (2022). Application Note: Cell-Free Protein Expression.[3][4][5][6]Link

  • Goto, N. K., & Kay, L. E. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 10(5), 585-592. Link

Sources

An In-Depth Technical Guide to the Applications of Stable Isotope-Labeled Histidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Histidine and the Power of Isotopic Labeling

Histidine is a uniquely versatile amino acid, playing critical roles in protein structure and function.[1] Its imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a key player in enzyme catalysis, metal ion coordination, and the modulation of protein-protein interactions.[1][2] The ability to exist in neutral (τ and π tautomers) and positively charged states is fundamental to its diverse functional capabilities.[3][4]

Stable isotope labeling, the substitution of an atom with its non-radioactive, heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H (deuterium) for ¹H), provides a powerful lens through which to study these intricate biological processes.[][] These labeled molecules are chemically identical to their natural counterparts but possess a distinct mass, allowing them to be traced and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7] This guide delves into the core applications of stable isotope-labeled histidine, offering technical insights and methodologies for researchers in the life sciences and drug development.

Elucidating Protein Structure and Dynamics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of proteins at an atomic level.[1][] The incorporation of stable isotopes like ¹³C and ¹⁵N into histidine is essential for these studies, enhancing the sensitivity and resolution of NMR experiments.[][8]

Key Applications in NMR:
  • Probing Enzyme Active Sites: The imidazole ring of histidine is frequently found in the active sites of enzymes, where it participates directly in catalytic mechanisms.[2] ¹³C and ¹⁵N labeling of histidine allows researchers to monitor changes in the chemical environment of the imidazole ring upon substrate binding or during the catalytic cycle. These changes are reflected in the chemical shifts of the labeled nuclei, providing invaluable information about the protonation state, tautomeric form, and hydrogen bonding interactions of the histidine residue.[3][4][9]

  • Characterizing Protein-Ligand Interactions: By observing the chemical shift perturbations of labeled histidine residues upon the addition of a ligand (e.g., a drug candidate), scientists can map the binding site and gain insights into the mode of interaction. This is a critical step in structure-based drug design.

  • Investigating Protein Folding and Stability: The protonation state of histidine residues can significantly influence protein stability. NMR studies using labeled histidine can determine site-specific pKa values, revealing how changes in pH affect the folding and conformational stability of a protein.

Experimental Protocol: Uniform ¹³C/¹⁵N Labeling of a Protein for NMR Analysis

This protocol outlines the general steps for producing a uniformly labeled protein in E. coli.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

  • Starter Culture: Inoculate a small volume of standard LB medium with a single colony and grow overnight at 37°C.

  • Minimal Medium Growth: The next day, pellet the cells from the starter culture and resuspend them in M9 minimal medium. Use this to inoculate a larger volume of M9 medium containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]-glucose as the sole carbon source.

  • Induction: Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer using dialysis or a desalting column. Concentrate the protein to the desired concentration for NMR analysis.

Data Presentation: Typical Chemical Shift Ranges for Histidine Imidazole Ring Nuclei
NucleusProtonated (Cationic)Neutral (τ-tautomer)Neutral (π-tautomer)
¹⁵Nδ1~178 ppm~170 ppm~250 ppm
¹⁵Nε2~174 ppm~250 ppm~170 ppm
¹³CγSensitive to tautomeric stateVariesVaries
¹³Cδ2Sensitive to tautomeric stateVariesVaries
¹³Cε1Sensitive to H-bondingVariesVaries

Note: Chemical shifts are highly sensitive to the local environment. The values presented are approximate.

Visualization: Logic of Isotope Labeling for NMR

NMR_Labeling cluster_0 Biological System cluster_1 Analysis Ecoli E. coli Expression System Protein Target Protein Ecoli->Protein Protein Synthesis Media Minimal Media with ¹⁵NH₄Cl & [U-¹³C]Glucose Media->Ecoli Nutrient Source NMR NMR Spectrometer Protein->NMR Purification & Sample Prep Structure 3D Structure & Dynamics NMR->Structure Data Acquisition & Analysis

Caption: Workflow for producing and analyzing a stable isotope-labeled protein by NMR.

Quantitative Proteomics with SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[10][11][12] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[10][13] By comparing the mass spectra of "heavy" labeled proteins with their "light" (unlabeled) counterparts, researchers can accurately quantify differences in protein abundance between different cell populations.[11][14]

While arginine and lysine are the most commonly used amino acids in SILAC, labeled histidine can be employed for specific applications, particularly when studying proteins with a high histidine content or when investigating post-translational modifications on histidine residues.

Core Applications of Histidine-based SILAC:
  • Differential Protein Expression Analysis: Compare protein abundance between control and treated cells (e.g., drug-treated vs. vehicle-treated).[11]

  • Protein-Protein Interaction Studies: Identify interaction partners of a bait protein through co-immunoprecipitation followed by mass spectrometry. Interacting partners will show a "heavy" to "light" ratio similar to the bait protein.[11]

  • Analysis of Post-Translational Modifications (PTMs): Quantify changes in the levels of histidine phosphorylation or other PTMs in response to cellular stimuli.

  • Protein Turnover Studies: Pulse-chase experiments using heavy histidine can be used to measure the rates of protein synthesis and degradation.[15][16]

Experimental Protocol: A General SILAC Workflow
  • Cell Culture: Grow two populations of cells in parallel. One population is cultured in standard "light" medium, while the other is grown in "heavy" medium, where the normal histidine has been replaced with a stable isotope-labeled version (e.g., L-Histidine (¹³C₆, ¹⁵N₃)). Ensure at least 5-6 cell doublings for complete incorporation of the heavy amino acid.[11]

  • Experimental Treatment: Apply the desired experimental condition to one of the cell populations (e.g., treat the "heavy" labeled cells with a drug and the "light" cells with a vehicle).

  • Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them to extract the proteins.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.[11]

  • Protein Digestion: Digest the combined protein mixture into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes. The ratio of the peak intensities for the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations.

Visualization: SILAC Experimental Workflow

SILAC_Workflow Light_Culture Cell Culture (Light Medium) Treatment_Light Control Treatment Light_Culture->Treatment_Light Heavy_Culture Cell Culture (Heavy Medium with Labeled Histidine) Treatment_Heavy Experimental Treatment Heavy_Culture->Treatment_Heavy Lysis_Light Cell Lysis Treatment_Light->Lysis_Light Lysis_Heavy Cell Lysis Treatment_Heavy->Lysis_Heavy Mix Mix 1:1 Lysis_Light->Mix Lysis_Heavy->Mix Digest Trypsin Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Data Analysis & Quantification LCMS->Quant

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) uses stable isotope tracers to map the flow of atoms through metabolic pathways.[17][18][19] By supplying cells or organisms with a substrate labeled with a stable isotope, such as ¹³C-labeled histidine, researchers can track the incorporation of the label into downstream metabolites.[18][20] This provides a dynamic picture of metabolic activity and allows for the quantification of metabolic rates.[21][19]

Key Applications in MFA:
  • Mapping Metabolic Pathways: Tracing the fate of labeled histidine can help to elucidate novel metabolic pathways or confirm the activity of known ones.

  • Quantifying Metabolic Fluxes: MFA can be used to determine the rates of various metabolic reactions, providing a quantitative understanding of cellular metabolism.[22]

  • Investigating Disease Metabolism: This technique is valuable for studying how metabolic pathways are altered in diseases such as cancer or inborn errors of metabolism.[17]

Experimental Protocol: General Steps for a ¹³C-Histidine Tracing Experiment
  • Cell Culture/Animal Model: Prepare the biological system for the experiment. For cell culture, this involves growing cells to a desired confluency. For animal studies, this may involve an acclimatization period.

  • Tracer Administration: Introduce the ¹³C-labeled histidine to the system. In cell culture, this is done by replacing the standard medium with a medium containing the labeled amino acid. In animal models, the tracer can be administered through diet, injection, or infusion.[19]

  • Time-Course Sampling: Collect samples at various time points after the introduction of the tracer.[19]

  • Metabolite Extraction: Quench metabolic activity rapidly and extract the metabolites from the collected samples.

  • LC-MS or GC-MS Analysis: Analyze the extracted metabolites using a mass spectrometer coupled with either liquid or gas chromatography to separate and identify the different metabolites.

  • Isotopologue Distribution Analysis: Determine the mass distribution of the metabolites to see how many ¹³C atoms have been incorporated from the labeled histidine.

  • Flux Calculation: Use computational models to calculate the metabolic fluxes based on the isotopologue distribution data.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterium-labeled compounds, including deuterated histidine, are increasingly used in drug discovery and development to study the metabolic fate and pharmacokinetic properties of drug candidates.[23][24][][26]

The Deuterium Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond.[23] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium.[23] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can be strategically employed to improve a drug's metabolic profile.[23][26][27]

Applications of Deuterated Histidine in DMPK:
  • Metabolic Stability Enhancement: By replacing hydrogen atoms at metabolically labile positions on a drug molecule with deuterium, the rate of metabolism can be slowed down.[23] This can lead to:

    • Increased drug half-life: The drug remains in the body for a longer duration.[23]

    • Increased systemic exposure (AUC): A higher concentration of the drug is available to exert its therapeutic effect.[23]

    • Reduced formation of toxic metabolites: Slowing down metabolism can decrease the production of harmful byproducts.[23][28]

  • Histidine Hydrogen-Deuterium Exchange (HDX): This technique probes changes in protein stability and conformation. In the context of drug discovery, His-HDX can be used to identify drug targets by detecting changes in protein stability upon drug binding.[29] The workflow involves incubating cell lysates with a drug in heavy water (D₂O) and then analyzing the rate of deuterium incorporation into histidine-containing peptides by LC-MS/MS.[29]

Visualization: The Kinetic Isotope Effect in Drug Metabolism

KIE_Mechanism Drug_H Drug-H Metabolically Labile Site CYP450 CYP450 Enzyme Drug_H->CYP450 Metabolism Drug_D Drug-D Deuterated Site Drug_D->CYP450 Metabolism Metabolite_H Metabolite-OH Fast Reaction CYP450->Metabolite_H k_H (Fast) Metabolite_D Metabolite-OH Slow Reaction CYP450->Metabolite_D k_D (Slow)

Caption: Deuteration at a metabolic hotspot slows enzymatic breakdown (k_D < k_H).

Conclusion

Stable isotope-labeled histidine is an indispensable tool in modern life sciences and drug development. Its applications, ranging from the detailed structural analysis of proteins by NMR to the quantitative assessment of proteome-wide changes and the intricate tracing of metabolic pathways, provide researchers with unparalleled insights into complex biological systems. The strategic use of deuterated histidine in DMPK studies further highlights its value in optimizing the therapeutic properties of drug candidates. As analytical technologies continue to advance, the applications of stable isotope-labeled histidine are set to expand, promising even more sophisticated investigations into the fundamental processes of life.[7]

References

  • Brüschweiler, S., et al. (n.d.). Isotopologues of a metabolic precursor for selective N-15 and C-13 histidine labelling. SSRN. Available at: [Link]

  • Kainosho, M., & Tsuji, T. (1982). Synthesis of selectively multi-labelled histidines with stable isotopes and chiral synthesis of L-histidine from L-aspartic acid. Journal of the Chemical Society, Perkin Transactions 1, 1951-1959. Available at: [Link]

  • van der Wielen, K., et al. (1999). Synthesis of L‐histidine specifically labelled with stable isotopes. European Journal of Organic Chemistry, 1999(9), 2271-2280. Available at: [Link]

  • van den Berg, E. M., et al. (2014). Preparation of 2'- 13 C-L-Histidine Starting from 13 C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Molecules, 19(1), 841-851. Available at: [Link]

  • Li, Y., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(5), 1534-1544. Available at: [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Available at: [Link]

  • Miao, Y., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Journal of Magnetic Resonance, 245, 8-13. Available at: [Link]

  • van den Berg, E. M., et al. (2014). Preparation of 2'-C-L-Histidine Starting from C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2016). Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction two dimensional-liquid chromatography with stable-isotope labeling mass spectrometry. Journal of Chromatography A, 1428, 207-215. Available at: [Link]

  • Husain, S. S., & Lowe, G. (1968). Evidence for histidine in the active sites of ficin and stem-bromelain. The Biochemical Journal, 108(5), 855-859. Available at: [Link]

  • BMRB. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. University of Toronto. Available at: [Link]

  • Amanchy, R., et al. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Science's STKE, 2005(267), pl2. Available at: [Link]

  • Li, Y., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. MIT Hong Lab. Available at: [Link]

  • Zhang, Q., et al. (2016). Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants. Journal of Proteome Research, 15(6), 1837-1848. Available at: [Link]

  • Andreas, L. B., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences, 8, 778818. Available at: [Link]

  • Unnamed Author. (n.d.). Stable Isotope Labeling in Omics Research: Techniques and Applications. CD Genomics. Available at: [Link]

  • Unnamed Author. (n.d.). Bio NMR spectroscopy. SlidePlayer. Available at: [Link]

  • Heikkinen, H. A., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% C-13- and Uniformly 100% N-15-Labeled Sample. International Journal of Molecular Sciences, 22(3), 1335. Available at: [Link]

  • Yuan, J., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 43, 38-45. Available at: [Link]

  • Yan, W., et al. (2021). Identifying Protein-Drug Interactions in Cell Lysates Using Histidine Hydrogen Deuterium Exchange. Analytical Chemistry, 93(47), 15636-15643. Available at: [Link]

  • Hasper, J., et al. (2023). Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle. Molecular Systems Biology, 19(3), e11393. Available at: [Link]

  • Bavarian Center for Biomolecular Mass Spectrometry. (n.d.). Protein Turnover / Protein Stability. Available at: [Link]

  • Ramanauskaite, J., et al. (2019). Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers. Molecules, 24(13), 2496. Available at: [Link]

  • SB-PEPTIDE. (n.d.). Stable Isotope Labeled (SIL) Peptides. Available at: [Link]

  • Serafini, M., & Cargnin, S. (2018). Applications of Deuterium in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(10), 973-976. Available at: [Link]

  • Mackay, G. M., & Zheng, L. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. In: Methods in Molecular Biology, vol 1869. Humana Press, New York, NY. Available at: [Link]

  • Eurisotop. (n.d.). Stable Isotopes for Mass Spectrometry. Available at: [Link]

  • Serafini, M., & Cargnin, S. (2018). Applications of deuterium in medicinal chemistry. Università del Piemonte Orientale. Available at: [Link]

  • Templeton, L. T., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 118(41), e2108324118. Available at: [Link]

  • National Institute of Standards and Technology. (2018). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. US Department of Commerce. Available at: [Link]

  • Serafini, M., & Cargnin, S. (2018). Applications of deuterium in medicinal chemistry. Biojiva. Available at: [Link]

  • Antoniewicz, M. R. (2018). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 54, 114-121. Available at: [Link]

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 435-437. Available at: [Link]

Sources

An In-Depth Technical Guide: L-Histidine (Ring-2-¹³C) for Advanced Biomolecular NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Unique Power of a Single Isotope

In the intricate world of biomolecular NMR, the histidine residue occupies a position of singular importance. Its imidazole side chain, with a pKa near physiological pH, serves as a dynamic sensor of the local electrostatic environment, a key player in enzyme catalysis, a versatile ligand for metal ions, and a critical mediator of proton transfer.[1][2][3] To unlock the wealth of information encoded within this residue, researchers turn to isotopic labeling. Specifically, the site-selective incorporation of a ¹³C isotope at the Cδ2 position of the imidazole ring—often referred to as ring-2-¹³C—provides an exceptionally sensitive and exquisitely precise probe for interrogating protein structure, function, and dynamics.

This guide provides an in-depth exploration of L-Histidine (ring-2-¹³C) as a tool for biomolecular NMR. We will move beyond mere protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will detail the core applications, provide validated experimental workflows, and present the quantitative data necessary to interpret your results with confidence.

The Foundation: Why the Histidine Cδ2 Carbon is a Superior NMR Probe

The strategic placement of a ¹³C label at the Cδ2 position is what makes this approach so powerful. Unlike other ring carbons, the Cδ2 chemical shift is profoundly sensitive to the electronic and protonation state of the adjacent Nδ1 and Nε2 atoms.[3][4] This sensitivity is the lynchpin for several critical applications:

  • Tautomer State Determination: The imidazole ring of a neutral histidine can exist in two tautomeric forms: Nδ1-protonated (π-tautomer) or Nε2-protonated (τ-tautomer). The ¹³Cδ2 chemical shift provides a clear and unambiguous signature to distinguish between these states.[5][6][7]

  • Metal Ion Coordination: Histidine is a frequent coordinating ligand for metal ions like zinc.[8][9] The mode of coordination—whether through the Nδ1 or Nε2 atom—induces significant and predictable changes in the ¹³Cδ2 chemical shift.[8][9]

  • pH-Dependent Phenomena: Because histidine's ionization state is exquisitely sensitive to pH, monitoring the ¹³Cδ2 chemical shift across a pH titration allows for the precise determination of site-specific pKa values, revealing insights into the local protein environment and its role in pH-dependent processes.[10][11][12][13]

  • Enzymatic Mechanisms: For the ~50% of enzymes that utilize histidine in their active sites, the ¹³Cδ2 nucleus acts as a non-invasive spy, reporting on subtle electronic changes that occur during substrate binding, catalysis, and inhibition.[14]

Isotope Incorporation: Preparing Your System for Analysis

The first critical step is the successful incorporation of L-Histidine (ring-2-¹³C) into the protein of interest. There are two primary routes to achieve this: chemical synthesis of the labeled amino acid followed by incorporation, or biosynthetic labeling during protein expression.

Chemical Synthesis

For applications requiring absolute certainty of the label position and high incorporation efficiency, chemical synthesis is the preferred route. Several synthetic schemes have been developed that allow for the specific introduction of a ¹³C label at the C2 position of the imidazole ring (equivalent to Cδ2) starting from commercially available precursors like ¹³C-labeled potassium thiocyanate.[15][16][17][18] These methods, while complex, provide high-purity, specifically labeled L-histidine ready for use in cell-free expression systems or for chemical ligation.

Biosynthetic Incorporation

For most researchers using bacterial expression systems, biosynthetic labeling is the more accessible and cost-effective method. This involves providing ¹³C-labeled metabolic precursors in the growth media, which the organism then uses to synthesize amino acids.

  • Using Labeled Precursors: The most direct method is to supplement an amino acid-deficient medium with commercially available L-Histidine (ring-2-¹³C). However, this can be expensive. A more common and economical strategy is to use specifically labeled glucose or ribose. For instance, using 1-¹³C ribose as a carbon source has been shown to result in the exclusive labeling of the His δ2 and Trp δ1 positions in aromatic side chains.[19] This high degree of selectivity is ideal for minimizing spectral overlap and simplifying data analysis.

Data_Interpretation_Flow Start Acquire ¹H-¹³C HSQC Spectrum Measure ¹³Cδ2 Chemical Shift Decision1 Is the protein a metalloprotein? Start->Decision1 pKa_Study Perform pH Titration & Fit Curve Start->pKa_Study For pKa analysis Decision2 Is the ¹³Cδ2 shift > 122 ppm? Decision1->Decision2 No Metal_Coord Analyze Δ(ε1-δ2) shift (Requires additional data) Decision1->Metal_Coord Yes Tautomer_Pi Conclusion: Primarily Nδ1-H Tautomer (π) Decision2->Tautomer_Pi Yes Tautomer_Tau Conclusion: Primarily Nε2-H Tautomer (τ) Decision2->Tautomer_Tau No Conclusion_pKa Determine site-specific pKa pKa_Study->Conclusion_pKa

Caption: Decision tree for interpreting ¹³Cδ2 NMR data.

Conclusion: A Precision Tool for Mechanistic Insight

The strategic use of L-Histidine (ring-2-¹³C) in biomolecular NMR is more than a simple labeling technique; it is a precision tool that grants researchers access to the nuanced chemical biology of one of nature's most versatile amino acids. By leveraging the sensitivity of the Cδ2 chemical shift, it is possible to unambiguously determine tautomeric states, define metal coordination geometries, and measure site-specific pKa values. These data provide direct, experimentally-grounded insights into the mechanisms of enzyme catalysis, protein stability, and molecular recognition. As you integrate this approach into your research, the principles and protocols outlined in this guide will serve as a self-validating system to ensure the generation of robust, trustworthy, and impactful results.

References

  • Sudmeier, J. L., Bradshaw, E. M., Coffman Haddad, K. E., Day, R. M., Thalhauser, C. J., Bullock, P. A., & Bachovchin, W. W. (2003). Identification of Histidine Tautomers in Proteins by 2D 1H/13Cδ2 One-Bond Correlated NMR. Journal of the American Chemical Society, 125(28), 8430–8431. [Link]

  • Barraud, P., & Allain, F. H. T. (2012). A strong 13C chemical shift signature provides the coordination mode of histidines in zinc-binding proteins. FEBS Letters, 586(14), 1996–2000. [Link]

  • Sudmeier, J. L., et al. (2003). Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR. Journal of the American Chemical Society, 125(28), 8430-1. [Link]

  • Barraud, P., & Allain, F. H. (2012). A strong 13C chemical shift signature provides the coordination mode of histidines in zinc-binding proteins. FEBS letters, 586(14), 1996–2000. [Link]

  • Sudmeier, J. L., et al. (2003). Identification of Histidine Tautomers in Proteins by 2D 1H/13Cδ2 One-Bond Correlated NMR. Journal of the American Chemical Society. [Link]

  • Li, S., et al. (2013). 13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy. Solid state nuclear magnetic resonance, 54, 30–36. [Link]

  • Talab, S., Taha, K. K., & Lugtenburg, J. (2014). Preparation of 2'-13C-L-histidine starting from 13C-thiocyanate: synthetic access to any site-directed stable isotope enriched L-histidine. Molecules (Basel, Switzerland), 19(1), 1023–1033. [Link]

  • Hu, J., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. NIH Public Access. [Link]

  • Hansen, A. L., & Kay, L. E. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Proceedings of the National Academy of Sciences of the United States of America, 111(17), E1695–E1704. [Link]

  • Gordon, M. L. Histidine pKa Measurement Using NMR. Carnegie Mellon University. [Link]

  • Li, S., & Hong, M. (2011). Protonation, tautomerization, and rotameric structure of histidine: a comprehensive study by magic-angle-spinning solid-state NMR. Journal of the American Chemical Society, 133(5), 1534–1544. [Link]

  • Cheng, F., et al. (2005). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine Dipeptides. University of Illinois. [Link]

  • Raap, J., et al. (1991). Synthesis of L-histidine specifically labelled with stable isotopes. Recueil des Travaux Chimiques des Pays-Bas, 110(7-8), 323-330. [Link]

  • Liu, T., et al. (1997). Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. Biochemistry, 36(36), 10913-10921. [Link]

  • Reynolds, W. F., et al. (1975). pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. The Biochemical journal, 147(3), 605–607. [Link]

  • Li, S., et al. (2013). Interaction between histidine and Zn(II) metal ions over a wide pH as revealed by solid-state NMR spectroscopy and DFT calculations. The journal of physical chemistry. B, 117(31), 9084–9095. [Link]

  • Furuta, T., et al. (1992). Synthesis of selectively multi-labelled histidines with stable isotopes and chiral synthesis of L-histidine from L-aspartic acid. Journal of the Chemical Society, Perkin Transactions 1, (12), 1643-1648. [Link]

  • Reynolds, W. F., et al. (1975). pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. Biochemical Journal. [Link]

  • Vila, J. A., & Scheraga, H. A. (2018). 13C Chemical Shifts in Proteins: A Rich Source of Encoded Structural Information. Annual review of biophysics, 47, 133–156. [Link]

  • Adams, R. W., et al. (2020). Programmable wide-range pH gradients for NMR titrations. Journal of Magnetic Resonance, 318, 106795. [Link]

  • Weininger, U., et al. (2018). Site-selective 13C labeling of histidine and tryptophan using ribose. Journal of biomolecular NMR, 70(2), 113–121. [Link]

  • Talab, S., Taha, K. K., & Lugtenburg, J. (2014). Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000039 - L-Histidine. [Link]

  • McIntosh, L. P., & Dahlquist, F. W. (1990). Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. ResearchGate. [Link]

  • Plambeck, J. A., et al. (2016). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR, 66(2), 127–146. [Link]

  • McIntosh, L. P., & Dahlquist, F. W. (1990). Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. Quarterly Reviews of Biophysics, 23(1), 1-38. [Link]

  • Weininger, U., et al. (2009). Histidine side-chain dynamics and protonation monitored by 13C CPMG NMR relaxation dispersion. Journal of the American Chemical Society, 131(32), 11402–11413. [Link]

  • Tsvetkov, Y., et al. (2014). ESEEM Analysis of Multi-Histidine Cu(II)-Coordination in Model Complexes, Peptides, and Amyloid-β. The Journal of Physical Chemistry B, 118(30), 8909–8920. [Link]

  • Parker, C. G., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Twist Bioscience. [Link]

  • Li, Y., & Hong, M. (2001). Dipolar filtered 1H-13C heteronuclear correlation spectroscopy for resonance assignment of proteins. Journal of Magnetic Resonance, 152(1), 22-31. [Link]

  • Kwan, A. H. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1639-1650. [Link]

  • Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. [Link]

  • Brinson, R. G., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 24(5), 972. [Link]

Sources

Safety and handling of L-HISTIDINE:HCL:H2O (RING-2-13C)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of L-Histidine:HCl:H₂O (RING-2-¹³C)

Overview

This guide provides a comprehensive framework for the safe handling, storage, and disposal of L-Histidine monohydrochloride monohydrate, specifically the stable isotope-labeled variant (RING-2-¹³C). It is intended for researchers, laboratory personnel, and drug development professionals who utilize this compound in experimental settings. The central principle underpinning this guide is that while L-Histidine:HCl:H₂O (RING-2-¹³C) possesses the same chemical hazards as its unlabeled counterpart, its isotopic nature requires a clear understanding to ensure appropriate, non-radiological handling procedures. This document moves beyond a simple recitation of safety data sheet (SDS) information to provide causal explanations for protocols, ensuring a culture of safety and scientific integrity.

Compound Identification and Physicochemical Properties

L-Histidine:HCl:H₂O (RING-2-¹³C) is a specialized chemical used primarily in metabolic research, proteomics, and drug development as a tracer.[] The incorporation of a Carbon-13 isotope allows for the tracking of histidine within biological systems using techniques like mass spectrometry and NMR spectroscopy.[2][3]

Table 1: Physicochemical Properties of L-Histidine Monohydrochloride Monohydrate

PropertyValueSource(s)
Chemical Name L-Histidine monohydrochloride monohydrate (RING-2-¹³C, 99%)[4]
Unlabeled CAS No. 5934-29-2[4][5][6][7]
Molecular Formula C₅¹³CH₉N₃O₂ · HCl · H₂O[4]
Appearance White crystalline powder or solid[7]
Primary Use Laboratory chemical for research (e.g., SILAC)[]

The Critical Distinction: Stable vs. Radioactive Isotopes

A foundational aspect of safely handling this compound is understanding its isotopic label. The "¹³C" designation signifies the presence of Carbon-13, a stable, non-radioactive isotope of carbon.

  • Expert Insight: Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not undergo radioactive decay and do not emit ionizing radiation.[8] This is the most critical safety determinant. Consequently, the extensive and rigorous safety protocols required for radioactive materials—such as lead shielding, dosimetry badges, and specialized radioactive waste disposal—are not applicable to L-Histidine:HCl:H₂O (RING-2-¹³C).[8][9] Handling and disposal procedures are dictated solely by its chemical properties, which are identical to the unlabeled compound.[8][]

Hazard Identification and Risk Assessment

Based on Globally Harmonized System (GHS) classifications, L-Histidine monohydrochloride monohydrate is generally not classified as a hazardous substance .[4][5][6] However, as with any fine chemical powder, a comprehensive risk assessment should acknowledge potential physical hazards.

  • Eye Contact: May cause serious eye irritation.[11][12] Direct contact with the powder can lead to mechanical irritation and redness.

  • Skin Contact: Not classified as a skin irritant, but prolonged contact should be avoided as a matter of good laboratory practice.[6]

  • Inhalation: Inhalation of fine dust particles may cause respiratory tract irritation.[11]

  • Ingestion: Expected to have low toxicity, but ingestion should always be avoided in a laboratory setting.

  • Combustibility: The compound is combustible. Fine dust dispersed in the air in sufficient concentrations can create a potential dust explosion hazard in the presence of an ignition source.[12]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are paramount to mitigate the risks associated with handling the powdered form of the compound.

  • Engineering Controls:

    • Ventilation: Always handle the solid material in a well-ventilated area.[6][7] For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood, a ventilated balance enclosure, or a glove box. This is the primary defense against respiratory exposure.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[5][11] This prevents airborne particles from entering the eyes.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[5] Gloves prevent dermal contact and cross-contamination. Always inspect gloves before use and wash hands thoroughly after handling.[6]

    • Body Protection: A standard laboratory coat is required to protect skin and personal clothing.[9]

    • Respiratory Protection: If engineering controls are insufficient and dust is generated, a particulate filter respirator (e.g., P1 or N95) may be necessary.[5][6]

Standard Operating Procedures (SOPs) for Safe Handling

The following protocols provide a self-validating system for the safe lifecycle management of the compound within a research environment.

Workflow for Safe Handling of Isotope-Labeled Histidine

cluster_0 Preparation & Storage cluster_1 Handling & Use cluster_2 Post-Use & Disposal Receiving 1. Receiving Inspect container integrity Storage 2. Storage Store in tightly closed container in a cool, dry place Receiving->Storage If intact PPE 3. Don PPE Lab coat, gloves, safety goggles Storage->PPE Weighing 4. Weighing & Aliquoting Use ventilated enclosure or fume hood PPE->Weighing Dissolution 5. Dissolution Prepare solution in appropriate vessel Weighing->Dissolution Experiment 6. Experimental Use (e.g., cell culture media) Dissolution->Experiment Decontamination 7. Decontamination Clean work area and equipment Experiment->Decontamination Disposal 8. Waste Disposal Dispose as non-hazardous chemical waste per local regulations Decontamination->Disposal

Caption: A logical workflow for the safe handling of L-Histidine:HCl:H₂O (RING-2-¹³C).

Protocol 1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[9] To prevent degradation and moisture absorption, storage in a desiccator is recommended. Protect from light.[11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.

Protocol 2: Weighing and Aliquoting
  • Prepare Workspace: Designate a clean area for handling. If possible, perform this task within a ventilated balance enclosure or a chemical fume hood to contain any airborne dust.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Transfer: Use a clean spatula to carefully transfer the desired amount of powder to a tared weigh boat or appropriate container. Avoid actions that could generate dust clouds, such as dropping powder from a height.

  • Seal Promptly: Immediately and securely reseal the main container after aliquoting to protect the stock material from moisture and contamination.

  • Clean Up: Carefully wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth and any contaminated materials (e.g., weigh boat) in the appropriate chemical waste stream.

Protocol 3: Disposal
  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[9]

  • Waste Characterization: Since the compound is a stable isotope-labeled chemical and not radioactive, it does not require disposal as radioactive waste.[8][]

  • Procedure: Dispose of the compound and any contaminated disposable materials (gloves, wipes, etc.) as standard, non-hazardous chemical waste.[12] Do not allow the product to enter drains or waterways.[11]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. If irritation persists, seek medical attention. Remove contact lenses if present and easy to do.[11][12]
Skin Contact Take off contaminated clothing. Rinse the affected skin area with plenty of soap and water.[11][12]
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical advice.[11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Make the victim drink water (two glasses at most). Consult a physician if feeling unwell.[6]
Accidental Release Measures (Spills)
  • Personnel Precautions: Ensure adequate ventilation and wear the appropriate PPE (goggles, gloves, lab coat, and respirator if necessary). Avoid inhaling any dust.[7][11]

  • Containment: Prevent the powder from spreading or entering drains.[11]

  • Clean-up: For small spills, carefully sweep or vacuum up the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.[7] Clean the affected area thoroughly with water.[12]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: L-Histidine hydrochloride monohydrate. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: L-Histidine hydrochloride monohydrate. Retrieved from [Link]

  • ChemScience. (2024, May 30). Safety Data Sheet: L-Histidine monohydrochloride monohydrate. Retrieved from [Link]

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Isoflex. (n.d.). Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). Retrieved from [Link]

  • Ajinomoto AminoScience Division. (2003, January 6). SAFETY DATA SHEET: L-HISTIDINE MONOHYDROCHLORIDE L-HISTIDINE MONOHYDRATE. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A rapid and robust method for selective isotope labeling of proteins. PMC. Retrieved from [Link]

  • Oxford Academic. (2008, December 22). Stable isotopic labeling of proteins for quantitative proteomic applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, August 11). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. Retrieved from [Link]

Sources

Advanced Geochemical Applications of 13C-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Geochemical Applications of 13C Labeled Amino Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Paleo-Reconstruction to Metabolic Flux Analysis

Executive Summary

The application of 13C-labeled amino acids in geochemistry represents a high-precision intersection between organic chemistry, microbial ecology, and astrobiology. While traditionally used in pharmaceutical metabolic flux analysis (MFA), these isotopically labeled compounds serve two distinct but critical roles in geochemical research:

  • As Internal Standards for Compound-Specific Isotope Analysis (CSIA): Enabling the precise measurement of natural abundance isotope ratios (

    
    ) to reconstruct paleo-diets, identify carbon sources, and detect biosignatures in extraterrestrial samples.
    
  • As Active Tracers (Stable Isotope Probing - SIP): Quantifying microbial turnover and carbon sequestration rates in sediments and soils, a technique analogous to pharmacokinetic absorption, distribution, metabolism, and excretion (ADME) studies.

This guide provides a rigorous technical framework for deploying 13C-amino acid methodologies, bridging the gap between geological field sampling and high-resolution mass spectrometry.

Part 1: Principles of Compound-Specific Isotope Analysis (CSIA)

In geochemical contexts, we rarely measure "labeled" amino acids in the pharmaceutical sense (i.e., artificially enriched). Instead, we measure the natural variation of 13C in amino acids preserved in sediments, fossils, or meteorites. However, 13C-labeled standards are the linchpin of this analysis, required for calibration and quantification.

The "Fingerprint" Mechanism

Amino acids retain the isotopic signature of their biosynthetic origin.[1] This allows researchers to distinguish between carbon sources (e.g., bacteria vs. algae vs. terrestrial plants) even after millions of years.

  • Source Amino Acids (Essential AAs): Phenylalanine, Lysine, Leucine. These undergo minimal fractionation during trophic transfer.[1] Their

    
     values reflect the primary producer (the base of the food web).
    
  • Trophic Amino Acids (Non-Essential AAs): Glutamic acid, Aspartic acid. These are metabolically reworked, leading to significant 13C enrichment.

Causality: The distinct


 patterns arise because different organisms use different metabolic pathways (e.g., Krebs cycle vs. Acetyl-CoA pathways) to synthesize amino acids, imparting unique kinetic isotope effects (KIE).
Part 2: Experimental Protocol – CSIA Workflow

Objective: Extract amino acids from sediment/biomass and measure


 via GC-C-IRMS.

Critical Note on Derivatization: Amino acids are non-volatile and must be derivatized for Gas Chromatography (GC).[2] While Trimethylsilyl (TMS) derivatization is common in metabolomics, it is unsuitable for high-precision CSIA because the silicon-carbon bonds introduce kinetic fractionation and add too many exogenous carbons. The N-acetyl methyl ester (NACME) or N-pivaloyl-isopropyl (NPIP) methods are the gold standards.

Step-by-Step Methodology

1. Hydrolysis

  • Protocol: Incubate 10–100 mg of freeze-dried sediment with 6M HCl at 110°C for 20–24 hours under N2 atmosphere.

  • Why: Breaks peptide bonds to release free amino acids. Anoxia prevents oxidation of labile amino acids like Methionine.

2. Purification (Cation Exchange)

  • Protocol: Pass hydrolysate through a Dowex 50WX8 cation exchange column. Elute contaminants (lipids, sugars) with water. Elute amino acids with 2M NH4OH.

  • Why: Sugars and lipids interfere with derivatization and combustion in the IRMS.

3. Derivatization (NACME Method)

  • Methylation: React with acidified methanol (Acetyl chloride/MeOH) at 100°C for 1 hour. Evaporate.

  • Acetylation: React with acetic anhydride/acetone/triethylamine at 60°C for 20 mins.

  • Why: Converts carboxyl groups to methyl esters and amine groups to N-acetyl groups, rendering the molecule volatile.

4. Analysis (GC-C-IRMS)

  • Instrument: Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer via a Combustion interface (1000°C, NiO/CuO/Pt reactor).

  • Internal Standard: Spike samples with L-Norleucine-1-13C (or similar non-proteinogenic AA) prior to hydrolysis to track recovery and fractionation.

Visualization: CSIA Analytical Workflow

CSIA_Workflow Sample Sediment/Biomass Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Std Add Internal Std (13C-Norleucine) Std->Hydrolysis Spike Purify Cation Exchange (Dowex 50W) Hydrolysis->Purify Free AAs Deriv NACME Derivatization Purify->Deriv Purified AAs GC Gas Chromatography (Separation) Deriv->GC Volatile Esters Combust Combustion III (1000°C -> CO2) GC->Combust Individual Peaks IRMS IRMS Detection (m/z 44, 45) Combust->IRMS CO2 Gas

Figure 1: Analytical workflow for Compound-Specific Isotope Analysis (CSIA) of amino acids. Note the critical addition of the internal standard prior to hydrolysis to account for procedural losses.

Part 3: Application – Stable Isotope Probing (SIP) & Soil Fluxomics

Relevance to Drug Development: This workflow mirrors "pulse-chase" metabolic flux analysis used in cell culture.

In this application, highly enriched 13C-labeled amino acids (e.g., U-13C-Leucine) are added to soil or sediment microcosms. The goal is to trace the flow of carbon from the amino acid pool into microbial biomass (PLFA or DNA) and respiration (CO2).

Protocol: 13C-Amino Acid Soil Fluxomics

1. Tracer Addition

  • Add U-13C-Amino Acid mixture to soil at environmentally relevant concentrations (often <50 µM to avoid stimulating "boom" populations).

  • Control: Parallel incubation with unlabeled (12C) amino acids.

2. Incubation & Sampling

  • Incubate for time points

    
     (minutes to hours). Amino acid turnover in soil is rapid (
    
    
    
    1–4 hours).

3. Extraction

  • Pool A (Respiration): Capture headspace CO2 for IRMS analysis to measure mineralization.

  • Pool B (Biomass): Extract Phospholipid Fatty Acids (PLFA) or DNA.

  • Pool C (Metabolites): Extract soluble amino acids with 0.5M K2SO4.

4. Quantification (Flux Calculation) Using the isotope dilution equation, calculate the gross consumption rate (


):


Where

is the pool size and

is Atom Percent Excess of 13C.
Visualization: Microbial Flux Pathways

SIP_Flux Input 13C-Labeled AA (Tracer Input) Pool Extracellular AA Pool Input->Pool Pulse Microbe Microbial Biomass Pool->Microbe Uptake (V_in) Abiotic Abiotic Sorption (Clays/Humics) Pool->Abiotic Physical Sequestration Microbe->Pool Efflux (V_out) Resp Respiration (13C-CO2) Microbe->Resp Mineralization Biomarkers Incorporation (13C-PLFA / DNA) Microbe->Biomarkers Anabolism

Figure 2: Flux diagram showing the fate of 13C-labeled amino acids in a geochemical system. This model allows calculation of gross uptake vs. mineralization rates.

Part 4: Data Integrity & Quality Control

Trustworthiness in isotope geochemistry relies on rigorous mathematical correction.

1. Correction for Exogenous Carbon

Derivatization adds carbon atoms to the amino acid (e.g., NACME adds 3 carbons: 1 from methanol, 2 from acetyl group). The measured


 is a mix of the sample and the reagent.
Correction Equation: 


  • 
    : Number of carbons in the original amino acid.
    
  • 
    : Number of carbons added by derivatization.
    
  • 
    : Isotopic signature of the derivatization reagents (determined by derivatizing a standard of known isotopic composition).
    
2. Self-Validating System (The "Standard Check")

Every batch must include a Standard Reference Material (SRM) (e.g., a mixture of amino acids with certified


 values from USGS or IAEA).
  • Pass Criteria: The corrected

    
     of the SRM must be within ±0.5‰ of the certified value. If not, the derivatization batch is rejected.
    
Part 5: Quantitative Data Summary
ParameterCSIA (Natural Abundance)SIP (Tracer Experiment)
Source Material 13C-Standards (Calibration only)13C-Enriched Substrates (99% 13C)
Detection Limit Natural variations (0.1‰ precision)High enrichment (>1000‰)
Key Application Paleo-diet, Astrobiology, Source TrackingMicrobial Turnover, Soil Health, Drug Metabolism
Primary Instrument GC-C-IRMSLC-MS/MS or GC-MS (SIM mode)
Derivatization NACME / NPIP (Critical for accuracy)TMS (Acceptable for high enrichment)
References
  • Phillips, A. A., et al. (2021). "Practical considerations for amino acid isotope analysis." Organic Geochemistry. Link

  • McMahon, K. W., & McCarthy, M. D. (2016). "Embracing variability in amino acid δ13C fractionation: mechanisms, implications, and new directions for trophic ecology."[1] Ecosphere. Link

  • Corr, L. T., et al. (2007).[2] "Optimisation of derivatisation procedures for the determination of δ13C values of amino acids by GC/C/IRMS." Rapid Communications in Mass Spectrometry. Link[2]

  • Elsila, J. E., et al. (2016).[3] "Meteoritic amino acids: Diversity in compositions and stable carbon isotope ratios." ACS Earth and Space Chemistry. Link

  • Dippold, M. A., & Kuzyakov, Y. (2013). "Biogeochemical transformations of amino acids in soil assessed by position-specific labeling." Plant and Soil. Link

Sources

Methodological & Application

L-HISTIDINE (RING-2-13C) for protein structure determination by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural & Dynamic Characterization of Histidine Residues using L-Histidine (Ring-2-13C)

Core Directive & Executive Summary

Objective: To provide a comprehensive, scientifically rigorous guide on utilizing L-Histidine (Ring-2-13C) (specifically labeled at the C


1 position) for high-resolution NMR studies. This protocol addresses the determination of histidine protonation states (pKa), tautomeric equilibria, and active-site geometry in proteins.[1]

Significance: Histidine residues are the "transistors" of protein function, often switching states near physiological pH.[2][3] Standard Uniform-13C labeling often results in spectral crowding and complex multiplet structures in the aromatic region. Selective Ring-2-13C labeling isolates the C


1-H

1 spin pair, providing a clean, singlet-like probe that is highly sensitive to the electronic environment of the imidazole ring without the interference of C-C couplings.

Target Audience: Structural Biologists, NMR Spectroscopists, and Medicinal Chemists.

Mechanism & Theory: The C 1 Probe

The imidazole ring of histidine exists in dynamic equilibrium between multiple states. The "Ring-2" carbon (IUPAC C2, Protein Nomenclature C


1 ) is located between the two ring nitrogens (N

1 and N

2). Its chemical shift (

C

1) is a sensitive reporter of the protonation status of these adjacent nitrogens.
Tautomeric & Protonation States
  • Imidazolium (Cationic, pH < 6): Both nitrogens are protonated.[4] The ring is positively charged.

  • Neutral

    
     Tautomer (N
    
    
    
    2-H):
    The most common neutral form (approx. 80% at neutral pH). Proton on N
    
    
    2.[2][4][5][6]
  • Neutral

    
     Tautomer (N
    
    
    
    1-H):
    Less common (approx. 20%), often stabilized by specific H-bonds in active sites. Proton on N
    
    
    1.[1][2][4][5][6]

The C


1 nucleus experiences different shielding depending on these states. By monitoring 

C

1 across a pH titration, one can fit the Henderson-Hasselbalch equation to extract the pKa and infer the dominant tautomer based on limiting chemical shifts.

His_States Cat Cationic Form (Imidazolium) Both N protonated Tau Neutral Tau (τ) (Nε2-H) Common Cat->Tau -H+ (pKa ~6.0) Pi Neutral Pi (π) (Nδ1-H) Rare/Active Site Cat->Pi -H+ (pKa ~6.0) Tau->Pi Tautomerization

Figure 1: The equilibrium between cationic and neutral forms.[1][4][5] The C


1 probe (located between the nitrogens) reports on these transitions.

Experimental Protocol

Materials
  • Isotope Source: L-Histidine (Ring-2-13C, 99%). Note: Ensure the label is specifically at the C2/C

    
    1 position.
    
  • Expression Host: Escherichia coli Histidine Auxotroph (e.g., strain DL39 ) is preferred to prevent isotopic dilution. Alternatively, standard BL21(DE3) can be used with metabolic suppression (excess labeled His), but auxotrophs guarantee 100% incorporation.

  • Media: M9 Minimal Media (glucose/NH4Cl as C/N sources, supplemented with labeled Histidine).

Protein Expression (Auxotroph Method)
  • Pre-culture: Inoculate E. coli DL39 (transformed with expression plasmid) into 10 mL LB media. Grow at 37°C overnight.

  • Wash: Pellet cells (3000 x g, 10 min) and wash 2x with M9 salt solution to remove rich media traces.

  • Growth: Resuspend in 1 L M9 Minimal Media containing:

    • 1 g/L 15NH4Cl (if N-15 backbone assignment is needed).

    • 4 g/L Unlabeled Glucose.

    • 50–100 mg/L L-Histidine (Ring-2-13C).

    • Standard vitamins and antibiotics.

  • Induction: Grow to OD600 ~0.7. Induce with IPTG (0.5–1 mM).

  • Harvest: Incubate at 18–25°C for 12–16 hours (lower temperature preserves folding). Pellet and store at -80°C.

NMR Sample Preparation
  • Buffer: 20-50 mM Phosphate or Citrate buffer (avoid buffers with protons in the aromatic region if possible, though 13C filtering mitigates this).

  • D2O: 5-10% for lock.

  • Concentration: 0.2 – 1.0 mM protein.

  • pH Series: Prepare samples ranging from pH 4.0 to pH 9.0 in 0.5 unit increments for pKa determination.

NMR Spectroscopy Workflow

The goal is to detect the H


1-C

1
correlation.

Pulse Sequence: 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence).

  • Optimization: The J-coupling (

    
    ) for the imidazole C
    
    
    
    1-H
    
    
    1 is large, approximately 200–210 Hz .
  • INEPT Delay: Set

    
    . Standard aliphatic HSQCs use ~3.5 ms (for 140 Hz); using the shorter delay maximizes signal for the histidine ring.
    
  • Spectral Width:

    • 1H: 14 ppm (center at 4.7 ppm) or focused on aromatic (6–9 ppm).

    • 13C: Focus on aromatic region (110–150 ppm).

NMR_Workflow cluster_Exp NMR Experiments Sample Purified [Ring-2-13C]His Protein HSQC 2D 1H-13C HSQC (Tuned to J=210Hz) Sample->HSQC Titration pH Titration Series (pH 4.0 -> 9.0) HSQC->Titration Repeat for each pH Analysis Data Analysis Fit Chemical Shifts vs pH Titration->Analysis Output pKa Values & Tautomer ID Analysis->Output

Figure 2: Step-by-step workflow from sample to pKa determination.

Data Analysis & Interpretation

Chemical Shift Assignments

In a selective Ring-2-13C sample, the spectra are simplified. You will observe one strong cross-peak per histidine residue in the aromatic region.

  • H

    
    1 Shift:  Typically 7.5 – 9.0 ppm.
    
  • C

    
    1 Shift:  Typically 133 – 142 ppm.
    
Determining pKa

Plot the 13C


1 (or 1H

1) chemical shift (

) as a function of pH. Fit the data to the Henderson-Hasselbalch equation for a single ionizable group:


  • 
    :  Limiting shift of the protonated (cationic) form.
    
  • 
    :  Limiting shift of the neutral form.
    
  • Inflection Point: Equals the pKa.

Tautomer Identification (Rule of Thumb)

While C


2 is the gold standard for tautomer differentiation (Sudmeier et al.), C

1 also provides indicators, especially when combined with pKa data.
  • Cationic State: C

    
    1 resonates upfield (lower ppm).
    
  • Neutral State: C

    
    1 shifts downfield (higher ppm) upon deprotonation.
    
  • Differentiation:

    • If the His is locked in the N

      
      2-H (
      
      
      
      )
      state (common), the C
      
      
      1 shift change is moderate.
    • If the His is locked in the N

      
      1-H (
      
      
      
      )
      state (rare), the shift pattern differs.
    • Advanced: Compare experimental shifts to database values (e.g., BMRB) or use complementary 15N labeling if tautomerism is the primary question.

Table 1: Typical Chemical Shift Ranges for Histidine C


1 
State13C

1 Shift (ppm)
1H

1 Shift (ppm)
Notes
Cationic (Imidazolium) 134.0 – 136.08.5 – 9.0Positive charge distributed.
Neutral (

, N

2-H)
136.0 – 139.07.5 – 8.0Most common state.
Neutral (

, N

1-H)
135.0 – 137.07.5 – 8.0Often buried/H-bonded.

Case Study Applications

  • Catalytic Triads: In serine proteases, the active site histidine often exhibits an elevated pKa (>7) and may adopt the rare

    
    -tautomer to position the serine for nucleophilic attack. Ring-2-13C labeling allows observation of this residue even in large enzymes (up to 80 kDa) due to the sharp singlet nature of the label.
    
  • pH Sensors: Proteins that trigger conformational changes upon acidification (e.g., viral fusion proteins) often rely on "pH switch" histidines. Titration experiments using this protocol identify exactly which His residue triggers the switch.

References

  • Sudmeier, J. L., et al. (2003).[5] "Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR." Journal of the American Chemical Society.[5] Link

  • Li, S., & Hong, M. (2011). "Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR." Journal of the American Chemical Society.[5] Link

  • Pleiss, J., et al. (2017). "Highly Selective Stable Isotope Labeling of Histidine Residues by Using a Novel Precursor in E. coli-Based Overexpression Systems." ChemBioChem. Link

  • Mulder, F. A., et al. (2014). "Measurement of histidine pKa values and tautomer populations in invisible protein states." Proceedings of the National Academy of Sciences. Link

  • Dahlquist, F. W., et al. (1991). "Identification of the C2-1H histidine NMR resonances in chloramphenicol acetyltransferase by a 13C-1H heteronuclear multiple quantum coherence method." FEBS Letters. Link

Sources

A Researcher's Guide to Metabolic Labeling: Protocol for Incorporating ¹³C L-Histidine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise analysis of protein synthesis, turnover, and function is a cornerstone of modern biological research and drug discovery. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) provides a powerful methodology for mass spectrometry (MS)-based quantitative proteomics. This application note presents a detailed protocol for the metabolic incorporation of Carbon-13 (¹³C) labeled L-Histidine into proteins in both bacterial (E. coli) and mammalian cell culture systems. We will explore the fundamental principles of isotopic labeling, provide validated, step-by-step protocols, and discuss essential quality control measures and downstream applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling to gain deeper insights into complex biological systems.

Introduction: The Significance of Histidine Labeling

In the landscape of quantitative proteomics, SILAC has emerged as a robust and versatile technique. By replacing standard "light" amino acids with their "heavy" stable isotope-containing counterparts during protein synthesis, researchers can accurately quantify changes in protein abundance between different experimental conditions. Histidine, an essential amino-acid, possesses a unique imidazole side chain that is frequently involved in enzyme catalytic sites, metal ion coordination, and protein-protein interactions. The ability to specifically label histidine with ¹³C provides a powerful tool to investigate these critical biological functions.

The introduction of a known mass shift via ¹³C L-Histidine incorporation allows for the precise and relative quantification of thousands of proteins simultaneously using mass spectrometry. For structural biologists, ¹³C labeling is indispensable for a variety of advanced NMR experiments aimed at elucidating the three-dimensional structures and dynamics of proteins in solution. This guide will provide researchers with the foundational knowledge and practical protocols to successfully implement ¹³C L-Histidine labeling in their own laboratories.

Core Principles of ¹³C L-Histidine Incorporation

The successful incorporation of ¹³C L-Histidine into the cellular proteome is predicated on the principle of metabolic substitution. This is achieved by culturing cells in a specially formulated medium that is deficient in naturally occurring "light" (¹²C) L-Histidine but supplemented with a known concentration of "heavy" ¹³C L-Histidine. The cellular machinery for protein synthesis then utilizes the provided "heavy" histidine, effectively embedding an isotopic signature into newly synthesized proteins.

Several key factors are critical for the success of this technique:

  • Auxotrophy : The chosen cell line or bacterial strain must be unable to synthesize its own histidine. For bacteria like E. coli, this often necessitates the use of engineered histidine auxotrophs (e.g., strains with mutations in the his operon). Most mammalian cell lines are naturally auxotrophic for essential amino acids, including histidine.

  • Complete Incorporation : To ensure accurate quantification, it is imperative that the incorporation of ¹³C L-Histidine approaches 100%. For mammalian cells, this typically requires a minimum of five to six cell doublings in the labeling medium to allow for the dilution and turnover of pre-existing "light" proteins.

  • Metabolic Stability : An ideal amino acid for labeling is one that is not readily converted into other amino acids by the cell's metabolic machinery. Histidine is an essential amino acid and its metabolic conversion to other amino acids is minimal, making it an excellent candidate for specific and targeted labeling.

General Experimental Workflow

The overall process of a ¹³C L-Histidine labeling experiment can be broken down into three main phases: Preparation, Labeling, and Analysis.

G General Workflow for 13C L-Histidine Labeling cluster_0 Phase 1: Preparation cluster_1 Phase 2: Labeling cluster_2 Phase 3: Analysis A1 Select and prepare Histidine-auxotrophic cells B1 Culture cells in labeling medium A1->B1 A2 Prepare Histidine-deficient media A3 Supplement with 13C L-Histidine A2->A3 A3->B1 B2 Monitor growth and viability B1->B2 B3 Ensure sufficient cell doublings B2->B3 C1 Harvest cells B3->C1 C2 Protein extraction and preparation C1->C2 C3 QC: Verify incorporation by MS C2->C3 C4 Downstream Analysis (MS or NMR) C3->C4

Caption: A high-level overview of the ¹³C L-Histidine labeling workflow.

Protocol for ¹³C L-Histidine Labeling in E. coli

This protocol is tailored for the expression of a target protein in a histidine-auxotrophic E. coli strain for applications such as NMR spectroscopy.

4.1. Materials

  • E. coli Strain: A confirmed histidine auxotroph (e.g., a hisG mutant).

  • Expression Vector: Containing the gene of interest under an inducible promoter.

  • M9 Minimal Medium Components: 5x M9 salts, glucose (or other carbon source), MgSO₄, CaCl₂.

  • ¹³C L-Histidine: High purity, sterile.

  • Amino Acid Stock Solutions: A sterile stock solution of all 19 other "light" amino acids.

  • Appropriate Antibiotic

  • Inducing Agent (e.g., IPTG)

  • Shaking Incubator, Spectrophotometer, Centrifuge

4.2. Step-by-Step Methodology

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with vigorous shaking.

  • Adaptation to Minimal Medium: The following day, use the overnight culture to inoculate 100 mL of M9 minimal medium supplemented with all 20 "light" amino acids. Grow at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8). This step adapts the bacteria to the minimal medium environment.

  • Labeling Culture:

    • Prepare the main culture volume (e.g., 1 L) of M9 minimal medium.

    • Supplement with the 19 "light" amino acids (excluding histidine).

    • Add ¹³C L-Histidine to a final concentration of 40-50 mg/L . A concentration of 40 mg/L has been shown to be effective in M9 media.

    • Inoculate with the adaptation culture to a starting OD₆₀₀ of 0.05-0.1.

  • Growth and Induction:

    • Grow the culture at 37°C with shaking, monitoring the OD₆₀₀.

    • When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with the appropriate concentration of your inducing agent (e.g., 0.1-1 mM IPTG).

    • Continue to grow the culture under optimal conditions for your target protein's expression (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C).

  • Cell Harvest:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Discard the supernatant and the cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol for ¹³C L-Histidine Labeling in Mammalian Cells

This protocol is designed for SILAC-based quantitative proteomics experiments.

5.1. Materials

  • Mammalian Cell Line: (e.g., HEK293, HeLa, A549)

  • SILAC-grade Medium: DMEM or RPMI-1640, deficient in L-Arginine, L-Lysine, and L-Histidine.

  • Dialyzed Fetal Bovine Serum (dFBS): To minimize "light" amino acid contamination.

  • ¹³C L-Histidine: High purity, sterile solution.

  • "Light" L-Histidine, L-Arginine, and L-Lysine

  • Standard Cell Culture Equipment and Reagents

5.2. Step-by-Step Methodology

  • Preparation of SILAC Media:

    • "Light" Medium: Reconstitute the SILAC-grade medium and supplement with dFBS (typically 10%), "light" L-Arginine, "light" L-Lysine, and "light" L-Histidine to their normal physiological concentrations.

    • "Heavy" Medium: Reconstitute the SILAC-grade medium and supplement with dFBS, "light" L-Arginine, "light" L-Lysine, and ¹³C L-Histidine .

      • For DMEM , the standard concentration of L-Histidine is 42 mg/L [1][2].

      • For RPMI-1640 , the standard concentration of L-Histidine is 15 mg/L [3][4][5][6].

MediumStandard L-Histidine HCl-H₂O Concentration
DMEM (High Glucose)42 mg/L[1][2]
RPMI-164015 mg/L[3][4][5][6]
  • Cell Adaptation and Labeling:

    • Culture your cells in standard complete medium to expand the population.

    • To begin labeling, wash the cells twice with sterile, pre-warmed PBS to remove all traces of the standard medium.

    • Resuspend and seed the cells into the "light" and "heavy" SILAC media at an identical density.

    • Culture the cells for a minimum of five to six doublings to ensure complete incorporation of the ¹³C L-Histidine. The exact duration will depend on the doubling time of your specific cell line.

  • Experimental Treatment:

    • Once labeling is complete (>95% incorporation), you can proceed with your planned experiment (e.g., drug treatment, induction of a signaling pathway, etc.).

  • Harvesting and Sample Pooling:

    • Harvest the "light" and "heavy" cell populations.

    • Perform cell counts to ensure accurate numbers from each population.

    • Combine the "light" and "heavy" cells in a 1:1 ratio.

    • The combined cell pellet can be stored at -80°C or processed immediately for protein extraction.

Quality Control: A Self-Validating System

Verifying the incorporation efficiency of ¹³C L-Histidine is a critical step to ensure the trustworthiness of your quantitative data. This is typically achieved by analyzing a small aliquot of the labeled protein lysate by mass spectrometry.

Workflow for Verifying Incorporation Efficiency:

cluster_qc Incorporation Verification Workflow A Harvest small aliquot of 'heavy' labeled cells B Protein extraction and digestion (e.g., Trypsin) A->B C LC-MS/MS analysis of peptides B->C D Identify Histidine-containing peptides C->D E Analyze isotopic distribution of peptide pairs D->E F Calculate incorporation efficiency E->F

Caption: Step-by-step process to validate the efficiency of ¹³C L-Histidine incorporation.

Calculating Incorporation Efficiency:

  • Identify Peptide Pairs: In the mass spectrum, locate a peptide that contains at least one histidine residue. You will observe two isotopic envelopes for this peptide: one corresponding to the "light" (all ¹²C) version and one to the "heavy" (containing ¹³C-histidine) version.

  • Measure Intensities: Determine the area under the curve (AUC) for the entire isotopic cluster of both the "light" and "heavy" peptide.

  • Calculate the Ratio: The incorporation efficiency can be calculated using the following formula:

    % Incorporation = [AUC(heavy) / (AUC(heavy) + AUC(light))] x 100

For accurate quantification, an incorporation efficiency of >95% is highly recommended.

Downstream Applications

7.1. Quantitative Proteomics by Mass Spectrometry

The primary application of this protocol in a research setting is for quantitative proteomics. After combining the "light" and "heavy" samples, the protein mixture is digested, and the resulting peptides are analyzed by LC-MS/MS. The ratio of the intensities of the "heavy" to "light" peptide pairs directly corresponds to the relative abundance of that protein between the two experimental conditions.

7.2. Structural Biology by NMR Spectroscopy

For structural studies, the ¹³C L-Histidine labeled protein is purified to homogeneity. The sample is then concentrated, typically to 0.3-0.5 mM, in a suitable NMR buffer. The ¹³C label allows for a range of multidimensional NMR experiments that are crucial for resonance assignment, structure determination, and the study of protein dynamics. Specific labeling of histidine can be particularly powerful for probing the active site of an enzyme or an interaction interface.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Incorporation Efficiency (<95%) Insufficient number of cell doublings in labeling media.Extend the culture period to allow for more cell divisions and protein turnover.
Contamination from "light" histidine in serum.Always use high-quality dialyzed fetal bovine serum (dFBS).
Incomplete removal of standard media before labeling.Ensure thorough washing of cells with PBS before seeding into SILAC media.
Poor Cell Growth or Viability Toxicity from impurities in the labeled amino acid.Use high-purity, cell-culture tested ¹³C L-Histidine.
Sub-optimal concentration of ¹³C L-Histidine.While standard concentrations are provided, some cell lines may require optimization.
Inaccurate Quantification in MS Inaccurate mixing of "light" and "heavy" samples.Perform accurate cell counts before combining the cell pellets.
Incomplete protein digestion.Optimize your digestion protocol to ensure complete cleavage.

Conclusion

The metabolic incorporation of ¹³C L-Histidine is a robust and versatile technique that provides high-quality data for both quantitative proteomics and structural biology. By following the detailed protocols outlined in this guide and paying close attention to the key principles and quality control measures, researchers can confidently apply this powerful tool to their studies. The ability to specifically label and track histidine-containing proteins will undoubtedly continue to contribute to significant advances in our understanding of cellular function and disease.

References

  • HiMedia Laboratories. (n.d.). RPMI-1640. Retrieved February 19, 2026, from [Link]

  • HiMedia Laboratories. (n.d.). Dulbecco's Modified Eagle Medium (DMEM). Retrieved February 19, 2026, from [Link]

  • Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 389(4), 1017–1031.
  • Ong, S. E., & Mann, M. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
  • Geiger, T., Cox, J., & Mann, M. (2010). A SILAC-based screen for quantitative proteomics of human primary cells.
  • Weininger, U., Respondek, M., & Akke, M. (2014). Site-selective 13C labeling of histidine and tryptophan using ribose. Journal of biomolecular NMR, 58(2), 85–92.
  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual review of biophysics and biomolecular structure, 27, 357–406.
  • FragPipe. (n.d.). Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe. Retrieved February 19, 2026, from [Link]

Sources

Application Note: L-HISTIDINE (RING-2-13C) in Metabolic Tracing and Mass Spectrometry

[1]

Part 1: Introduction & Technical Rationale[2]

The Unique Value of Ring-2-13C Labeling

While uniformly labeled amino acids (e.g., L-Histidine-13C6, 15N3) are the gold standard for absolute quantitation, L-Histidine (Ring-2-13C) occupies a specialized niche in metabolic flux analysis (MFA) and mechanistic biochemistry.

The specific labeling of the C2 position on the imidazole ring offers distinct advantages:

  • Decarboxylation Stability: In the conversion of Histidine to Histamine (via Histidine Decarboxylase), the carboxyl carbon (C1) is lost as CO₂. A C1-labeled standard would lose its label, rendering it useless for tracking the product. The Ring-2-13C label is retained , making it the ideal tracer for histamine synthesis rates.

  • Purine Biosynthesis Tracing: The C2 carbon of the imidazole ring is metabolically linked to the folate cycle (N10-formyl-tetrahydrofolate) and can be incorporated into the purine ring (C2/C8 positions) of uric acid. This allows researchers to trace one-carbon metabolism fluxes.

  • Cost-Effective Specificity: For applications not requiring +6 Da mass shifts, the single-carbon label provides a cost-effective alternative for specific pathway elucidation.

Chemical Profile[1][3][4][5][6][7][8][9]
  • Compound: L-Histidine (Ring-2-13C)[1][2]

  • Chemical Formula: C₅(¹³C)H₉N₃O₂[2]

  • Monoisotopic Mass (Unlabeled): 155.0695 Da

  • Monoisotopic Mass (Labeled): 156.0729 Da (+1.003 Da shift)

  • Solubility: Highly soluble in water; sparingly soluble in ethanol.

Part 2: Metabolic Flux Analysis (MFA) Workflow

This section details the primary application: tracing the conversion of Histidine to Histamine in biological systems (e.g., mast cells, neurons).[3]

The Biological Pathway

The following diagram illustrates the fate of the 13C label during decarboxylation, contrasting it with a theoretical Carboxyl-13C label.

HistidinePathcluster_legendLabel Fate ComparisonHisL-Histidine (Ring-2-13C)[M+1]HDCHistidineDecarboxylaseHis->HDCDecarboxylationHistamineHistamine (Ring-2-13C)[Label RETAINED]HDC->HistamineImidazole RingIntactCO2CO2(Carboxyl C)HDC->CO2Loss of C1Note1If Label was C1 (Carboxyl):Lost as 13CO2Note2Ring-2 Label:Retained in Product

Figure 1: Fate of the Ring-2-13C label during Histidine decarboxylation. Unlike carboxyl-labeled standards, the ring label persists into the metabolite Histamine.

Experimental Protocol: Histamine Synthesis Assay

Objective: Measure the rate of Histamine synthesis in RBL-2H3 (mast cell line) or tissue homogenates.

Materials
  • Tracer: L-Histidine (Ring-2-13C) (10 mM stock in water).

  • Media: Histidine-free DMEM (to maximize tracer uptake).

  • Quenching Solution: 80% Acetonitrile / 0.1% Formic Acid (cold).

Step-by-Step Procedure
  • Pulse Labeling:

    • Culture cells in Histidine-free medium for 1 hour to deplete intracellular pools.

    • Replace with medium containing 100 µM L-Histidine (Ring-2-13C).

    • Incubate for time points: 0, 15, 30, 60 min.

  • Metabolism Quench:

    • Rapidly aspirate media.

    • Wash once with ice-cold PBS.

    • Add 500 µL cold Quenching Solution (80% ACN) directly to the plate.

    • Scrape cells and transfer to microcentrifuge tubes.

  • Extraction:

    • Vortex vigorously for 1 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant. Evaporate to dryness (SpeedVac) if concentration is needed, or inject directly if sensitivity permits.

Part 3: LC-MS/MS Method Development

Chromatographic Strategy (HILIC)

Histidine and Histamine are highly polar, basic compounds. Reverse-phase (C18) chromatography often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated standard for this application.

  • Column: Amide-HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (pH control is critical for peak shape).

  • Mobile Phase B: Acetonitrile.[4]

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 90 0.4
1.0 90 0.4
6.0 50 0.4
7.0 50 0.4
7.1 90 0.4

| 10.0 | 90 | 0.4 |

Mass Spectrometry Parameters

Instrument: Triple Quadrupole (QqQ) or Orbitrap (HRAM). Ionization: Electrospray Ionization (ESI), Positive Mode.

Critical Note on Resolution: Because Ring-2-13C adds only +1 Da, the labeled standard (156.07) sits directly on the M+1 natural isotope peak of endogenous Histidine.

  • For Quantitation: You must correct for the natural abundance of 13C (approx 1.1% of the endogenous signal) or use the standard at concentrations >10x endogenous levels to minimize error.

  • For Tracing: The appearance of the +1 Da peak in downstream metabolites (Histamine) is the signal of interest.

MRM Transitions (Triple Quad):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
L-Histidine (Natural) 156.1110.118Loss of HCOOH
L-Histidine (Ring-2-13C) 157.1111.118Ring Retained
Histamine (Natural) 112.195.122Loss of NH3
Histamine (Ring-2-13C) 113.196.122Ring Retained

Note: The product ion 110/111 corresponds to the imadazole-ethyl fragment. Since the ring is labeled, the product ion also shifts by +1 Da.

Part 4: Data Analysis & Visualization

Analytical Workflow Diagram

The following diagram outlines the data processing logic, specifically handling the Isotope Correction required for +1 Da labels.

Workflowcluster_dataData ProcessingSampleBiological Sample(Cell Lysate/Plasma)LCMSHILIC LC-MS/MSAcquisitionSample->LCMSRawRaw Peak Areas(m/z 156 & 157)LCMS->RawIsoCorrIsotope Correction(Subtract M+1 contributionfrom Endogenous His)Raw->IsoCorrRatioCalculate Ratio(Labeled / Unlabeled)IsoCorr->RatioResultFlux Rate / ConcentrationRatio->Result

Figure 2: Analytical pipeline emphasizing the necessity of isotope correction when using single-carbon labels.

Isotope Correction Formula

When using Ring-2-13C (M+1) as a tracer, the measured intensity of the M+1 peak (

Correction Factor (0.056): This is an approximation based on the number of carbons (6) in Histidine.

Part 5: References

  • Cambridge Isotope Laboratories. (2023). L-Histidine (Ring-2-13C) Product Specification and Applications in NMR and MS.[2]Link

  • Mori, K., et al. (2015). "13C-Enrichment of Urinary Uric Acid after L-[Ring-2-13C]Histidine Dose in Adult Humans." Nutrients, 7(1), 573-584. Link

  • Thermo Fisher Scientific. (2022). HILIC Separation of Polar Amino Acids for LC-MS Analysis. Application Note 726. Link

  • National Institute of Standards and Technology (NIST). (2021). Measurement of Amino Acids in Human Plasma by Isotope Dilution LC-MS/MS.Link

  • Kyoto Encyclopedia of Genes and Genomes (KEGG). Histidine Metabolism Pathway - Reference Pathway.Link

Precision Probing of Enzyme Catalysis: L-Histidine (Ring-2-13C) NMR Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-HISTIDINE (RING-2-13C) in studying enzyme reaction mechanisms Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Structural Biologists, Drug Discovery Scientists

Executive Summary

Histidine is the "Swiss Army knife" of enzymatic catalysis, capable of functioning as a nucleophile, general base, or general acid within a physiological pH range (pKa ~6.0–7.0). However, the precise protonation state and tautomeric form (


-H vs. 

-H) of active-site histidines are often invisible to X-ray crystallography.

This guide details the application of L-Histidine (Ring-2-13C) as a non-perturbative NMR probe. Unlike uniform labeling, which introduces complex carbon-carbon scalar couplings (


), selective C2-labeling provides a singlet signal that acts as a sensitive reporter of local electrostatic environment, hydrogen bonding status, and tautomeric equilibria. This technique is historically validated in resolving the catalytic triad mechanisms of serine proteases and is critical for validating transition-state mimics in drug design.

Mechanistic Insight: The C2-Probe Advantage

The Tautomerism Problem

In the neutral state, the imidazole ring exists in equilibrium between two tautomers:

  • 
     (tele) tautomer:  Proton on 
    
    
    
    (most common in solution).
  • 
     (pros) tautomer:  Proton on 
    
    
    
    .

The position of this proton dictates the donor/acceptor logic of the active site. For example, in the serine protease catalytic triad (Asp-His-Ser), the histidine must adopt a specific tautomer to bridge the proton transfer from Ser to Asp.

Why Ring-2-13C?

The C2 carbon (between the two nitrogens) is the ideal reporter for three reasons:

  • Chemical Shift Sensitivity: The

    
     chemical shift of C2 responds linearly to protonation, shifting ~10–15 ppm between neutral and cationic forms.
    
  • Coupling Constants (

    
    ):  The one-bond coupling constant is pH-dependent (approx. 200–220 Hz) and serves as a secondary validator of ionization state.
    
  • Spectral Simplicity: In a protein selectively labeled with L-Histidine (Ring-2-13C), the aromatic region of the

    
     spectrum is devoid of background noise and complex multiplet patterns seen in uniformly labeled samples.
    
Visualizing the Equilibrium

The following diagram illustrates the relationship between the tautomeric states and the NMR observables.

HisTautomers cluster_states Histidine Protonation & Tautomer States Cat Cationic Form (Protonated) Tau Tau (Nε2-H) Tautomer Cat->Tau -H+ (pKa ~6.5) Pi Pi (Nδ1-H) Tautomer Cat->Pi -H+ Tau->Pi Fast Exchange (Tautomerism) NMR NMR Readout (C2 Shift / Cδ2 Shift) Tau->NMR Cδ2 < 122 ppm C2 Shift: Upfield Pi->NMR Cδ2 > 122 ppm C2 Shift: Downfield

Caption: Diagnostic NMR signatures for Histidine states. The C


2 shift is the primary discriminator between neutral tautomers, while C2 tracks global protonation.

Protocol: Selective Isotope Incorporation

Prerequisites
  • Host Strain: Histidine auxotroph E. coli strain (e.g., DL39 or BL21(DE3) if using glyphosate-mediated inhibition, though auxotrophs are preferred to prevent scrambling).

  • Isotope: L-Histidine (Ring-2-13C), >98% enrichment.

  • Media: M9 Minimal Media.

Step-by-Step Incorporation Workflow
Phase 1: Pre-Culture & Adaptation
  • Transform the expression plasmid into the his-auxotrophic strain.

  • Inoculate a single colony into 5 mL LB medium containing antibiotics. Grow at 37°C for 6–8 hours.

  • Wash Step (Critical): Pellet cells (3000 x g, 5 min) and wash twice with M9 salts to remove residual rich media (which contains unlabeled His).

Phase 2: Selective Labeling Culture
  • Prepare Modified M9 Medium (1 L):

    • M9 Salts (standard).

    • Glucose (unlabeled): 4 g/L.

    • 
       (unlabeled): 1 g/L.
      
    • Amino Acid Supplement: Add all 19 other amino acids (unlabeled) at 100 mg/L each.

    • L-Histidine (Ring-2-13C): Add at 50–100 mg/L .

  • Inoculate the washed pre-culture into the Modified M9.

  • Grow at 37°C until

    
     reaches 0.6–0.8.
    
  • Induce expression (e.g., IPTG 0.5–1.0 mM).

  • Harvest: Incubate post-induction for 4–12 hours (depending on protein stability).

    • Note: Since His is supplied exogenously to an auxotroph, metabolic scrambling is negligible.

Phase 3: Purification
  • Purify protein using standard affinity (Ni-NTA) or ion-exchange chromatography.

  • Buffer Exchange: Dialyze into the NMR buffer (typically 20–50 mM Phosphate, pH 6.0–7.0). Avoid buffers with imidazole signals (e.g., HEPES/imidazole) unless they are deuterated or distinct in shift.

Protocol: NMR Data Acquisition & Analysis

Sample Preparation
  • Concentration: 0.2–1.0 mM labeled protein.

  • Solvent: 90%

    
     / 10% 
    
    
    
    (for lock).
  • Reference: Internal DSS (0 ppm).

Experiment Setup

Two primary experiments are recommended:

  • 1D

    
    -Selective HSQC/HMQC: 
    
    • Purpose: Rapid detection of the C2-H2 correlation.

    • Parameters: Center carbon carrier at ~135 ppm (aromatic region). Spectral width ~40 ppm.

    • Advantage: Filters out all natural abundance

      
       signals from the protein backbone, leaving only the labeled His peaks.
      
  • pH Titration (The "Gold Standard"):

    • Prepare a series of samples ranging from pH 4.0 to pH 9.0 (0.5 pH unit increments).

    • Acquire the 1D selective spectrum at each point.

    • Self-Validation: Ensure the protein remains folded at extreme pH values by running a quick 1D

      
       spectrum and checking dispersion of methyl groups.
      
Data Interpretation

Table 1: Diagnostic Chemical Shift Parameters

ParameterCationic (His+)Neutral (

-

)
Neutral (

-

)
Mechanism Relevance
C2 Shift ~134–136 ppm~138–140 ppm~136–138 ppmTracks pKa
C

2 Shift
~118–120 ppm< 122 ppm > 122 ppm Defines Tautomer

~220 Hz~205 Hz~205 HzConfirmation of ionization

Analysis Logic:

  • Plot

    
     vs. pH. 
    
  • Fit data to the Henderson-Hasselbalch equation:

    
    
    
  • Extract pKa. A pKa deviating significantly from 6.5 indicates active site involvement (e.g., pKa > 7.5 suggests an ion-pair/salt bridge; pKa < 5.0 suggests a hydrophobic burial or H-bond donation).

Application Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_result Mechanistic Output Aux His- Auxotroph Strain (E. coli DL39) Media M9 Media + L-His (Ring-2-13C) Aux->Media Express Expression & Purification (Ni-NTA / SEC) Media->Express Tube NMR Sample (0.5 mM Protein) Express->Tube Exp1 1D 13C-Selective HSQC (pH Titration 4.0 - 9.0) Tube->Exp1 Exp2 Measure J(C2-H) Coupling Constant Tube->Exp2 Curve Fit Titration Curve (Henderson-Hasselbalch) Exp1->Curve Exp2->Curve Mech Determine pKa & Tautomer State Curve->Mech

Caption: End-to-end workflow for determining catalytic histidine properties using selective 13C-labeling.

Troubleshooting & Validation

  • Issue: Scrambling of Label.

    • Symptom:[1][2][3] Appearance of

      
       signals in backbone C
      
      
      
      or other aromatics.
    • Fix: Ensure the host strain is a strict auxotroph. If using wild-type, add unlabeled glycine and serine to suppress biosynthetic pathways that might recycle carbon from His degradation (though rare for His).

  • Issue: Weak Signals.

    • Cause: Exchange broadening.[4] If the His is in intermediate exchange on the NMR timescale (common near pKa), the peak may broaden into the baseline.

    • Fix: Change temperature (move to fast/slow exchange limit) or acquire data at pH values far from the pKa first to locate the peaks.

  • Validation:

    • Compare the determined pKa with functional activity assays (pH-rate profile). The inflection point of

      
       should match the NMR-derived pKa if that histidine is catalytically essential.
      

References

  • Bachovchin, W. W., et al. (1981). "Catalytic mechanism of serine proteases: reexamination of the pH dependence of the histidyl 1J13C2-H coupling constant in the catalytic triad of alpha-lytic protease." Proceedings of the National Academy of Sciences. Link

  • Pelton, J. G., et al. (1993). "Tautomeric states of the active-site histidines of chymotrypsin and alpha-lytic protease." Journal of the American Chemical Society.[5] Link

  • Sudmeier, J. L., et al. (2003). "Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR." Journal of Biomolecular NMR. Link

  • Weininger, U., et al. (2017). "Measurement of histidine pKa values and tautomer populations in invisible protein states." Proceedings of the National Academy of Sciences. Link

  • Lundström, P., et al. (2009). "Side-chain dynamics in proteins by NMR relaxation measurements." Nature Protocols. Link

Sources

Application Note: Precision Tracing of the Histidine-Folate Axis Using L-Histidine (Ring-2-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-HISTIDINE (RING-2-13C) for Flux Balance Analysis: Tracing One-Carbon Metabolism and Nucleotide Biosynthesis Content Type: Application Note & Protocol Guide Audience: Metabolic Engineers, Cancer Biologists, and Mass Spectrometry Specialists.

Abstract & Introduction

Flux Balance Analysis (FBA) is a powerful computational tool for predicting cellular metabolism, yet its predictions regarding nucleotide biosynthesis and one-carbon (1C) metabolism often lack experimental validation. While [U-13C]Glucose is the gold standard for central carbon metabolism, it provides poor resolution for the specific contribution of amino acid catabolism to the folate pool.

L-Histidine (Ring-2-13C) is a specialized isotopic tracer designed to resolve this ambiguity. Unlike uniformly labeled histidine, which labels both the anaplerotic product (glutamate) and the 1C-unit, the Ring-2-13C isotopomer exclusively tracks the carbon atom transferred to tetrahydrofolate (THF). This specificity allows researchers to quantify the "Histidine-to-Folate" flux, a pathway increasingly recognized as a determinant of methotrexate sensitivity in cancer cells (Kanarek et al., 2018).

This guide details the experimental protocols and analytical frameworks required to integrate L-Histidine (Ring-2-13C) tracing with metabolic flux modeling.

Mechanistic Basis: The Tracer's Journey

To correctly interpret FBA data, one must understand the atom mapping of the tracer. The catabolism of Histidine proceeds via the Hut pathway, culminating in the cleavage of the molecule into Glutamate and a one-carbon unit.

Atom Mapping Logic
  • Input: L-Histidine is labeled at the C2 position of the imidazole ring (Ring-2-13C).[1]

  • Intermediate: Histidine converts to Urocanate

    
     4-Imidazolone-5-propionate 
    
    
    
    N-Formimino-L-glutamate (FIGLU). The label remains on the formimino group.
  • Bifurcation (The Critical Step): The enzyme Formimidoyltransferase Cyclodeaminase (FTCD) transfers the formimino group to Tetrahydrofolate (THF).

    • Fate A (The Label): The Ring-2-13C atom becomes 5-formimino-THF, entering the folate cycle. It is eventually incorporated into Purines (C2/C8 positions) or Thymidylate (dTTP) .

    • Fate B (The Byproduct): The remaining carbon skeleton becomes Glutamate . Crucially, with this specific tracer, the resulting Glutamate is unlabeled (M+0) .

Why this matters for FBA: If you detect M+1 labeling in ATP/GTP but M+0 in Glutamate, you have chemically proven that the flux is moving through FTCD into nucleotide synthesis, rather than general protein degradation or oxidation.

Pathway Visualization

HistidineFlux His L-Histidine (Ring-2-13C) Uroc Urocanate His->Uroc HAL Figlu FIGLU (Formiminoglutamate) Uroc->Figlu UROC1 Glut Glutamate (Unlabeled M+0) Figlu->Glut FTCD (Loss of 13C) Folate 5,10-CH2-THF (13C Labeled) Figlu->Folate FTCD (Transfer of 13C) THF THF Cofactor THF->Folate Purines Purines (ATP/GTP) (M+1 Enriched) Folate->Purines Folate Cycle DNA DNA/RNA Synthesis Purines->DNA

Figure 1: Metabolic fate of the Ring-2-13C atom. Note that the label (green path) splits from the amino acid backbone (red path) at the FTCD step.

Experimental Protocol

Phase A: Cell Culture & Labeling

Standard media contains unlabeled histidine which will dilute your tracer. You must use dialyzed FBS and custom media.

  • Media Preparation:

    • Base: DMEM or RPMI lacking Histidine (Custom order or kit formulation).

    • Serum: 10% Dialyzed Fetal Bovine Serum (dFBS). Note: Standard FBS contains ~15-30 µM Histidine.

    • Tracer: Add L-Histidine (Ring-2-13C) to a final concentration of 100-200 µM (physiologically relevant) or up to 2 mM (for saturation studies).

    • Control: Parallel culture with Unlabeled L-Histidine.

  • Seeding & Equilibration:

    • Seed cells (

      
       cells/well in 6-well plates).
      
    • Wash cells 2x with PBS before adding labeled media to remove residual unlabeled histidine.

    • Labeling Duration:

      • Metabolic Flux (Glycolysis/TCA speed): 4–6 hours.

      • Macromolecule Biosynthesis (DNA/RNA): 24–48 hours (required for Ring-2-13C incorporation into the stable nucleotide pool).

Phase B: Quenching & Extraction

Nucleotides and Folates are labile. Speed and cold temperatures are critical.

  • Quench:

    • Place plate on dry ice/ethanol bath.

    • Aspirate media rapidly.

    • Wash 1x with ice-cold saline (0.9% NaCl). Do not use PBS (phosphate interferes with LC-MS).

  • Extraction (HILIC-compatible):

    • Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) .

    • Scrape cells and transfer to Eppendorf tubes.

    • Vortex vigorously (30 sec) and incubate at -80°C for 20 mins (protein precipitation).

    • Centrifuge at 14,000 x g for 15 mins at 4°C.

    • Transfer supernatant to a fresh glass vial for LC-MS.

Phase C: LC-MS/MS Analysis

Targeted analysis for Amino Acids and Nucleotides.

ParameterSetting
Column Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide)
Mobile Phase A 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0)
Mobile Phase B 100% Acetonitrile
Ionization ESI Positive (for Histidine/Purines) & Negative (for Folates/Nucleotides)
Key Analytes (m/z) Histidine: M+0 (156.07), M+1 (157.07) ATP: M+0 (508.00), M+1 (509.00) Glutamate: M+0 (148.06) (Should be dominant)

Data Analysis & FBA Integration

Step 1: Calculate Mass Isotopomer Distribution (MID)

For every metabolite, calculate the fractional abundance of the M+1 isotopologue.



Note: Correct for natural abundance (1.1% for Carbon-13) using software like IsoCor or Polari.
Step 2: Interpreting the Signal
  • High M+1 in Histidine (Intracellular): Confirms uptake.

  • High M+0 in Glutamate: Confirms the label is not entering the TCA cycle via the backbone (validates tracer specificity).

  • Presence of M+1 in ATP/GTP: Direct evidence of Histidine

    
     10-formyl-THF 
    
    
    
    Purine flux.
Step 3: Constraining the FBA Model

Standard FBA solves for fluxes (


) assuming steady state (

) and optimizing an objective function (e.g., biomass). To integrate this data, add a flux constraint based on the experimental measurement.

Protocol:

  • Define the reaction in your model (e.g., CobraPy/MATLAB): R_FTCD: Histidine + THF -> Glutamate + 5-Formimino-THF

  • Calculate the fractional contribution of Histidine to the Folate pool:

    
    
    
  • Apply this value as a lower/upper bound in the FBA model: model.reactions.R_FTCD.lower_bound = Calculated_Flux * 0.9 model.reactions.R_FTCD.upper_bound = Calculated_Flux * 1.1

Workflow Visualization

Workflow cluster_Exp Experimental Phase cluster_Comp Computational Phase (FBA) Step1 Culture in His-Free DMEM + 10% Dialyzed FBS Step2 Add L-Histidine (Ring-2-13C) (Steady State: 24h) Step1->Step2 Step3 Metabolite Extraction (-80°C MeOH:H2O) Step2->Step3 Step4 LC-MS/MS Analysis (Target: His, Glu, ATP, THF) Step3->Step4 Step5 Calculate MIDs (Correct for Natural Abundance) Step4->Step5 Step6 Quantify His->Folate Flux Step5->Step6 Step7 Constrain FBA Model (Set Bounds for FTCD Reaction) Step6->Step7

Figure 2: Integrated workflow for 13C-assisted Flux Balance Analysis.

References

  • Kanarek, N., et al. (2018). Histidine catabolism is a major determinant of methotrexate sensitivity.[2][3][4][5][6] Nature, 559, 632–636.[2][6] [Link]

  • Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology. Molecular Cell, 49(3), 388-398. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

  • KEGG Pathway Database. Histidine Metabolism - Homo sapiens (human). [Link]

Sources

Application Notes & Protocols: Unveiling Protein Dynamics with L-HISTIDINE (RING-2-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Structures to Dynamic Function

For decades, structural biology has provided remarkable high-resolution snapshots of proteins, forming the bedrock of our understanding of molecular function. However, these static pictures do not tell the whole story. Proteins are inherently dynamic entities, constantly undergoing a symphony of motions across a vast range of timescales. These dynamics are not random noise; they are fundamental to function, governing processes such as enzyme catalysis, allosteric regulation, ligand binding, and signal transduction.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for characterizing these motions at atomic resolution in a solution environment that closely mimics physiological conditions.[1][2] By strategically introducing stable isotopes like Carbon-13 (¹³C) into a protein, we can create specific NMR-active probes to report on the dynamic processes occurring at those sites.[3][4]

This guide focuses on the application of a specific and highly informative isotopic label: L-HISTIDINE (RING-2-¹³C) . The histidine residue, with its imidazole side chain, is a versatile player in protein function. Its pKa is near physiological pH, allowing it to act as a proton donor or acceptor, and it frequently resides in functionally critical regions like active sites or protein-protein interfaces.[5][6] Labeling the Cδ2 (ring-2) position provides a sensitive, non-perturbing probe to unlock the secrets of these dynamic events.

The Strategic Probe: Why L-HISTIDINE (RING-2-¹³C)?

The choice of L-Histidine (RING-2-¹³C), which specifically labels the Cδ2 carbon of the imidazole ring, is a strategic one for several reasons:

  • Direct Reporter on Functional Chemistry: The imidazole ring is often directly involved in a protein's mechanism. The chemical environment, and therefore the NMR signal of the Cδ2 carbon, is exquisitely sensitive to changes in protonation state, tautomerism, and hydrogen bonding.[7][8] This makes it a direct probe of the chemical events central to function.

  • Simplified Spectral Analysis: Histidine is a relatively low-abundance amino acid. Selective labeling of its side chain significantly simplifies complex protein NMR spectra, reducing signal overlap and allowing for unambiguous analysis of specific sites.[9]

  • Access to a Critical Timescale: The Cδ2 nucleus is an excellent reporter for NMR relaxation dispersion experiments, which are designed to study "invisible" conformational exchange processes occurring on the microsecond to millisecond (µs-ms) timescale.[10][11] This is the timescale of many crucial biological events, including enzyme catalysis and conformational switching.

  • Minimal Isotopic Scrambling: Using specific precursors for histidine labeling in appropriate bacterial expression systems minimizes the risk of the ¹³C label being incorporated into other amino acids, ensuring the fidelity of the probe.[4][12]

Overall Experimental Strategy

The workflow for using L-HISTIDINE (RING-2-¹³C) to study protein dynamics is a multi-step process that requires careful planning and execution. It begins with the biosynthetic incorporation of the labeled amino acid into the protein of interest, followed by purification, NMR sample preparation, data acquisition, and finally, data analysis to extract kinetic and thermodynamic parameters.

G cluster_0 Preparation cluster_1 NMR Spectroscopy cluster_2 Interpretation Gene Gene of Interest in Expression Vector Transformation Transform E. coli Gene->Transformation Expression Overexpression in Minimal Media with L-Histidine (RING-2-13C) Transformation->Expression Purification Protein Purification (e.g., Affinity, SEC) Expression->Purification QC Quality Control (SDS-PAGE, Mass Spec) Purification->QC SamplePrep NMR Sample Preparation QC->SamplePrep HSQC 1H-13C HSQC (Resonance Assignment) SamplePrep->HSQC DynamicsExpt Dynamics Experiments (e.g., CPMG, R1ρ) HSQC->DynamicsExpt Analysis Data Analysis DynamicsExpt->Analysis Interpretation Extract Kinetic & Thermodynamic Parameters Analysis->Interpretation Conclusion Biological Insights Interpretation->Conclusion

Caption: Overall experimental workflow.

Core Methodologies: NMR Experiments for Probing Dynamics

Once the L-HISTIDINE (RING-2-¹³C) labeled protein is prepared, a suite of NMR experiments can be employed.

¹H-¹³C HSQC/HMQC: The Starting Point

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is the cornerstone of this analysis.[13][14] It produces a 2D spectrum that correlates the ¹³C nucleus with its directly attached proton.

  • Purpose: To confirm the successful incorporation of the label and to obtain the unique chemical shift "fingerprint" for each histidine Cδ2-Hδ2 pair in the protein.

  • What it tells you: The number of cross-peaks in the spectrum should correspond to the number of histidine residues in the protein. The position (chemical shift) of each peak is highly sensitive to the local chemical environment. Changes in peak positions upon addition of a ligand or a change in pH can report on binding or protonation events.[12]

G Principle of the ¹H-¹³C HSQC Experiment cluster_0 Pulse Sequence H ¹H C ¹³C H->C INEPT Transfer H_detect ¹H Detect (t2) H->H_detect C->H Reverse INEPT Transfer C->C

Caption: Magnetization transfer in a ¹H-¹³C HSQC.

Relaxation Dispersion (RD): Unmasking Invisible States

Many critical protein functions involve transient, low-population "excited" states that are invisible to standard structural methods.[15] Relaxation Dispersion (RD) NMR experiments are uniquely capable of detecting and characterizing these states.

  • Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion: This is the most common RD experiment.[10] It measures the effective transverse relaxation rate (R₂) as a function of a variable pulse frequency in a pulse train. If a nucleus is exchanging between two or more states with different chemical shifts on the µs-ms timescale, the R₂ rate will show a characteristic dependence on the pulse frequency. By fitting this "dispersion profile," one can extract:

    • The exchange rate (k_ex): How fast the protein is switching between states.

    • The populations (pA, pB): The relative amounts of the major (ground) and minor (excited) states.

    • The chemical shift difference (Δω): The difference in the chemical environment between the states.[10]

  • Rotating-Frame (R₁ρ) Relaxation Dispersion: This technique is complementary to CPMG and is more sensitive to faster exchange processes (high µs timescale).[16] It measures the relaxation rate in the presence of a continuous "spin-lock" field of varying strength.

By applying these techniques to the ¹³Cδ2 nucleus of histidine, researchers can directly probe the dynamics of the imidazole ring as it participates in catalysis, ligand binding, or allosteric transitions.[11]

Detailed Protocols

Protocol 1: Protein Expression and Selective Labeling

This protocol is designed for protein overexpression in E. coli grown in M9 minimal medium. The key is to provide L-HISTIDINE (RING-2-¹³C) as the sole source of histidine, forcing the bacteria to incorporate it during protein synthesis.[17]

1. Prepare M9 Minimal Media:

  • Prepare a 5X M9 salt stock solution (Na₂HPO₄, KH₂PO₄, NaCl). Autoclave and store at room temperature.

  • For 1 L of 1X M9 medium, aseptically combine:

    • 200 mL of 5X M9 salts.

    • Sterile, deionized water to ~970 mL.

    • 20 mL of 20% (w/v) sterile-filtered ¹²C-Glucose (or deuterated glucose for larger proteins).[18]

    • 2 mL of 1 M sterile-filtered MgSO₄.

    • 1 mL of 1 M sterile-filtered CaCl₂.

    • 1 g of ¹⁵NH₄Cl (for ¹⁵N labeling, which is useful for many experiments).

    • 1 mL of 1000X vitamin solution (optional, but can improve yield).

    • 1 mL of 1000X trace metal solution.

2. Add Amino Acids:

  • To prevent isotopic scrambling, it is highly recommended to add a cocktail of all other 19 natural amino acids (unlabeled) to the M9 medium.[4]

  • Crucially, omit unlabeled L-Histidine.

  • Add 100-150 mg/L of L-HISTIDINE (RING-2-¹³C) .

3. Expression Culture:

  • Inoculate a small pre-culture (5-10 mL) in a rich medium (e.g., LB) with the appropriate antibiotic and grow overnight.

  • The next day, use the pre-culture to inoculate 1 L of the prepared M9 labeling medium.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 18-25°C).

  • Induce protein expression with IPTG (typically 0.2-1.0 mM final concentration).

  • Continue to grow the culture for 12-24 hours.

4. Harvest and Verification:

  • Harvest the cells by centrifugation.

  • Proceed with your standard protein purification protocol.

  • Crucial QC Step: Verify the incorporation of the label using mass spectrometry. The mass of the purified protein should increase by +1 Dalton for every histidine residue compared to the unlabeled protein.

ComponentStock ConcentrationVolume per 1L MediaFinal Concentration
5X M9 Salts5X200 mL1X
¹²C-Glucose20% (w/v)20 mL0.4% (w/v)
MgSO₄1 M2 mL2 mM
CaCl₂1 M1 mL1 mM
¹⁵NH₄Cl-1.0 g~18.7 mM
L-HISTIDINE (RING-2-¹³C) -100-150 mg ~0.6-1.0 mM
Other 19 Amino Acids-~100 mg/L each-
Table 1: Example M9 Minimal Media Recipe for Selective Histidine Labeling.
Protocol 2: NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Buffer exchange the purified, labeled protein into a suitable NMR buffer (e.g., 20 mM Phosphate or HEPES, 50 mM NaCl, pH 6.0-7.5). The final pH should be chosen to optimize protein stability and to probe the biological question of interest.

  • Concentrate the protein to 0.2-1.0 mM. Higher concentrations are generally better for ¹³C-detected experiments.

  • Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample for the NMR field-frequency lock.

  • Transfer ~550 µL to a high-quality NMR tube.

2. ¹H-¹³C HSQC Acquisition:

  • Tune and match the NMR probe for ¹H and ¹³C frequencies.

  • Load a standard 2D ¹H-¹³C HSQC pulse program (e.g., hsqcfpf3gpph on Bruker systems).[14]

  • Set the spectral widths: ~14 ppm for ¹H and ~30-40 ppm for ¹³C, centered on the expected histidine Cδ2-Hδ2 region (¹H ~8-9 ppm, ¹³C ~120-135 ppm).

  • Set the number of points and acquisition times appropriately for the desired resolution.

  • Set the number of scans based on protein concentration to achieve good signal-to-noise. A typical experiment might take 1-4 hours.

3. ¹³C CPMG Relaxation Dispersion Acquisition:

  • This is an advanced experiment. It is highly recommended to consult with an experienced NMR spectroscopist.

  • Use a pulse sequence designed for ¹³C CPMG, which is often a modified HSQC experiment incorporating a CPMG pulse train.[11][19]

  • The experiment is run as a pseudo-3D, where a series of 2D spectra are collected, each with a different CPMG frequency (ν_cpmg).

  • A typical range of ν_cpmg values would be from ~50 Hz to 1000 Hz, with additional reference points with the CPMG block removed.

  • The constant relaxation time delay should be set between 20-40 ms.

Parameter¹H-¹³C HSQC¹³C CPMG Relaxation Dispersion
Pulse Program Standard HSQC (e.g., gradient-selected)Constant-time ¹³C CPMG
¹H Spectral Width 12-16 ppm12-16 ppm
¹³C Spectral Width 30-40 ppm (centered on His Cδ2)30-40 ppm (centered on His Cδ2)
Acquisition Time ~100 ms (¹H), ~30 ms (¹³C)~100 ms (¹H), ~20 ms (¹³C)
Relaxation Delay 1.5 - 2.0 s2.0 - 2.5 s
Key Variable N/ACPMG Frequency (ν_cpmg), typically 10-15 values
Table 2: Typical NMR Acquisition Parameters on a 600 MHz Spectrometer.
Protocol 3: Data Processing and Analysis
  • Processing: Process the NMR data using software such as NMRPipe, TopSpin, or NMRFx. This involves Fourier transformation, phase correction, and baseline correction.

  • Peak Picking and Integration: For the CPMG data, the intensity or volume of each histidine cross-peak must be accurately measured for every ν_cpmg value.

  • Calculating R₂_eff: The effective transverse relaxation rate (R₂_eff) for each ν_cpmg is calculated from the peak intensities using the formula: R₂_eff = - (1 / T_relax) * ln(I / I₀), where T_relax is the constant relaxation delay, I is the peak intensity at a given ν_cpmg, and I₀ is the reference intensity.

  • Fitting the Dispersion Curve: The plot of R₂_eff versus ν_cpmg (the dispersion profile) is then fitted to the appropriate Carver-Richards equations for two-site or multi-site exchange using specialized software (e.g., CATIA, GUARDD, NESSY). This fitting procedure yields the kinetic and thermodynamic parameters (k_ex, pB, Δω).[10]

Conclusion

The use of L-HISTIDINE (RING-2-¹³C) as a specific isotopic label provides a powerful and precise method for investigating protein dynamics by solution NMR. It allows researchers to zoom in on functionally critical residues and characterize their motional properties on the µs-ms timescale, which is essential for a complete understanding of molecular mechanisms. By following the protocols outlined here, from targeted protein expression to the quantitative analysis of relaxation dispersion data, scientists in academic and pharmaceutical research can gain deep insights into the dynamic processes that underpin biological function and disease.

References

  • Mittermaier, A., & Kay, L. E. (2006). New tools for the study of protein dynamics by NMR. Science, 312(5771), 224-228. [Link]

  • Vallurupalli, P., Hansen, D. F., & Kay, L. E. (2008). Structures of invisible, excited protein states by relaxation dispersion NMR spectroscopy. Proceedings of the National Academy of Sciences, 105(33), 11766-11771. [Link]

  • Sauerwein, A. C., & Hansen, D. F. (2013). Relaxation Dispersion NMR spectroscopy. UCL Discovery. [Link]

  • Kovermann, M., & Loria, J. P. (2012). Characterizing Protein Dynamics with NMR R 1ρ Relaxation Experiments. In Protein NMR Techniques (pp. 449-467). Humana Press. [Link]

  • Singh, A., Purslow, J. A., & Venditti, V. (2022). 15N CPMG Relaxation Dispersion for the Investigation of Protein Conformational Dynamics on the µs-ms Timescale. Journal of Visualized Experiments, (181), e62395. [Link]

  • Weininger, U., Respondek, M., & Akke, M. (2017). Site-selective 13C labeling of histidine and tryptophan using ribose. Journal of biomolecular NMR, 68(1), 15-21. [Link]

  • Thakur, A., et al. (2012). High yield expression of proteins in E. coli for NMR studies. Advances in Bioscience and Biotechnology, 3(4A), 446-456. [Link]

  • Ong, S. E., & Mann, M. (2006). Stable isotope labeling with amino acids in cell culture (SILAC) for studying dynamics of protein abundance and posttranslational modifications. Nature protocols, 1(6), 2650-2660. [Link]

  • Kleckner, I. R., & Foster, M. P. (2011). Using NMR to study fast dynamics in proteins: methods and applications. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1814(8), 942-968. [Link]

  • Wang, S., et al. (2020). Extensively sparse 13C labeling to simplify solid-state NMR 13C spectra of membrane proteins. Journal of Biomolecular NMR, 74(4-5), 221-230. [Link]

  • Liang, B., & Tamm, L. K. (2016). Membrane Protein Structure and Dynamics from NMR Spectroscopy. Annual review of biophysics, 45, 137-159. [Link]

  • Crist, R. M., et al. (2021). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Molecular Omics, 17(4), 536-547. [Link]

  • Felli, I. C., & Pierattelli, R. (2022). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews, 122(10), 9038-9080. [Link]

  • Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Silantes GmbH. [Link]

  • Felli, I. C., & Pierattelli, R. (2022). 13C Direct Detected NMR for Challenging Systems. Chemical reviews, 122(10), 9038-9080. [Link]

  • Lu, M., et al. (2015). 2H-13C Correlation Solid-State NMR for Investigating Dynamics and Water Accessibilities of Proteins and Carbohydrates. The journal of physical chemistry. B, 119(35), 11628-11638. [Link]

  • University of Leicester. (2012). 13C-HMQC - Protein NMR. [Link]

  • ZoBio. (2024). Isotopic Labeling in Mammalian Expression: The Missing Link for NMR Studies of Hard-to-Express Proteins. [Link]

  • University of Leicester. (2012). 13C-NOESY-HSQC - Protein NMR. [Link]

  • Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature protocols, 1(2), 749-754. [Link]

  • Zhang, M., et al. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. In Advances in Polymer Science. IntechOpen. [Link]

  • Tugarinov, V., et al. (2004). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Complexes. Journal of the American Chemical Society, 126(2), 4921-4925. [Link]

  • Matlahov, I., & van der Wel, P. C. (2020). Solid-state NMR protocols for unveiling dynamics and (drug) interactions of membrane-bound proteins. Methods in molecular biology (Clifton, N.J.), 2127, 419-445. [Link]

  • Brüschweiler, S., et al. (2024). Isotopologues of a metabolic precursor for selective N-15 and C-13 histidine labelling. ChemRxiv. [Link]

  • IMSERC. 2D CT-HSQC Experiment. Northwestern University. [Link]

  • Kay, L. E., et al. (1994). NMR methods for the study of protein structure and dynamics. Current opinion in structural biology, 4(5), 733-741. [Link]

  • van der Wel, P. C. A. (2018). New applications of solid-state NMR in structural biology. Emerging Topics in Life Sciences, 2(1), 49-59. [Link]

  • Gardner, K. H., & Kay, L. E. (1997). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current opinion in structural biology, 7(5), 722-729. [Link]

  • Felli, I. C., & Pierattelli, R. (2014). 13C-detected protonless NMR spectroscopy of proteins in solution. Journal of magnetic resonance (San Diego, Calif. : 1997), 241, 107-115. [Link]

  • van der Zwan, J., et al. (2018). 15N–1H Transfer of Light-Induced Nuclear Hyperpolarization in Frozen Photosynthetic Reaction Centers. The Journal of Physical Chemistry B, 122(5), 1639-1646. [Link]

  • Wiechert, W., & Nöh, K. (2013). Labelling Analysis for 13C MFA Using NMR Spectroscopy. In Metabolic Flux Analysis (pp. 209-247). Springer. [Link]

  • Farr, C. D., et al. (2003). Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR. Journal of the American Chemical Society, 125(28), 8460-8461. [Link]

  • Mulder, F. A., et al. (2009). Histidine side-chain dynamics and protonation monitored by 13C CPMG NMR relaxation dispersion. Journal of the American Chemical Society, 131(32), 11481-11491. [Link]

  • Mas, G., & Crump, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555-1567. [Link]

  • Schaal, D., et al. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv. [Link]

  • Steiner, M., et al. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society. [Link]

  • Xtend-Life. (2024). Benefits of L-Histidine. [Link]

  • Baiz, C. R., et al. (2014). 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. The journal of physical chemistry. B, 118(35), 10341-10349. [Link]

  • Patterson, B. W., et al. (2015). 13C-Enrichment of Urinary Uric Acid after l-[Ring-2-13C]Histidine Dose in Adult Humans. Metabolites, 5(1), 1-10. [Link]

  • Li, S. C., et al. (2013). The multiple roles of histidine in protein interactions. Progress in biophysics and molecular biology, 112(1-2), 24-31. [Link]

Sources

Application Notes and Protocols for L-HISTIDINE (RING-2-13C) in Metabolomics and Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Histidine and the Power of Site-Specific Isotopic Labeling

L-histidine, an essential amino acid, holds a unique position in cellular biochemistry due to the imidazole side chain, which has a pKa near physiological pH.[1][2] This property allows histidine to act as a proton shuttle in enzyme catalysis, a coordinator of metal ions, and a key component in buffering systems.[1][3] Its metabolic fate is equally diverse, serving as a precursor for the biosynthesis of histamine, a critical signaling molecule in immune responses, and the antioxidant dipeptide carnosine.[3][4] Furthermore, histidine catabolism intersects with one-carbon metabolism, a fundamental network for the synthesis of nucleotides and other essential biomolecules.[3][4][5]

The introduction of stable isotopes into molecules has revolutionized our ability to trace and quantify metabolic processes and protein dynamics.[] L-HISTIDINE (RING-2-13C), with a carbon-13 isotope specifically at the second position of its imidazole ring, is a powerful tool for researchers in metabolomics and proteomics. This site-specific label provides a unique window into cellular function for several key reasons:

  • Tracing One-Carbon Metabolism: The catabolism of histidine involves the opening of the imidazole ring, and the C2 carbon is transferred to the one-carbon pool via tetrahydrofolate (THF).[5] By using L-HISTIDINE (RING-2-13C), researchers can precisely track the contribution of histidine to the synthesis of purines and other molecules dependent on one-carbon units.[5]

  • High-Resolution Metabolic Flux Analysis (MFA): In ¹³C-MFA, the pattern of isotope incorporation into downstream metabolites is used to calculate the rates (fluxes) of metabolic pathways.[7][8] The specific location of the label in L-HISTIDINE (RING-2-13C) allows for a more detailed and accurate reconstruction of metabolic fluxes through histidine-related pathways.

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" labeled amino acids, which are incorporated into newly synthesized proteins.[9][10] By comparing the mass spectra of "heavy" and "light" (unlabeled) proteins, researchers can accurately quantify changes in protein abundance between different experimental conditions.[11][12] L-HISTIDINE (RING-2-13C) can be used as the "heavy" amino acid in SILAC experiments, enabling the precise quantification of protein synthesis and turnover.

This guide provides detailed application notes and protocols for the effective use of L-HISTIDINE (RING-2-13C) in cutting-edge metabolomics and proteomics research.

Application Notes: Experimental Design and Mechanistic Insights

Metabolomics: Tracing the Flow of One-Carbon Units

The primary application of L-HISTIDINE (RING-2-13C) in metabolomics is to investigate the dynamics of one-carbon metabolism. This is crucial for understanding diseases with altered metabolic states, such as cancer, and for the development of drugs that target these pathways.

Causality of Experimental Choice: The selection of the RING-2-13C label is deliberate. During histidine degradation, the enzyme histidase initiates a series of reactions that ultimately lead to the donation of the ring-2 carbon to the one-carbon pool.[3][4] This makes L-HISTIDINE (RING-2-13C) a specific and direct tracer for this metabolic branch point. A study in adult humans demonstrated that after an oral dose of L-[ring-2-¹³C]histidine, the ¹³C label was predominantly incorporated into the C2 position of urinary uric acid, a downstream product of purine biosynthesis, confirming the direct transfer of this carbon.[5]

Experimental Design Considerations:

  • Tracer Concentration: The concentration of L-HISTIDINE (RING-2-13C) should be carefully chosen to be detectable without perturbing the natural metabolic state. It is often used as a partial substitute for unlabeled L-histidine in cell culture media.

  • Time-Course Analysis: To capture the dynamics of metabolic flux, it is essential to perform time-course experiments, harvesting cells and quenching metabolism at multiple time points after the introduction of the tracer.[13]

  • Analytical Platform: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the incorporation of ¹³C into downstream metabolites due to its high sensitivity and ability to resolve isotopologues.[14][15]

Proteomics: Quantifying Protein Dynamics with SILAC

L-HISTIDINE (RING-2-13C) can be a valuable tool in SILAC-based quantitative proteomics, particularly when studying proteins with a significant number of histidine residues or when investigating pathways where histidine metabolism is relevant.

Causality of Experimental Choice: While arginine and lysine are the most commonly used amino acids in SILAC due to the specificity of tryptic digestion, histidine labeling can provide complementary information.[16][17] Using L-HISTIDINE (RING-2-13C) allows for the quantification of histidine-containing peptides, which might be missed or difficult to quantify with other labeling strategies. This is particularly relevant for studying metalloproteins and enzymes where histidine plays a crucial catalytic role.[1]

Experimental Design Considerations:

  • Complete Label Incorporation: For accurate quantification, it is crucial to ensure complete incorporation of the "heavy" L-HISTIDINE (RING-2-13C) into the proteome. This typically requires passaging the cells for at least five to six doublings in the SILAC medium.[12][16]

  • Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids that would dilute the isotopic label. Therefore, dialyzed FBS must be used in SILAC experiments.

  • Mixing of "Heavy" and "Light" Samples: The "heavy" and "light" cell populations should be mixed at a 1:1 ratio based on cell number or protein concentration as early as possible in the sample preparation workflow to minimize experimental variability.[11]

Experimental Protocols

Protocol 1: ¹³C Metabolic Flux Analysis using L-HISTIDINE (RING-2-13C)

This protocol outlines a general workflow for a ¹³C tracer experiment in cultured mammalian cells to track the contribution of histidine to one-carbon metabolism.

Materials:

  • L-HISTIDINE (RING-2-13C)

  • Cell culture medium deficient in L-histidine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cultured mammalian cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol in water, -80°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • Prepare the experimental medium by supplementing histidine-free medium with a defined ratio of L-HISTIDINE (RING-2-13C) and unlabeled L-histidine (e.g., 50:50) and dFBS.

    • Replace the standard medium with the experimental medium and start the time-course.

  • Sample Collection and Quenching:

    • At each time point (e.g., 0, 1, 4, 8, 24 hours), rapidly aspirate the medium.

    • Immediately wash the cells with ice-cold PBS to remove extracellular metabolites.

    • Add ice-cold quenching solution to the culture dish to instantly stop all enzymatic activity.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet the cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • The pellet can be used for protein or other macromolecule analysis.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a suitable LC-MS method for polar metabolites (e.g., HILIC or reversed-phase chromatography coupled to a high-resolution mass spectrometer).

    • Monitor the mass isotopologue distributions of key downstream metabolites such as purines (e.g., ATP, GTP) and other one-carbon metabolism-related compounds.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of ¹³C in each metabolite over time.

    • Use metabolic modeling software to calculate metabolic fluxes based on the isotopologue distribution data.

Diagram: Workflow for ¹³C Metabolic Flux Analysis

Metabolic_Flux_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis A 1. Seed Cells B 2. Introduce L-HISTIDINE (RING-2-13C) Medium A->B C 3. Harvest at Time Points B->C Time Course D 4. Quench Metabolism (e.g., Cold Methanol) C->D E 5. Extract Polar Metabolites D->E F 6. LC-MS Analysis E->F G 7. Data Processing & Flux Calculation F->G

Caption: A generalized workflow for conducting a ¹³C metabolic flux analysis experiment.

Protocol 2: SILAC-based Quantitative Proteomics using L-HISTIDINE (RING-2-13C)

This protocol provides a step-by-step guide for a SILAC experiment to compare the proteomes of two cell populations.

Materials:

  • L-HISTIDINE (RING-2-13C)

  • SILAC-grade cell culture medium deficient in L-histidine and L-arginine, L-lysine (if performing a triple-labeling experiment)

  • Unlabeled L-histidine, L-arginine, L-lysine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cultured mammalian cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment

  • In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system for proteomics

Procedure:

  • SILAC Labeling:

    • Culture one population of cells in "light" medium containing unlabeled L-histidine.

    • Culture the second population of cells in "heavy" medium containing L-HISTIDINE (RING-2-13C).

    • Culture the cells for at least 5-6 passages to ensure >99% incorporation of the labeled amino acid.

  • Experimental Treatment:

    • Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, with the "light" cells as control).

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations and wash with PBS.

    • Lyse the cells in a suitable lysis buffer.

    • Quantify the protein concentration of each lysate.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

    • Separate the mixed protein sample by SDS-PAGE.

    • Excise the gel bands and perform in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • The software will calculate the ratio of the "heavy" to "light" peptide peak intensities, which corresponds to the relative abundance of the protein in the two samples.

Diagram: SILAC Experimental Workflow

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis A Control Cells ('Light' L-Histidine) C Combine Cell Lysates (1:1) A->C B Treated Cells ('Heavy' L-HISTIDINE (RING-2-13C)) B->C D Protein Digestion (Trypsin) C->D E LC-MS/MS Analysis D->E F Protein Identification & Quantification E->F

Caption: A schematic overview of the SILAC workflow for quantitative proteomics.

Data Presentation

The quantitative data from these experiments are typically presented in tables.

Table 1: Example Data from a ¹³C Metabolic Flux Experiment

MetaboliteIsotopologueFractional Enrichment (Time X)
Uric AcidM+10.15
Uric AcidM+20.02
ATPM+10.25
ATPM+20.05

Table 2: Example Data from a SILAC Proteomics Experiment

ProteinGene NameHeavy/Light Ratiop-valueRegulation
Histone H3.3H3F3A2.150.001Upregulated
CatalaseCAT0.450.005Downregulated
Aldolase AALDOA1.050.85Unchanged

Conclusion

L-HISTIDINE (RING-2-13C) is a versatile and powerful tool for researchers seeking to unravel the complexities of cellular metabolism and protein dynamics. Its site-specific label provides a unique advantage for tracing one-carbon metabolism and for obtaining precise quantitative data in proteomics. The protocols and guidelines presented here offer a solid foundation for designing and executing robust experiments that will yield high-quality, reproducible data, ultimately leading to novel biological insights.

References

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [Link]

  • Blagoev, B., & Mann, M. (2009). Evaluation of the Variation in Sample Preparation for Comparative Proteomics Using Stable Isotope Labeling by Amino Acids in Cell Culture. ACS Publications. [Link]

  • Li, Z., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC. [Link]

  • Shaked, V. (2014). Gut L-Histidine Metabolism and Histamine Signaling in Colonic Neoplasia. Grantome. [Link]

  • Grote, A. R., et al. (2018). Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS). PMC. [Link]

  • Gundry, R. L., et al. (2009). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells. PMC. [Link]

  • Wikipedia. (2023). Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]

  • Ingle, R. A. (2011). Histidine Biosynthesis. BioOne. [Link]

  • Amanchy, R., et al. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Johns Hopkins Medicine. [Link]

  • Nguyen, T. V., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. [Link]

  • ResearchGate. (n.d.). Peptide Labeling Methods in Proteomics. ResearchGate. [Link]

  • Brown, A. L., et al. (2024). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC. [Link]

  • Spolter, P. D., & Baldridge, R. C. (1963). The Metabolism of Histidine. ResearchGate. [Link]

  • Sato, T., et al. (2024). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Oxford Academic. [Link]

  • Kua, Y. L. F., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

  • ResearchGate. (n.d.). 13C-labeling approaches for metabolism analysis. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. DiVA. [Link]

  • Hennebelle, M., et al. (2015). 13C-Enrichment of Urinary Uric Acid after l-[Ring-2-13C]Histidine Dose in Adult Humans. MDPI. [Link]

  • Liu, H., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC. [Link]

  • Jaeneke, S., et al. (2020). Streamlining the Analysis of Dynamic 13C-Labeling Patterns for the Metabolic Engineering of Corynebacterium glutamicum as l-Histidine Production Host. PubMed Central. [Link]

  • ResearchGate. (n.d.). Effect of L-histidine on the metabolomics of BEMCs in the positive... ResearchGate. [Link]

  • RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • Weininger, U., et al. (2018). Site-selective 13C labeling of histidine and tryptophan using ribose. PMC. [Link]

  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]

  • Wang, D., et al. (2024). Comparative Metabolomic Profiling of L-Histidine and NEFA Treatments in Bovine Mammary Epithelial Cells. PMC. [Link]

  • RSC Publishing. (n.d.). Chemical tools for probing histidine modifications. RSC Publishing. [Link]

  • Dallanoce, C., et al. (n.d.). Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo. AIR Unimi. [Link]

  • Li, S., et al. (2013). The multiple roles of histidine in protein interactions. PMC. [Link]

  • ResearchGate. (n.d.). Preparation of 2'-C-L-Histidine Starting from C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. ResearchGate. [Link]

  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

  • ResearchGate. (n.d.). Mechanistic study and product characterization of histidine... ResearchGate. [Link]

  • Pervushin, K., et al. (2002). Sequence-specific assignment of histidine and tryptophan ring 1H, 13C and 15N resonances in 13C/15N- and 2H/13C/15N-labelled proteins. PubMed. [Link]

Sources

Application Note & Protocol: Quantitative Analysis of L-Histidine in Biological Matrices using the Isotope Dilution Method with L-Histidine (ring-2-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principle: The Power of Isotope Dilution Mass Spectrometry (IDMS)

The accurate quantification of endogenous molecules in complex biological matrices is a significant challenge in biomedical research and drug development. The inherent variability in sample preparation, instrument response, and matrix effects can lead to significant inaccuracies. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantitative analysis, offering exceptional accuracy and precision.[1][2] The core principle of IDMS lies in the introduction of a known quantity of a stable, isotopically labeled version of the analyte of interest into the sample at the earliest stage of the workflow.[2] This labeled compound, in our case L-Histidine (ring-2-13C), serves as an internal standard (IS).

The defining characteristic of this internal standard is that it is chemically identical to the endogenous analyte (L-Histidine) and thus behaves identically during sample extraction, purification, and ionization in the mass spectrometer.[2][3] However, due to the incorporation of a heavy isotope (¹³C instead of ¹²C), it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the endogenous analyte. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, we can accurately determine the concentration of the endogenous analyte, as this ratio remains constant even if sample is lost during preparation.[1][2] This approach effectively nullifies the impact of variations in sample recovery and matrix effects.[2]

Stable isotopes like carbon-13 (¹³C) are non-radioactive and safe for use in human metabolic research, making them invaluable tools for in vivo kinetic studies.[4][5] The use of L-Histidine (ring-2-¹³C) specifically allows for the precise tracing of histidine metabolism and its role in various physiological and pathological processes.[6]

The Role and Advantages of L-Histidine (ring-2-13C) as an Internal Standard

L-Histidine is a crucial amino acid involved in a myriad of biological functions, including protein synthesis and as a precursor for histamine and carnosine.[7] Its accurate quantification is vital for understanding metabolic disorders, neurological conditions, and for monitoring therapeutic interventions.

The choice of L-Histidine (ring-2-¹³C) as an internal standard is strategic. The ¹³C label on the imidazole ring provides a distinct mass shift without significantly altering the molecule's chemical properties. This ensures that the internal standard co-elutes with the endogenous L-histidine during liquid chromatography and experiences the same ionization efficiency in the mass spectrometer's ion source.

Key Advantages:

  • Enhanced Accuracy and Precision: By correcting for analyte loss during sample preparation and for variations in instrument response, the isotope dilution method provides highly reliable and reproducible results.[8][9]

  • Mitigation of Matrix Effects: Biological samples such as plasma and tissue homogenates are complex mixtures that can suppress or enhance the ionization of the target analyte. Since the stable isotope-labeled internal standard is affected by the matrix in the same way as the endogenous analyte, the ratio of their signals remains unaffected, leading to more accurate quantification.[2]

  • Robustness: The method is less susceptible to variations in extraction efficiency, making it a robust technique for high-throughput analysis in clinical and research settings.[7]

Experimental Workflow: A Visual Overview

The following diagram illustrates the comprehensive workflow for the quantification of L-Histidine in biological samples using the isotope dilution method with L-Histidine (ring-2-¹³C).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Known Amount of L-Histidine (ring-2-13C) (IS) Sample->Spike Add IS Precipitation Protein Precipitation (e.g., with Acetonitrile or TCA) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (HILIC or Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Area Integration (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration of L-Histidine Calibration->Result

Sources

Application Note: Tracing One-Carbon Flux and Purine Biosynthesis using L-Histidine (Ring-2-13C)

[1]

Executive Summary

This guide details the application of L-Histidine (Ring-2-13C) as a specialized metabolic tracer. Unlike Uniformly Labeled (U-13C) histidine, which tracks the entire amino acid skeleton into protein synthesis, the Ring-2-13C isotopologue is a precision tool for interrogating One-Carbon Metabolism (1CM) and folate cycle dynamics .

The C2 carbon of the histidine imidazole ring has a unique metabolic fate: it is cleaved during catabolism to generate 10-formyl-tetrahydrofolate (10-formyl-THF) . This makes L-Histidine (Ring-2-13C) the gold standard for measuring the flux from amino acid catabolism into the nucleotide biosynthesis pool, a critical biomarker in oncology (methotrexate resistance) and immunology.

Scientific Mechanism & Biological Logic[2]

The Unique Fate of the Imidazole C2

Histidine catabolism proceeds through the "HUG" pathway (Histidine


  • The Carbon Skeleton (C1, C3-C6): Converted into Glutamate (entering the TCA cycle or Glutamine pool).

  • The Ring-2 Carbon (C2): Exclusively transferred to Tetrahydrofolate (THF) via the enzyme Formimidoyltransferase Cyclodeaminase (FTCD) .

Why Use Ring-2-13C?

If you use U-13C Histidine, the label appears in Glutamate, complicating the analysis of folate fluxes. By using Ring-2-13C , the appearance of the heavy isotope (

  • Retention: Label remains in Histidine (Protein Synthesis/Histamine).

  • Transfer: Label appears in Purines (Adenine/Guanine) or Serine , signifying active folate metabolism.

  • Loss: Label is lost as

    
    CO
    
    
    if the folate pool is oxidized (Formate overflow).
Pathway Visualization

The following diagram illustrates the divergent fate of the C2 label versus the rest of the histidine molecule.

Histidine_MetabolismHisL-Histidine (Ring-2-13C)UroUrocanateHis->UroHALFIGLUFormiminoglutamate(FIGLU)Uro->FIGLUUrocanaseGluGlutamate(Unlabeled)FIGLU->GluFTCD (Transfer C2)FormylTHF10-Formyl-THF(13C-Labeled)FIGLU->FormylTHFC2 Transfer to THFTHFTetrahydrofolate(THF)THF->FormylTHF+ Formimino GroupPurinePurines (Adenine/Guanine)(C2/C8 Labeled)FormylTHF->PurinePurine BiosynthesisDNADNA/RNA IncorporationPurine->DNA

Caption: Divergent fate of L-Histidine (Ring-2-13C). The C2 label (Red pathway) enters the folate pool (Green), distinguishing it from the glutamate skeleton (Grey).

Experimental Protocol: In Vivo Flux Analysis

Pre-Clinical Model (Mouse)

Objective: To determine the contribution of histidine catabolism to nucleotide synthesis in tumor-bearing mice.

Reagents & Equipment
  • Tracer: L-Histidine (Ring-2-13C), 99% enrichment (e.g., Cambridge Isotope Laboratories).

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

  • Animal Model: C57BL/6 or Nude mice (xenograft models).

  • Sampling: Liquid Nitrogen (

    
    ), Wollenberger clamp (optional).
    
Step-by-Step Administration
  • Dose Calculation:

    • Standard Bolus: 30 mg/kg body weight.

    • Note: Histidine pools turn over rapidly. A bolus is preferred for measuring rapid flux into FIGLU; steady-state infusion is preferred for DNA incorporation studies.

  • Preparation: Dissolve tracer in PBS to a concentration of 6 mg/mL. Sterile filter (0.22

    
    m).
    
  • Administration (Intravenous):

    • Warm mice under a heat lamp for 5 minutes to dilate tail veins.

    • Inject the calculated volume (approx. 100-150

      
      L) via the lateral tail vein.
      
    • Tip: Record the exact time of injection (

      
      ).
      
  • Time Course:

    • Collect tissues at 15, 30, 60, and 120 minutes post-injection.

    • Rationale: Histidine catabolism to FIGLU is fast (

      
      30 min), while incorporation into Purines takes longer (
      
      
      60 min).
Tissue Collection & Quenching (Critical Step)

Metabolic intermediates (especially THF derivatives) are highly unstable.

  • Euthanasia: Cervical dislocation (avoid anesthetics that alter metabolism like isoflurane if possible, or use rapid decapitation).

  • Harvest: Rapidly excise liver, kidney, or tumor tissue.

  • Quench: IMMEDIATELY (<10 seconds) clamp tissue with pre-cooled Wollenberger tongs or drop into liquid nitrogen.

  • Storage: Store at -80°C. Do not thaw before extraction.

Analytical Protocol: Metabolite Extraction & LC-MS

Metabolite Extraction
  • Homogenization:

    • Add 15-20 mg frozen tissue to 500

      
      L cold extraction solvent  (40:40:20 Acetonitrile:Methanol:Water + 0.5% Formic Acid).
      
    • Internal Standard: Spike with 10

      
      L of U-15N-Histidine (10 
      
      
      M) to correct for extraction efficiency.
  • Disruption: Use a bead beater (e.g., Precellys) at 4°C for 2x30 seconds.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer to a new glass vial.

  • Nitrogen Evaporation: Dry under a gentle stream of nitrogen gas (do not use heat).

  • Reconstitution: Resuspend in 50

    
    L HPLC-grade water immediately prior to injection.
    
LC-MS/MS Configuration

Target Analytes: Histidine, Urocanate, FIGLU, IMP, AMP, GMP.

ParameterSetting
Column HILIC (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC)
Mobile Phase A 20 mM Ammonium Carbonate, pH 9.0 (Water)
Mobile Phase B Acetonitrile
Gradient 80% B to 20% B over 15 mins
Flow Rate 0.2 mL/min
Ionization ESI Positive (Histidine/Purines) & Negative (FIGLU/THF)
Resolution >30,000 (Orbitrap) or Q-TOF equivalent
Data Interpretation & Calculation

Calculate the Mass Isotopomer Distribution (MID) .

  • Histidine: Monitor M+0 (unlabeled) and M+1 (tracer).

  • Glutamate: Should remain M+0 . If M+1 is observed, it indicates carbon recycling via CO2 fixation, not direct catabolism.

  • Purines (ATP/GTP): Monitor M+1 (Single incorporation) and M+2 (Double incorporation at C2 and C8).

Flux Calculation Formula:



Self-Validating Quality Control (QC)

To ensure trustworthiness (E-E-A-T), every experiment must include these internal checks:

  • The "Glutamate Check":

    • Expectation: Glutamate should be unlabeled (M+0) in the short term.

    • Validation: If Glutamate is M+1, your sample may be contaminated with U-13C Histidine, or the label is scrambling via the TCA cycle (unlikely in short timeframes).

  • The "Methotrexate Control":

    • Treat a cohort with Methotrexate (MTX).[1]

    • Expectation: MTX inhibits DHFR/folate cycle.[2][1][3] You should see a massive accumulation of FIGLU (M+1) and a decrease in Purine (M+1) labeling [1].

  • Natural Abundance Correction:

    • Use software (e.g., IsoCor or AccuCor) to correct for the natural 1.1% prevalence of

      
      C. Without this, low-level purine synthesis will be masked.
      

Visualization of Analytical Workflow

Workflowcluster_0In Vivo Phasecluster_1Analytical PhaseInjIV Injection(Ring-2-13C His)CircCirculation &Tissue UptakeInj->CircQuenchLiquid N2 Quench(<10 sec)Circ->QuenchExtractHILIC Extraction(Acetonitrile/MeOH)Quench->Extract HomogenizationMSLC-HRMS Analysis(Orbitrap/QTOF)Extract->MSDataIsotopomer Analysis(M+1 Detection)MS->Data

Caption: Step-by-step workflow from tail vein injection to high-resolution mass spectrometry analysis.

References

  • Kanarek, N., et al. (2018).[2][1][4][5] Histidine catabolism is a major determinant of methotrexate sensitivity.[2][1][3][5] Nature, 559(7715), 632–636.[3] [Link]

  • Brosnan, M. E., & Brosnan, J. T. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(10), 2570S–2575S. [Link]

  • Maddocks, O. D. K., et al. (2016). Serine starvation induces stress and p53-dependent metabolic remodeling in cancer cells. Nature, 493, 542–546. [Link]

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified in Pigs. Cell Metabolism, 28(4), 594-606. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Histidine (Ring-2-13C) Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Incorporation & Metabolic Scrambling of L-Histidine (Ring-2-13C) in E. coli Protein Expression. To: Protein Chemists, Structural Biologists, and NMR Spectroscopists. From: Senior Application Scientist, Isotope Technologies Division.

Overview

You are likely encountering one of two distinct problems: Isotope Dilution (the cell is making its own unlabelled histidine) or Metabolic Scrambling (the cell is degrading your expensive label and redistributing the


C into the one-carbon pool).

L-Histidine (Ring-2-


C) is a precision tool for probing active site electrostatics, tautomeric states, and pH-dependent conformational changes. Because the C2 carbon of the imidazole ring is metabolically labile, it requires stricter protocol controls than backbone (

C

,

C

) labeling.
Part 1: Diagnostic Matrix

Compare your NMR/Mass Spec data against this table to identify the root cause.

SymptomDiagnosisRoot Cause
< 60% Incorporation Isotope Dilution The host strain is synthesizing unlabelled histidine de novo, diluting your labeled supplement.

C Signals in Purines (A/G)
Scrambling (Forward) Histidine degradation (Hut pathway) is releasing the C2-label into the formate/THF pool, which feeds purine biosynthesis.

C Signals in Ser/Gly
Scrambling (General) The C2-label has entered the global one-carbon pool (via 5,10-methylene-THF) and is labeling serine/glycine.
Low Protein Yield Auxotrophy Stress If using a his-auxotroph, the labeled histidine concentration (or transport) is insufficient to support growth.
Part 2: The Biological Mechanism (The "Why")

To fix the problem, you must understand the metabolic fate of the Ring-2 carbon.

1. The Biosynthetic Dilution

E. coli prefers to synthesize Histidine from ATP and PRPP rather than transport it, especially in minimal media. If you do not use an auxotroph (a strain unable to make His), the bacteria will synthesize unlabelled His, drastically lowering your incorporation efficiency.

2. The "Metabolic Leak" (The Hut Pathway)

This is the most overlooked cause of scrambling. E. coli can degrade Histidine via the Hut (Histidine Utilization) pathway.

  • Histidase converts Histidine

    
     Urocanate + NH
    
    
    
    .
  • Further degradation yields Formimino-Glutamate .

  • The formimino group (containing your Ring-2-

    
    C ) is transferred to Tetrahydrofolate (THF).
    
  • Result: Your specific label becomes

    
    C-Formyl-THF, which is the primary donor for Purine biosynthesis  and Methionine/Serine  synthesis.
    
Visualizing the Leak

The diagram below illustrates how your label is lost to the "One-Carbon Pool."

HistidineFlux LabeledHis Exogenous L-His (Ring-2-13C) IntraHis Intracellular Histidine Pool LabeledHis->IntraHis Transport (AroP/HisJ) Protein Target Protein (Desired Outcome) IntraHis->Protein Translation Hut Hut Pathway (Degradation) IntraHis->Hut Excess His Formimino Formimino-THF Hut->Formimino Release of Ring-2-C OneC One-Carbon Pool (10-Formyl-THF) Formimino->OneC Transfer Purines Purines (A/G) (Scrambling) OneC->Purines Biosynthesis SerGly Serine/Glycine (Scrambling) OneC->SerGly Conversion

Caption: The metabolic fate of L-Histidine Ring-2-13C. Note the "Hut Pathway" leak which transfers the label into the general One-Carbon pool, causing scrambling.

Part 3: Troubleshooting & Solutions
Issue 1: Fixing Low Incorporation (Dilution)

Solution: Use a Histidine Auxotroph . Standard BL21(DE3) strains synthesize Histidine. You must use a strain that cannot make it, forcing the cell to use 100% of your labeled supplement.

  • Recommended Strain: E. coliDL39 (or any hisG or hisD mutant).

  • Alternative: If you must use BL21, add the label at high concentrations (60–100 mg/L) to trigger feedback inhibition, though this is less reliable than auxotrophy.

Issue 2: Fixing Scrambling (The "Leak")

Solution: Saturate the One-Carbon Pool. If you see signals in Purines or other amino acids, the cell is degrading your Histidine.

  • Add Unlabelled Co-supplements: Add unlabelled Glycine (100 mg/L) and Sodium Formate (50 mg/L) to the media. This "swamps" the one-carbon pool with unlabelled carbon, statistically reducing the chance that a scrambled

    
    C atom will be incorporated into purines.
    
  • Add Unlabelled Adenine/Guanine: Adding unlabelled nucleobases (20 mg/L) suppresses the de novo purine biosynthesis pathway, preventing the scrambled label from entering DNA/RNA.

Part 4: The "Media Shift" Protocol

This protocol is designed to maximize incorporation while minimizing cost and scrambling. It relies on growing biomass in unlabelled media, then switching to labeled media just before protein induction.[1]

Methodology: Adapted from Marley et al. (2001).[2]

Workflow Diagram

MediaShift Step1 1. Biomass Growth (Unlabelled Rich Media) Step2 2. Centrifugation (Harvest Cells) Step1->Step2 OD600 = 0.7-0.9 Step3 3. Wash Step (Remove Unlabelled His) Step2->Step3 Step4 4. Resuspension (Minimal Media + 13C-His) Step3->Step4 4x Concentration Step5 5. Recovery & Induction (30-60 min wait -> IPTG) Step4->Step5

Caption: The "Media Shift" workflow. Cells are concentrated 4-fold in the labeled media to increase cell density and reduce isotope usage.

Step-by-Step Guide
  • Growth (Unlabelled):

    • Inoculate E. coli (preferably a his auxotroph) in LB or Terrific Broth.

    • Grow at 37°C until OD

      
       reaches 0.7 – 0.9 . Do not overgrow; cells must be in mid-log phase.
      
  • Harvest & Wash:

    • Centrifuge at 4,000

      
       g for 15 minutes.
      
    • Discard supernatant.

    • Critical: Resuspend the pellet gently in M9 salts (no carbon/nitrogen source) to wash away residual rich media. Centrifuge again.

  • Resuspension (Labeling Phase):

    • Resuspend the pellet in 25% of the original volume of M9 Minimal Media. (e.g., if you grew 1L, resuspend in 250mL).

    • Composition:

      • M9 Salts.[1]

      • Glucose (unlabelled, 4 g/L) - Carbon source.

      • NH

        
        Cl (unlabelled, 1 g/L) - Nitrogen source.[3]
        
      • L-Histidine (Ring-2-

        
        C):  Add at 40 mg/L  (final concentration in the 250mL).
        
      • Optional Anti-Scrambling Mix: Adenine (20 mg/L), Guanosine (20 mg/L), Glycine (100 mg/L).

  • Recovery & Induction:

    • Shake at 37°C for 30 minutes . This allows the cells to deplete intracellular unlabelled Histidine and uptake the labeled version.

    • Induce with IPTG (final 1 mM).

    • Proceed with expression (usually 3–4 hours at 37°C or overnight at 18°C).

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this protocol for mammalian cells (HEK293/CHO)? A: Yes, but the mechanism differs. Mammalian cells cannot synthesize Histidine (it is essential). Therefore, dilution is not an issue . The main issue is uptake competition. Ensure your custom media is completely Histidine-free before adding the label.

Q: Why Ring-2? Why not Uniformly Labeled (


C-U) Histidine? 
A:  Uniform labeling introduces 

C-

C scalar couplings (J-coupling) between the ring carbons, which broadens NMR signals and reduces resolution. Ring-2 labeling provides a singlet signal, offering superior sensitivity for studying side-chain tautomerism and hydrogen bonding.

Q: I see low yield after the media shift. Why? A: The shift from Rich Media to Minimal Media causes stress. Ensure you include trace metals (micronutrients) and vitamins (thiamine) in your M9 resuspension media. If using an auxotroph, do not drop the Histidine concentration below 30 mg/L, or the cells will starve before expressing protein.

References
  • Marley, J., Lu, M., & Bracken, C. (2001).[1][2] A method for efficient isotopic labeling of recombinant proteins.[1][2][3][4][5][6][7][8] Journal of Biomolecular NMR, 20(1), 71–75.[1][2] [Link]

  • Winkler, M. E., & Ramos-Montañez, S. (2009). Biosynthesis of Histidine. EcoCyc. [Link]

  • Schörghuber, J., et al. (2017). Highly selective stable isotope labeling of histidine residues using a novel precursor in E. coli-based overexpression systems.[6][9][10][11] Journal of Biomolecular NMR, 69, 1–9. [Link]

  • Tibbitts, T. T., et al. (1999). Kinetics and Thermodynamics of the Histidine-One Carbon Connection. Biochemistry. [Link]

Sources

Technical Support Center: Data Analysis for NMR Spectra of 13C Labeled Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C-labeled proteins. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the analysis of NMR spectra. Here, we move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, ensuring a robust and self-validating approach to your data analysis.

Section 1: Data Acquisition & Processing Artifacts

This section addresses common issues that arise during the initial stages of data collection and processing. Proper handling at this phase is critical for the quality of all downstream analyses.

Frequently Asked Questions & Troubleshooting

Q1: My 13C spectrum has a very low signal-to-noise ratio (S/N). What are the primary causes and how can I improve it?

A1: A low signal-to-noise ratio in ¹³C NMR spectra is a frequent challenge, primarily due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C isotope compared to ¹H.[1] This inherent low sensitivity requires careful optimization of both sample preparation and acquisition parameters.

Causality & Solution:

  • Sample Concentration: The most direct way to improve S/N is to increase the protein concentration.[1][2] A higher concentration provides more ¹³C nuclei in the detection volume of the NMR coil, leading to a stronger signal.[1]

    • Protocol: Aim for the highest concentration at which your protein remains soluble and stable. For dilute samples, consider using specialized NMR tubes, such as those with susceptibility plugs, to maximize the sample within the coil's active volume.[2]

  • Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[1] Doubling the S/N requires quadrupling the experiment time.

    • Protocol: If your initial spectrum is noisy, increase the number of scans. For long experiments, you can use commands like tr (in TopSpin) to transfer and view the data periodically to assess if sufficient S/N has been achieved without waiting for the full experiment to finish.[3]

  • Pulse Width (Flip Angle): A 90° pulse provides the maximum signal per scan but requires a longer relaxation delay (D1) for the magnetization to return to equilibrium. For carbons with long T1 relaxation times (e.g., quaternary carbons), a shorter pulse width (e.g., 30°- 60°) allows for a shorter D1, enabling more scans in a given time and potentially a better overall S/N.[1]

  • Relaxation Delay (D1): If D1 is too short, carbons with long T1 values will not fully relax, leading to signal attenuation.

    • Protocol: For routine qualitative spectra, a D1 of 1-2 seconds is common. For quantitative analysis, a much longer D1 (5-7 times the longest T1) is necessary to ensure complete relaxation.[1]

Q2: I'm observing "wiggles" or baseline distortions in my processed spectrum. What could be the cause?

A2: Baseline distortions, often appearing as "sinc wiggles," are typically caused by issues with the Free Induction Decay (FID) signal before Fourier transformation.

Causality & Solution:

  • FID Truncation: If the acquisition time (AQ) is too short, the FID signal is abruptly cut off before it has fully decayed to zero.[4] The Fourier transform of this truncated signal results in sinc-shaped peaks with characteristic wiggles on either side.

    • Solution: Increase the acquisition time to allow the FID to decay completely. Alternatively, apply a window function, such as an exponential function (line broadening), during processing. This forces the FID to decay to zero, which can reduce truncation artifacts at the cost of slightly broader lines.[3][5]

  • Receiver Gain Set Too High: If the receiver gain is too high, the initial, most intense part of the FID can be "clipped," meaning it exceeds the range of the analog-to-digital converter (ADC).[4] This distorted FID will lead to baseline problems and distorted peak shapes after Fourier transformation.

    • Solution: Reduce the receiver gain. It's good practice to run a few initial scans to find the optimal receiver gain before starting a long acquisition.[4]

Q3: My 13C chemical shifts seem to be incorrectly referenced. How can I identify and correct this?

A3: Incorrect chemical shift referencing is a critical issue that can prevent effective analysis, including resonance assignment and structural studies.[6][7] This often occurs due to variations in sample conditions or errors in referencing to an internal or external standard.

Causality & Solution:

  • Referencing Errors: Errors can arise from not using a proper internal standard or from temperature and buffer condition effects on the reference signal.

    • Protocol: The most robust method for correction involves comparing the observed Cα and Cβ chemical shifts to their known statistical distributions for each amino acid type.[6] Several software tools and algorithms, such as Bayesian Model Optimized Reference Correction (BaMORC), can automate the detection and correction of ¹³C referencing errors, even on unassigned spectra.[6][7] These tools work by finding a reference correction that maximizes the agreement between the experimental chemical shifts and the expected statistical distributions from databases like the Biological Magnetic Resonance Bank (BMRB).[7]

Section 2: Resonance Assignment

Sequential resonance assignment is the cornerstone of protein NMR, linking observed peaks to specific atoms in the protein sequence. This process can be hampered by several common problems.

Workflow for Backbone Resonance Assignment

The standard approach for backbone assignment of ¹³C,¹⁵N-labeled proteins relies on a suite of triple-resonance experiments.

Caption: Standard triple-resonance backbone assignment workflow.

Frequently Asked Questions & Troubleshooting

Q1: I have missing peaks in my triple-resonance spectra, which is breaking my sequential assignment walk. What can I do?

A1: Missing peaks are a common and frustrating problem in protein NMR, often caused by fast relaxation, conformational exchange, or spectral overlap.

Causality & Solution:

  • Fast Transverse Relaxation: For larger proteins (>25 kDa), rapid tumbling leads to fast T2 relaxation and significant signal broadening, potentially causing peaks to become indistinguishable from the noise.

    • Solution: For very large proteins, deuteration is often necessary.[8] Replacing non-exchangeable protons with deuterium slows down relaxation, leading to sharper lines and improved spectral quality.[9] Transverse-Relaxation Optimized Spectroscopy (TROSY)-based experiments should also be used for high molecular weight systems.[8]

  • Conformational Exchange: If a residue is undergoing conformational exchange on the millisecond timescale, its corresponding peaks can be broadened beyond detection.

    • Solution: Acquiring data at different temperatures can sometimes shift the exchange regime, potentially sharpening the peaks. If exchange is suspected, specialized experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can be used to characterize these dynamics.[10]

  • Spectral Overlap: In crowded spectral regions, peaks can be hidden by others, making them appear "missing."

    • Solution: Increasing the magnetic field strength provides greater spectral dispersion.[8] Additionally, using higher-dimensionality experiments (e.g., 4D NMR) or non-uniform sampling (NUS) can help resolve overlapped signals.[11]

Q2: I'm struggling with severe spectral overlap, especially in the side-chain assignment experiments like HCCH-TOCSY.

A2: Spectral congestion is a major bottleneck, particularly for larger proteins or those with a high content of residues with similar chemical shifts (e.g., alpha-helical proteins).

Causality & Solution:

  • Limited Chemical Shift Dispersion: Even with ¹³C labeling, the chemical shift dispersion can be insufficient to resolve all signals in a large protein.[12]

    • Solution 1: Isotopic Labeling Strategies: Instead of uniform ¹³C labeling, consider sparse or selective labeling.[9][13] For example, using [1-¹³C]-glucose or [2-¹³C]-glucose as the carbon source during expression can simplify spectra by reducing ¹³C-¹³C scalar couplings and selectively labeling certain carbon positions.[10] This approach simplifies spectra and can alleviate overlap.

    • Solution 2: Higher Resolution Experiments: Employing non-uniform sampling (NUS) allows for the acquisition of high-resolution data in the indirect dimensions without prohibitively long experiment times.[11] This can be crucial for resolving crowded regions in TOCSY and NOESY spectra.

Q3: My protein is intrinsically disordered (IDP), and the chemical shifts are clustered in a very narrow range. How can I achieve assignments?

A3: Assigning IDPs is challenging due to the lack of stable secondary structure, which leads to poor chemical shift dispersion.

Causality & Solution:

  • Resonance Clustering: The random-coil nature of IDPs causes resonances to cluster in characteristic regions for each amino acid type, leading to extreme overlap.

    • Solution 1: Higher-Dimensionality and ¹³C-Direct Detection: Using 4D or even 5D experiments can provide the necessary resolution. Furthermore, ¹³C-detected experiments can be advantageous for IDPs. Because they do not rely on proton detection, they can be less sensitive to the fast solvent exchange often seen for amide protons in IDPs.[14]

    • Solution 2: Selective Unlabeling: A powerful strategy involves the use of selectively unlabeled amino acids.[15] By comparing a uniformly labeled spectrum with one where specific amino acid types are ¹²C, you can unambiguously identify the signals from the unlabeled residues, greatly simplifying the assignment process.

Section 3: Structural & Dynamic Analysis

Once assignments are complete, the focus shifts to extracting structural restraints and characterizing protein dynamics.

Frequently Asked Questions & Troubleshooting

Q1: I am analyzing chemical shift perturbations (CSPs) upon ligand binding, but the results are ambiguous. How can I confidently interpret the data?

A1: Chemical shift perturbation analysis is a powerful tool for mapping binding sites and allosteric networks, but interpretation requires care.[16]

Causality & Solution:

  • Indirect Effects vs. Direct Binding: CSPs can arise not only from direct interaction with a ligand but also from allosteric conformational changes propagated through the protein.

    • Interpretation Strategy: Residues with the largest CSPs that are clustered together on the protein surface are likely part of the direct binding site. To identify allosteric networks, a more rigorous approach is needed. This can involve mutating residues in the primary binding site and observing CSPs at distal locations. Reciprocal mutations at these distal sites can then confirm their involvement in an allosteric pathway.[16]

  • Choosing a Significance Threshold: Setting an arbitrary threshold for "significant" perturbations can be misleading.

    • Protocol: A common method is to calculate the average CSP for all residues and then use a threshold of the average plus one or two standard deviations. This provides a statistically grounded way to identify the most affected residues. The trajectory of peak movements during a titration can also provide valuable information.[17]

Data Presentation: Typical ¹³C Chemical Shift Ranges
Carbon TypeChemical Shift Range (ppm)Notes
Carbonyl (CO)169 - 180Sensitive to secondary structure.
Aromatic110 - 150Depends on the amino acid (Phe, Tyr, Trp, His).
50 - 70Highly sensitive to secondary structure (helices downfield, sheets upfield).
10 - 40Varies significantly with amino acid type.

Table based on general observations and data from various sources.[18]

Q2: My relaxation data (T1, T2, NOE) is noisy, and the fits are poor. What are the common pitfalls in relaxation experiments?

A2: Measuring relaxation rates is essential for understanding protein dynamics, but these experiments are sensitive to a variety of artifacts.[19]

Causality & Solution:

  • Insufficient S/N: Relaxation experiments require a series of 2D spectra, and each must have excellent S/N for accurate intensity measurements.

    • Solution: Ensure your sample is highly concentrated and stable for the duration of these long experiments. Use an appropriate number of scans for each time point in the relaxation delay series.

  • Peak Overlap: Overlapping peaks will lead to inaccurate intensity measurements and, consequently, incorrect relaxation rates.

    • Solution: Manually inspect all peaks used in the analysis. If a peak is partially overlapped, it should be excluded from the analysis unless a deconvolution routine can reliably separate the signals.[19]

  • Improper Experimental Setup: Incorrectly set relaxation delays or saturation periods can skew the results.

    • Protocol: The series of relaxation delays (T) should be chosen to adequately sample the exponential decay curve. For ¹⁵N{¹H}-NOE experiments, the proton saturation period must be sufficiently long (e.g., >3 seconds) to achieve a steady state.

Experimental Workflow: Paramagnetic Relaxation Enhancement (PRE)

PRE experiments provide long-range distance restraints, which are invaluable for structure determination, especially in multi-domain proteins or complexes. This technique is particularly powerful when combined with ¹³C detection.

Caption: Workflow for a ¹³C-detected PRE experiment.

Why ¹³C-detected PRE? Because the paramagnetic relaxation enhancement is proportional to the square of the gyromagnetic ratio (γ) of the observed nucleus, ¹³C nuclei are less sensitive to paramagnetism than ¹H nuclei.[20] This means that ¹³C signals can often be detected much closer to a paramagnetic center where ¹H signals would be broadened into oblivion, providing crucial short-range distance information.[20]

References
  • A novel strategy for NMR resonance assignment and protein structure determination. Protein Science. Available from: [Link]

  • 13C Direct Detected NMR for Challenging Systems. Chemical Reviews. Available from: [Link]

  • THE USE OF 2H, 13C, 15N MULTIDIMENSIONAL NMR TO STUDY THE STRUCTURE AND DYNAMICS OF PROTEINS. University of Toronto. Available from: [Link]

  • Assignment Theory - Protein NMR. University of Oxford. Available from: [Link]

  • Protein Backbone Dynamics through 13C′–13Cα Cross-Relaxation in NMR Spectroscopy. Journal of the American Chemical Society. Available from: [Link]

  • NMR of Paramagnetic Proteins: 13 C Derived Paramagnetic Relaxation Enhancements Are an Additional Source of Structural Information in Solution. MDPI. Available from: [Link]

  • Protein NMR assignment by isotope pattern recognition. ePrints Soton. Available from: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. Available from: [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. Available from: [Link]

  • 13C Derived Paramagnetic Relaxation Enhancements Are an Additional Source of Structural Information. Magnetochemistry. Available from: [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. Available from: [Link]

  • NMR-Based Methods for Protein Analysis. ACS Publications. Available from: [Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.. Available from: [Link]

  • Automatic 13C chemical shift reference correction for unassigned protein NMR spectra. Springer Link. Available from: [Link]

  • Optimized Default 13C Parameters. University of Wisconsin-Madison. Available from: [Link]

  • Isotope labeling methods for studies of excited protein states by relaxation dispersion NMR spectroscopy. Nature Protocols. Available from: [Link]

  • NMR Data Processing. eMagRes. Available from: [Link]

  • Tips for 13C Users. UMass NMR Labs. Available from: [Link]

  • Why labeling proteins for NMR studies using cell-free systems?. Synthelis. Available from: [Link]

  • Rapid NMR assignments of intrinsically disordered proteins using two-dimensional 13C-detection based experiments. Royal Society of Chemistry. Available from: [Link]

  • (PDF) Automatic 13C chemical shift reference correction for unassigned protein NMR spectra. ResearchGate. Available from: [Link]

  • Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. Magritek. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy of proteins. Wikipedia. Available from: [Link]

  • 13C-NMR. University of Puget Sound. Available from: [Link]

  • NMR Data Processing and Interpretation. Creative Biostructure. Available from: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • 13C NMR spectroscopy. NPTEL. Available from: [Link]

  • Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins. Methods. Available from: [Link]

  • CcpNmr Analysis Version 3 Chemical Shift Perturbation Tutorial. CCP-NMR. Available from: [Link]

  • What Can NMR Spectroscopy Reveal About Protein Structures?. AZoLifeSciences. Available from: [Link]

Sources

Technical Support Center: Optimizing Cell Growth Media for ¹³C Histidine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stable isotope labeling. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their cell growth media for the specific incorporation of ¹³C-labeled histidine. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure your labeling experiments are efficient, accurate, and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is specific labeling with ¹³C-histidine important?

A1: Histidine plays a crucial role in a vast array of protein functions, including enzymatic catalysis, metal ion coordination, and protein stability.[1] Its unique imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in critical biological reactions. Selectively labeling histidine with ¹³C allows researchers to use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe the structure, dynamics, and interactions of this specific amino acid within a protein, providing insights that would be obscured by uniform labeling.[1]

Q2: What is a histidine auxotroph, and why is it essential for efficient labeling?

A2: An auxotroph is an organism that has lost the ability to synthesize a particular organic compound required for its growth. A histidine auxotroph, therefore, is a strain (commonly E. coli) that cannot produce its own histidine due to a mutation in the histidine biosynthesis pathway.[2][3][4]

Using a histidine auxotrophic strain is paramount for efficient and specific labeling.[2][4] Because the cell cannot synthesize its own "unlabeled" (¹²C) histidine, it is forced to incorporate the ¹³C-histidine supplied in the growth medium. This dramatically increases the labeling efficiency and prevents the isotopic dilution that would occur in a wild-type (prototrophic) strain, which can synthesize its own amino acids.[4]

Q3: What is "metabolic scrambling," and how does it affect my ¹³C-histidine labeling?

A3: Metabolic scrambling, or isotope scrambling, refers to the interconversion of amino acids by cellular metabolic pathways.[5][6] This can lead to the ¹³C label from your supplied histidine being transferred to other amino acids. While carbon atoms in amino acids are generally less prone to scrambling than nitrogen atoms, it can still occur.[5][6]

For histidine, the risk of scrambling to other amino acids is relatively low compared to others like leucine or alanine. However, using a histidine auxotroph and a well-defined minimal medium minimizes the activity of transaminase enzymes that could contribute to scrambling, ensuring the ¹³C label remains on the histidine residues.[4]

Q4: Should I use a minimal medium or a rich medium for my labeling experiment?

A4: For specific isotope labeling, a minimal medium is almost always the correct choice.[7][8] Minimal media, such as M9 medium, contain only the essential salts and a single carbon source (like ¹³C-glucose, if desired for other labeling) and a single nitrogen source (like ¹⁵NH₄Cl).[7][8][9] This defined composition gives you complete control over the isotopic content.

A rich medium (like LB) contains yeast extract and tryptone, which are complex mixtures of unlabeled amino acids.[8] Adding ¹³C-histidine to a rich medium would result in extremely low and inconsistent incorporation, as the cells would preferentially use the abundant, unlabeled amino acids from the broth.

Troubleshooting Guide

Problem: Low or No Incorporation of ¹³C-Histidine

You've run your expression, purified your protein, and your mass spectrometry (MS) or NMR analysis shows poor incorporation of the ¹³C label.

Potential Cause Explanation & Solution
Incorrect E. coli Strain You may be using a wild-type strain (prototroph) that is synthesizing its own unlabeled histidine, diluting your expensive ¹³C-labeled precursor. Solution: Confirm your E. coli strain is a histidine auxotroph (e.g., carries a hisG gene deletion).[10] If not, acquire a suitable auxotrophic strain for your expression experiments.[4]
Rich Media Contamination The initial pre-culture is often grown in rich media (like LB). If not managed properly, carry-over of these unlabeled amino acids into your minimal labeling media can dilute the ¹³C-histidine. Solution: Before inoculating your minimal media, pellet the cells from the pre-culture by centrifugation and wash them once or twice with sterile M9 salts (with no carbon source or amino acids) to remove all traces of the rich medium.[9]
Insufficient ¹³C-Histidine Concentration If the concentration of ¹³C-histidine is too low, it can become the limiting factor for protein synthesis, leading to poor protein yield and potentially stalling translation. Solution: The optimal concentration can vary, but a good starting point is 32 mg/L of ¹³C-histidine in your defined growth medium. This concentration has been shown to achieve over 98% isotope labeling efficiency.[1] It is advisable to perform a small-scale titration experiment to find the optimal concentration for your specific protein and expression system.
Degradation of ¹³C-Histidine Improper storage or handling of the labeled amino acid can lead to its degradation. Solution: Store your ¹³C-histidine stock solution as recommended by the manufacturer, typically frozen and protected from light. Prepare fresh labeling media for each experiment.
Problem: Poor Cell Growth and Low Protein Yield in Minimal Media

Your cells are growing much slower than expected, or your final protein yield is significantly lower than in rich media.

Potential Cause Explanation & Solution
Media pH Drift As E. coli grows and metabolizes glucose, it secretes acidic byproducts that can cause the pH of the medium to drop significantly. This acidic environment inhibits cell growth and protein expression. Solution: Increase the buffering capacity of your minimal medium. Standard M9 medium can be improved by increasing the concentration of the phosphate buffer salts. This simple change can lead to a nearly two-fold increase in protein yield by maintaining a more stable pH throughout the growth phase.[11]
Missing Essential Cofactors Some E. coli strains, particularly those derived from BL21, may require vitamins like thiamine (Vitamin B1) for optimal growth in minimal media. Solution: Supplement your minimal medium with thiamine and biotin. A common practice is to add them from a sterile stock solution to a final concentration of 1 mg/L each.[9]
Sub-optimal Growth Conditions Minimal media inherently supports slower growth than rich media. Trying to grow cells too quickly can lead to stress and reduced protein expression. Solution: Ensure vigorous aeration by using baffled flasks and a high shaking speed (e.g., 220 rpm).[11] Also, consider optimizing the induction temperature and duration. A lower temperature (e.g., 18-25°C) for a longer period (e.g., overnight) often improves the yield and solubility of recombinant proteins.

Experimental Protocols & Workflows

Protocol 1: Preparation of Optimized M9 Minimal Medium for Labeling

This protocol provides a recipe for 1 Liter of buffered M9 minimal medium, designed to enhance cell growth and protein yield.[9][11][12]

Materials:

  • 5X M9 Salts Stock (Nitrogen-Free): 33.9 g/L Na₂HPO₄, 15 g/L KH₂PO₄, 2.5 g/L NaCl. Autoclave.

  • ¹³C-L-Histidine

  • ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) (if dual labeling is desired)

  • ¹³C-D-Glucose (if uniform ¹³C labeling is also desired, otherwise use unlabeled)

  • Sterile Stock Solutions: 1 M MgSO₄, 1 M CaCl₂, 1 mg/mL Thiamine, 1 mg/mL Biotin, Trace Metals Solution[11]

Procedure:

  • To 750 mL of sterile, high-purity water, add 200 mL of sterile 5X M9 Salts Stock.

  • Add your carbon source (e.g., 4 g of ¹³C-D-glucose).

  • Add your nitrogen source (e.g., 1 g of ¹⁵NH₄Cl).

  • Add your labeled amino acid: 32 mg of ¹³C-L-Histidine.[1]

  • Add supplements from sterile stocks:

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • 1 mL of 1 mg/mL Thiamine

    • 1 mL of 1 mg/mL Biotin

    • 1 mL of 1000X Trace Metals Solution

  • Adjust the final volume to 1 Liter with sterile water.

  • Filter-sterilize the complete medium through a 0.22 µm filter. Do not autoclave the complete medium, as this can degrade the glucose and vitamins.

Workflow: Validating ¹³C Incorporation Efficiency

The final and most critical step is to verify that your labeling was successful. High-resolution mass spectrometry is the gold standard for this analysis.[13][14]

// Invisible nodes for alignment Unlabeled [label="Theoretical Unlabeled\nPeptide Mass", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Labeled [label="Theoretical Fully Labeled\nPeptide Mass", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

Compare -> Unlabeled [style=dashed, arrowhead=none]; Compare -> Labeled [style=dashed, arrowhead=none]; } dot

Caption: Workflow for quantifying ¹³C incorporation via mass spectrometry.

Brief Explanation:

  • Sample Prep: Your purified protein is run on a gel, the band is cut out, and the protein is digested into smaller peptides (e.g., with trypsin).[13][14]

  • LC-MS/MS: The peptide mixture is analyzed. The mass spectrometer measures the precise mass-to-charge ratio (m/z) of the peptides.[13]

  • Data Analysis:

    • Software identifies the peptide sequences, specifically noting those that contain histidine.

    • For each histidine-containing peptide, you compare the measured m/z value against the theoretical m/z for the unlabeled (all ¹²C) and fully labeled (all ¹³C at histidine sites) versions.

    • The relative abundance of the labeled vs. unlabeled peptide peaks allows you to calculate the percentage of incorporation. High-resolution instruments can easily distinguish these mass differences.[15]

Troubleshooting Logic Diagram

When faced with a failed labeling experiment, a systematic approach is key. Use this decision tree to diagnose the issue.

// Decision Nodes strain [label="Used His\nAuxotroph?"]; media [label="Used Minimal\nMedium?"]; pre_culture [label="Washed Cells After\nPre-culture?"]; concentration [label="His Conc.\n≥ 32 mg/L?"];

// Outcome Nodes node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix_strain [label="Action: Switch to a\nverified His auxotrophic strain."]; fix_media [label="Action: Switch to M9 minimal medium.\nAvoid rich media for labeling."]; fix_wash [label="Action: Implement a cell wash step\nbetween pre-culture and main culture."]; fix_conc [label="Action: Increase ¹³C-His concentration.\nPerform a titration."]; success [label="Root cause identified.\nRe-run experiment.", fillcolor="#34A853"];

// Connections start -> strain; strain -> media [label="Yes"]; strain -> fix_strain [label="No"]; media -> pre_culture [label="Yes"]; media -> fix_media [label="No"]; pre_culture -> concentration [label="Yes"]; pre_culture -> fix_wash [label="No"]; concentration -> success [label="Yes"]; concentration -> fix_conc [label="No"]; } dot

Caption: Decision tree for troubleshooting low ¹³C-histidine incorporation.

References
  • Allen, D. K., & Young, S. A. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(2), 1364–1371. [Link]

  • CK Gas Products. (n.d.). Minimal Media Reagents. Retrieved from [Link]

  • Kim, S., & Szyperski, T. (2018). Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Biochemistry, 57(26), 3576–3589. [Link]

  • Allen, D. K., & Young, S. A. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(2), 1364–1371. [Link]

  • Martinelli, M. (2018). Answer to "Minimal media composition for E.coli, Rosetta DE3 cells?". ResearchGate. [Link]

  • Feenstra, A. D., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(7), 443. [Link]

  • Kim, S., & Szyperski, T. (2018). Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Biochemistry, 57(26), 3576-3589. [Link]

  • Suzuki, M., et al. (2013). Use of Amino Acids as Inducers for High-Level Protein Expression in the Single-Protein Production System. Applied and Environmental Microbiology, 79(18), 5652–5657. [Link]

  • Measey, T. J., et al. (2016). Optimized histidine-specific isotopic labeling in proteins overproduced in Escherichia coli. Protein Science, 25(5), 1010-1017. [Link]

  • Sivashanmugam, A., et al. (2009). Increasing the buffering capacity of minimal media leads to higher protein yield. Journal of Biomolecular NMR, 45(4), 435–442. [Link]

  • Knopp, M., et al. (2021). Rescue of Escherichia coli auxotrophy by de novo small proteins. eLife, 10, e68692. [Link]

  • Powers, R. (2022). Media preparation. Powers Wiki - University of Nebraska-Lincoln. [Link]

  • Addgene. (n.d.). Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins. Retrieved from [Link]

  • Jee, J., & Gronenborn, A. M. (2020). Escherichia coli amino acid auxotrophic expression host strains for investigating protein structure–function relationships. The Journal of Biochemistry, 168(6), 577–584. [Link]

Sources

Technical Support Center: Troubleshooting 13C NMR of Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, NMR Spectroscopy Division Subject: Diagnostic Guide for Peak Splitting, Broadening, and Anomalous Chemical Shifts in Histidine 13C NMR Audience: Researchers, Medicinal Chemists, and Structural Biologists

Core Directive: The "Histidine Problem"

Histidine is unique among amino acids due to its imidazole side chain, which possesses a pKa near physiological pH (~6.0).[1][2] This property allows it to function as a proton shuttle but creates significant complexity in NMR spectroscopy.

When you observe "splitting" or "doubling" of peaks in the aromatic region (110–140 ppm) of a 13C spectrum, it is rarely due to standard J-coupling (assuming proton decoupling is active). Instead, you are likely observing slow exchange between different protonation states or tautomers.

This guide treats your spectral anomaly not as a failure, but as a readout of the imidazole ring's dynamic state.

Diagnostic Workflow

Before adjusting parameters, determine the physical origin of the splitting using this logical flow.

DiagnosticWorkflow Start Observation: 'Split' or Double Peaks in Imidazole Region (115-140 ppm) DecouplingCheck Check 1: Is 1H Decoupling Active? (e.g., waltz16, garp) Start->DecouplingCheck CouplingType Are peaks separated by ~180-200 Hz? DecouplingCheck->CouplingType No / Unsure ExchangeCheck Check 2: Solvent & pH Is pH near pKa (~6.0) or solvent non-aqueous? DecouplingCheck->ExchangeCheck Yes (Decoupling is ON) TrueSplitting Diagnosis: 1J_CH Coupling (Decoupler failure or Gated Decoupling) CouplingType->TrueSplitting Yes Tautomerism Diagnosis: Slow Exchange Tautomerism (Coexistence of N-epsilon-H and N-delta-H) ExchangeCheck->Tautomerism Neutral pH / Non-aqueous Protonation Diagnosis: Protonation State Exchange (Coexistence of Cationic and Neutral forms) ExchangeCheck->Protonation pH ~ 6.0 Impurity Diagnosis: Impurity/Racemization (Check 1H integration) ExchangeCheck->Impurity pH << 6 or >> 8

Figure 1: Decision tree for identifying the source of peak multiplicity in Histidine 13C NMR.

Troubleshooting Q&A: Field-Proven Solutions
Issue 1: I see two sets of peaks for the imidazole carbons (

,

,

). Is my sample contaminated?

Diagnosis: Likely Slow Exchange Tautomerism , not contamination. Mechanism: The neutral imidazole ring exists in equilibrium between two tautomers:

  • 
    -tautomer (
    
    
    
    -H):
    The proton resides on the nitrogen furthest from the backbone.
  • 
    -tautomer (
    
    
    
    -H):
    The proton resides on the nitrogen closest to the backbone.

In aqueous solution at room temperature, these usually exchange fast, yielding a single average peak. However, in non-aqueous solvents (DMSO-d6), at low temperatures, or when bound to a metal/protein, the exchange slows down on the NMR timescale. You see distinct signals for both tautomers.

Action Plan:

  • Solvent Swap: If in DMSO, add a small amount of D2O or acid/base to catalyze exchange, collapsing the peaks into one.

  • Temperature: Run the experiment at 40-50°C. Higher temperature increases the exchange rate, likely coalescing the peaks.

Issue 2: The imidazole peaks are extremely broad or missing, while the backbone (

,

) signals are sharp.

Diagnosis: Intermediate Exchange Broadening. Mechanism: Your sample pH is likely exactly at the pKa of the imidazole ring (~6.0). The molecule is flipping between the protonated (cationic) and neutral states at a rate comparable to the frequency difference (


) between the two states. This leads to destructive interference and signal loss (decoherence).

Action Plan:

  • Shift the pH: Adjust pH to < 4.0 (fully cationic) or > 8.0 (fully neutral). The peaks will sharpen immediately.

  • Reference Check: See Table 1 below to confirm which state you are observing.

Issue 3: My

peak is at 122 ppm, but literature says it should be at 115 ppm.

Diagnosis: Tautomer Bias or Protonation State. Mechanism: The chemical shift of


 is the most sensitive reporter of the tautomeric state.
  • < 120 ppm: Indicates the

    
    -tautomer  (
    
    
    
    -H) dominance (common in solution).
  • > 122 ppm: Indicates the

    
    -tautomer  (
    
    
    
    -H) or the Cationic form.

Action Plan:

  • Measure the pH.[1] If pH < 6, the 122 ppm shift is normal for the cation.

  • If pH > 7, a shift > 122 ppm suggests a specific environment (e.g., hydrogen bonding or metal coordination) stabilizing the rare

    
    -tautomer [1].
    
Technical Deep Dive: Chemical Shift Reference

Use this table to validate your assignments. Note that "Neutral" values in solution are often population-weighted averages of the


 and 

tautomers.

Table 1: 13C Chemical Shifts of L-Histidine in D2O

Carbon AtomLabelCationic State (pH < 5)Neutral State (pH > 7.5)Diagnostic Note
C2

~ 134.5 ppm~ 136.0 - 139.0 ppmSensitive to C-H coupling (

Hz)
C4

~ 127.5 ppm~ 130.0 - 135.0 ppmQuaternary; low intensity
C5

~ 118.0 ppm **~ 114.0 - 122.0 ppm***Primary Tautomer Probe

*Note on Neutral C5: In the


-tautomer (

-H), C5 is shielded (~114 ppm). In the

-tautomer (

-H), C5 is deshielded (>122 ppm). Solution values usually fall between 115-118 ppm due to fast exchange favoring the

-form (~80:20 ratio) [1, 2].
Experimental Protocols
Protocol A: pH Titration for Peak Assignment

Use this when peaks are broad or assignments are ambiguous.

  • Preparation: Prepare 500 µL of 50-100 mM Histidine in D2O.

  • Initial Scan: Record a 1D 13C spectrum at the initial pH (measure with a micro-electrode).

  • Titration:

    • Add 5-10 µL of 1M DCl (or HCl) to lower pH.

    • Add 5-10 µL of 1M NaOD (or NaOH) to raise pH.

  • Tracking: Monitor the

    
     (C5) peak.
    
    • Trajectory: It should move from ~118 ppm (Acid)

      
       Broaden (pH 6) 
      
      
      
      ~116 ppm (Base).
    • If the peak splits into two distinct sharp peaks that do not coalesce, suspect an impurity or a racemate.

Protocol B: Distinguishing Tautomers (Slow Exchange)

Use this if you suspect the "double peaks" are tautomers.

  • Solvent: Dissolve sample in dry DMSO-d6 (excludes water to slow down proton exchange).

  • Temperature:

    • Run spectrum at 25°C : Expect distinct peaks for

      
       and 
      
      
      
      tautomers.
    • Run spectrum at 50°C : Peaks should broaden or coalesce as exchange rate (

      
      ) increases.
      
  • Validation: If peaks remain sharp and distinct at 50°C, the splitting is likely structural (e.g., diastereomers) rather than dynamic.

References
  • Sudmeier, J. L., et al. (2003). Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR. National Institutes of Health.[3][4] Link

  • Li, S., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society.[5] Link

  • Biological Magnetic Resonance Data Bank (BMRB). L-Histidine Chemical Shift Data (Entry bmse000039). Link

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Link

Sources

L-HISTIDINE (RING-2-13C) Technical Support Center: A Guide to Purity and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-HISTIDINE (RING-2-13C). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this isotopically labeled amino acid in your experiments. As a stable, non-radioactive isotopically labeled compound, L-HISTIDINE (RING-2-13C) is a powerful tool for tracing metabolic pathways and elucidating protein structure and function.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain sample purity and achieve reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental properties of L-HISTIDINE (RING-2-13C).

Q1: How should I properly store L-HISTIDINE (RING-2-13C) to maintain its integrity?

A1: L-HISTIDINE (RING-2-13C) is a stable isotope-labeled compound and is not radioactive.[3] Therefore, its storage requirements are similar to those of unlabeled L-Histidine. To ensure long-term stability and prevent degradation, it is recommended to store the product at room temperature (2-30°C), protected from light and moisture.[4][5] For hygroscopic materials, storage in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, is ideal to prevent isotopic dilution from atmospheric moisture.[6]

Q2: What is the expected chemical and isotopic purity of L-HISTIDINE (RING-2-13C)?

A2: Reputable suppliers typically provide L-HISTIDINE (RING-2-13C) with a high degree of both chemical and isotopic purity. Chemical purity is often specified as ≥98%, while isotopic enrichment at the ring-2-13C position is generally 99%.[4][7] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific purity information.

Q3: What are the primary applications of L-HISTIDINE (RING-2-13C)?

A3: L-HISTIDINE (RING-2-13C) is extensively used in metabolic research and proteomics.[4][] It serves as a tracer to study metabolic pathways, such as the folate-dependent one-carbon metabolism.[1] In proteomics, it is used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative analysis of protein expression.[9][10] Additionally, it is a valuable tool in biomolecular NMR studies for investigating protein structure and dynamics.[4][11]

Q4: Is L-HISTIDINE (RING-2-13C) radioactive? What special handling precautions are required?

A4: No, L-HISTIDINE (RING-2-13C) contains a stable isotope of carbon (¹³C) and is not radioactive.[3] Therefore, no special radiological handling procedures are necessary.[3] Standard laboratory safety practices for handling chemical reagents, such as wearing personal protective equipment (PPE), are sufficient.[6] Disposal of waste containing stable isotopes does not require special procedures beyond those for the unlabeled compound.[3]

Section 2: Quality Control and Purity Assessment

Ensuring the purity of your L-HISTIDINE (RING-2-13C) sample is critical for the validity of your experimental results. This section outlines the recommended analytical techniques for quality control.

Analytical Techniques for Purity Verification

A combination of analytical methods is recommended for a comprehensive assessment of both chemical and isotopic purity.

Analytical Technique Purpose Key Parameters to Assess
High-Performance Liquid Chromatography (HPLC) Chemical PurityPresence of impurities from synthesis or degradation.[12][13]
Mass Spectrometry (MS) Isotopic Enrichment & Chemical PurityDetermination of the percentage of ¹³C incorporation and confirmation of molecular weight.[1][]
Nuclear Magnetic Resonance (NMR) Spectroscopy Isotopic Enrichment & Structural IntegrityConfirmation of the specific location of the ¹³C label and overall molecular structure.[7][14]
Experimental Protocols

This protocol provides a general guideline for assessing the chemical purity of L-HISTIDINE (RING-2-13C) using reversed-phase HPLC with UV detection.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of L-HISTIDINE (RING-2-13C) in a suitable solvent (e.g., deionized water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to elute histidine and potential impurities (e.g., 0-30% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the chemical purity by expressing the area of the main L-HISTIDINE (RING-2-13C) peak as a percentage of the total peak area.

This protocol outlines the use of high-resolution mass spectrometry to determine the isotopic enrichment of L-HISTIDINE (RING-2-13C).

  • Sample Preparation:

    • Prepare a dilute solution of L-HISTIDINE (RING-2-13C) in a solvent compatible with electrospray ionization (ESI), such as 50:50 water:acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the mass spectrometer or use LC-MS.

    • Acquire high-resolution mass spectra in positive ion mode.

    • Observe the isotopic distribution of the protonated molecule [M+H]⁺. The unlabeled L-Histidine has a monoisotopic mass of 155.069 g/mol . L-HISTIDINE (RING-2-13C) will have a monoisotopic mass of approximately 156.072 g/mol .

  • Data Analysis:

    • Determine the relative intensities of the peaks corresponding to the unlabeled (M) and the ¹³C-labeled (M+1) species.

    • Calculate the isotopic enrichment using the following formula:

      • % Enrichment = (Intensity of M+1) / (Intensity of M + Intensity of M+1) * 100

¹³C NMR is a definitive method to confirm that the ¹³C label is at the desired ring-2 position.

  • Sample Preparation:

    • Dissolve a sufficient amount of L-HISTIDINE (RING-2-13C) in a suitable deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The signal corresponding to the ring-2 carbon will be significantly enhanced compared to the other carbon signals due to the high ¹³C enrichment.[7]

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of unlabeled L-Histidine to confirm the position of the enhanced signal. The chemical shift of the C2' carbon in L-Histidine is approximately 135.8 ppm.[7]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the quality control and use of L-HISTIDINE (RING-2-13C).

Unexpected HPLC Results

Problem: Multiple peaks are observed in the HPLC chromatogram, indicating low chemical purity.

  • Potential Cause 1: Degradation. Improper storage conditions (exposure to light, moisture, or high temperatures) can lead to chemical degradation.

    • Solution: Review storage conditions.[4] If degradation is suspected, it is advisable to use a fresh batch of the compound.

  • Potential Cause 2: Contamination. The sample may have been contaminated during handling.

    • Solution: Use clean spatulas and glassware. Prepare fresh solutions with high-purity solvents.

  • Potential Cause 3: Synthesis-related impurities. Impurities may be present from the synthesis process.[15][16]

    • Solution: Contact the supplier for information on potential synthesis-related impurities. If the purity is below the required specification for your experiment, a different batch or supplier may be necessary.

Discrepancies in Isotopic Enrichment

Problem: Mass spectrometry analysis shows lower than expected isotopic enrichment.

  • Potential Cause 1: Isotopic Dilution. The sample may have been contaminated with unlabeled L-Histidine.

    • Solution: Ensure that all labware is thoroughly cleaned and that there is no cross-contamination with unlabeled compounds.

  • Potential Cause 2: H/D Exchange. While less common for carbon isotopes, be mindful of potential proton-deuterium exchange if using deuterated solvents for extended periods under certain conditions, which can complicate mass spectral interpretation.[6]

    • Solution: Prepare samples in non-deuterated solvents for mass spectrometry or analyze them promptly after dissolution in deuterated solvents.

  • Potential Cause 3: Inaccurate Measurement. The mass spectrometer may not be properly calibrated, or the data analysis may be flawed.

    • Solution: Calibrate the mass spectrometer according to the manufacturer's instructions. Ensure correct peak integration and application of the enrichment calculation formula.

Inconsistent NMR Spectra

Problem: The ¹³C NMR spectrum shows an enhanced signal at a position other than the ring-2 carbon, or the overall spectrum is inconsistent with the expected structure.

  • Potential Cause 1: Incorrect Isomer. The supplier may have inadvertently provided a different positional isomer.

    • Solution: Immediately contact the supplier and provide them with the NMR data. They should be able to verify the isotopic position of the supplied batch.

  • Potential Cause 2: Sample Degradation. Degradation can lead to the formation of byproducts with different chemical structures.

    • Solution: As with HPLC issues, review storage and handling procedures. A fresh sample may be required.

  • Potential Cause 3: pH Effects. The chemical shifts of histidine's imidazole ring carbons are sensitive to pH.

    • Solution: Ensure the pH of the NMR sample is controlled and consistent with reference data. The pKa of the imidazole side chain is approximately 6.0.

Diagrams

Workflow for Purity and Quality Control Assessment

G cluster_0 Sample Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Data Evaluation and Decision start Receive L-HISTIDINE (RING-2-13C) check_coa Review Certificate of Analysis (CoA) start->check_coa hplc HPLC for Chemical Purity check_coa->hplc ms MS for Isotopic Enrichment check_coa->ms nmr NMR for Positional Isomer Verification check_coa->nmr evaluate Evaluate Results Against Specifications hplc->evaluate ms->evaluate nmr->evaluate pass Sample Passes QC evaluate->pass Meets Specs fail Sample Fails QC evaluate->fail Does Not Meet Specs troubleshoot Troubleshoot (See Section 3) fail->troubleshoot troubleshoot->hplc troubleshoot->ms troubleshoot->nmr

Caption: A workflow diagram for the quality control assessment of L-HISTIDINE (RING-2-13C).

Troubleshooting Logic for Unexpected HPLC Results

G cluster_solutions start Unexpected Peaks in HPLC check_storage Review Storage Conditions (Light, Moisture, Temp) start->check_storage check_handling Review Sample Handling (Cleanliness, Solvent Purity) start->check_handling contact_supplier Consult Supplier for Synthesis-Related Impurities start->contact_supplier sol_storage Solution: Use a fresh batch check_storage->sol_storage sol_handling Solution: Re-prepare sample with care check_handling->sol_handling sol_supplier Solution: Consider a different batch or supplier contact_supplier->sol_supplier

Sources

Optimizing Buffer Conditions for L-Histidine (Ring-2-13C) NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for optimizing buffer conditions for L-HISTIDINE (RING-2-13C) NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 13C-labeled L-histidine in their NMR studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively. The unique properties of the histidine imidazole side chain, with its pKa near physiological pH, make it an exquisitely sensitive probe of its local environment, but also highly susceptible to buffer conditions. This guide will provide the expertise to control these variables and obtain high-quality, reproducible NMR data.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical for L-histidine NMR?

The imidazole ring of L-histidine has a pKa value of approximately 6.0-6.5 in free solution, though this can vary widely in proteins depending on the local environment.[1][2] This means that even small fluctuations in pH around this value will significantly alter the protonation state of the ring, shifting it between the neutral (His) and protonated (His+) forms. The 13C chemical shift of the C2 carbon in the ring is highly sensitive to this protonation state.[3][4] Inconsistent pH will lead to peak broadening, or even the appearance of two distinct peaks, making data interpretation difficult and unreliable.[5][6] Precise pH control ensures that you are observing a homogenous population of histidine molecules, leading to sharp, well-defined NMR signals.

Q2: What is the ideal pH range for studying the 13C-labeled histidine ring?

The "ideal" pH is entirely dependent on the scientific question you are asking.

  • To study the protonated state (His+): A pH of 5.0 or below is recommended to ensure the vast majority of imidazole rings are protonated.[7]

  • To study the neutral state (His): A pH of 7.5 or above will favor the deprotonated form.[7]

  • To determine the pKa: A series of NMR spectra must be acquired over a range of pH values, typically from pH 4.0 to 8.0, and the chemical shift data fitted to the Henderson-Hasselbalch equation.[1][8]

Q3: Which buffer should I choose?

The choice of buffer is critical and depends on the desired pH range of your experiment. The buffering agent itself should not have signals that overlap with your L-histidine signals. For proton NMR, deuterated buffers may be necessary.[9]

Buffer SystemUseful pH RangeComments
Phosphate6.2 - 8.2A common choice for physiological pH studies; provides no detectable proton signals.[10] Be aware of potential interactions with metal ions.
MES5.5 - 6.7Good for studies around the pKa of histidine; its proton signals do not overlap with most RNA signals.[10]
HEPES6.8 - 8.2Another popular biological buffer.
Acetate3.8 - 5.8Suitable for studying the fully protonated state.

Q4: What buffer concentration and ionic strength should I use?

A buffer concentration of 20-50 mM is typically sufficient for most applications.[11] Higher concentrations can lead to increased viscosity and potential non-specific interactions. The ionic strength, primarily determined by the salt concentration (e.g., NaCl), should be kept consistent across all samples to minimize its effect on chemical shifts.[12][13] A common starting point is 100-150 mM NaCl to mimic physiological conditions.[7] However, for cryogenic probes, lower ionic strengths (<100 mM) are preferred.[14]

Troubleshooting Guide

This section addresses common problems encountered during L-histidine NMR experiments and provides systematic approaches to resolve them.

Problem 1: Broad NMR Signals

Broad signals are a common indication of chemical exchange occurring on a timescale intermediate to the NMR experiment.[5][15] For L-histidine, this is often due to the protonation/deprotonation of the imidazole ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for broad NMR signals.

Detailed Steps:

  • Verify pH: Directly measure the pH of your NMR sample. Do not rely on the pH of the stock buffer solution, as dissolving your sample can alter the pH.[16]

  • Adjust pH: If the pH is close to the pKa of the histidine residue, the observed broadening is likely due to intermediate chemical exchange. Adjust the pH to be at least 1.5 pH units above or below the pKa to push the equilibrium towards a single protonation state.

  • Optimize Temperature: The rate of chemical exchange is temperature-dependent. Acquiring spectra at different temperatures can help to either slow down the exchange (low temperature) to see distinct peaks for both species or speed it up (high temperature) to observe a single, sharp, averaged peak.

  • Check for Aggregation: High concentrations of proteins or peptides can lead to aggregation, which can cause line broadening. Try diluting your sample to see if the signal sharpens.

Problem 2: Inconsistent Chemical Shifts Between Samples

Variations in chemical shifts for the same histidine residue across different samples can compromise data interpretation, especially in comparative studies like drug screening or protein-ligand titrations.

Troubleshooting Workflow:

Caption: Workflow to address inconsistent chemical shifts.

Detailed Steps:

  • Standardize Buffer Preparation: Use the same stock solutions and preparation method for all your buffers.

  • Precise pH Matching: After adding your sample to the buffer, re-measure and carefully adjust the pH of each NMR sample to be identical. Even a 0.1 pH unit difference can cause noticeable chemical shift changes.

  • Consistent Ionic Strength: Ensure that the concentration of all salts (e.g., NaCl, KCl) is the same across all samples. High ionic strength can affect probe tuning.[17]

  • Temperature Lock: Use the same temperature for all NMR experiments. Chemical shifts are temperature-dependent.

Experimental Protocol: pH Titration of L-HISTIDINE (RING-2-13C) to Determine pKa

This protocol outlines the steps to determine the pKa of a 13C-labeled histidine residue.

Materials:

  • L-HISTIDINE (RING-2-13C) containing sample

  • Chosen buffer (e.g., 50 mM sodium phosphate)

  • 1 M HCl and 1 M NaOH (or more dilute solutions for fine adjustments)

  • D2O for NMR lock

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of your 13C-labeled histidine-containing sample in the chosen buffer.

  • Initial pH Adjustment: Adjust the pH of the stock solution to the starting pH of your titration (e.g., pH 4.0) using small aliquots of HCl.

  • NMR Sample Preparation: For the first data point, take an aliquot of the stock solution and add D2O to the required percentage (typically 5-10% for locking).

  • NMR Data Acquisition: Acquire a 1D 13C NMR spectrum.

  • Titration Steps:

    • To the remaining stock solution, add a small, precise volume of NaOH to incrementally increase the pH (e.g., by 0.2-0.3 pH units).

    • After each addition, mix thoroughly and measure the pH.

    • Prepare an NMR sample as in step 3.

    • Acquire a 1D 13C NMR spectrum.

  • Repeat: Continue this process until you have covered the desired pH range (e.g., up to pH 8.0).

  • Data Analysis:

    • For each spectrum, determine the chemical shift of the 13C-labeled histidine C2 peak.

    • Plot the chemical shift as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.[1][8]

References

  • Georgia Institute of Technology. (2023, September 1). NMR Buffer Conditions Optimization. Retrieved from [Link]

  • Roberts, J. D., & Christl, M. (1972). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of small peptides as a function of pH. Journal of the American Chemical Society, 94(13), 4565–4573.
  • Reynolds, W. F., Peat, I. R., Freedman, M. H., & Lyerla, J. R. (1973). Determination of the tautomeric form of the imidazole ring of L-histidine in basic solution by carbon-13 magnetic resonance spectroscopy. Journal of the American Chemical Society, 95(2), 328–331.
  • Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. Journal of the American Chemical Society, 133(2), 443-55.
  • Li, Y., & Hong, M. (2011). Protonation, tautomerization, and rotameric structure of histidine: a comprehensive study by magic-angle-spinning solid-state NMR. Journal of the American Chemical Society, 133(2), 443–455.
  • Bio-protocol. (n.d.). Optimization of NMR buffer. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of increasing ionic strength on the chemical shifts of.... Retrieved from [Link]

  • De Mel, V. S., & Martin, C. B. (2019). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. International journal of molecular sciences, 20(3), 523.
  • ACS Publications. (2024, August 5). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). Screening proteins for NMR suitability. Retrieved from [Link]

  • PubMed. (1983, February 15). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II.
  • Michigan State University. (n.d.). Protein NMR Sample Requirements. Retrieved from [Link]

  • Frontiers. (2021, December 9). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR.
  • PubMed. (1991, May 8). Proton-NMR studies of the effects of ionic strength and pH on the hyperfine-shifted resonances and phenylalanine-82 environment of three species of mitochondrial ferricytochrome c.
  • Lewis Kay's group at the University of Toronto. (2014, April 14).
  • ResearchGate. (n.d.). Buffer Components to Consider for STD-NMR Sample Preparation 1D 1 H NMR.... Retrieved from [Link]

  • ResearchGate. (n.d.). The pH effects on the chemical shifts of histidine and its derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of protein samples for NMR using thermal shift assays. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018, September 10). What could cause a loss of Histidine signal in NMR?.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 30). Tuning Problems for Samples of High Ionic Strength.
  • Reddit. (2025, March 24). Why are my NMR signals unexpectedly broad???.
  • Biomacromolecular Journal. (n.d.). Optimization of Expression and Purification of some Model Histidine-tagged Recombinant Proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.
  • ResearchGate. (2022, October 16). (PDF) NMR pD-variation method to determine the proper stabilities of organic electrolyte complexes: case of histidine complexes with a cyclophane acid.
  • ResearchGate. (2025, August 9). (PDF) Physiological buffers for NMR spectroscopy.

Sources

Validation & Comparative

L-HISTIDINE (RING-2-13C) vs. U-13C HISTIDINE: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in structural biology and metabolic flux analysis (MFA), the choice between L-Histidine (Ring-2-13C) and Uniformly Labeled 13C L-Histidine (U-13C) is not merely about cost—it is a decision that dictates experimental resolution and pathway specificity.

  • Select L-Histidine (Ring-2-13C) if: You are probing One-Carbon metabolism (Folate cycle) , investigating histidine tautomerism/pKa in large protein complexes (NMR), or require a specific mass tag that does not scramble into the TCA cycle.

  • Select U-13C Histidine if: You require backbone resonance assignment (NMR), total protein quantification via Mass Spectrometry (maximizes mass shift +6 Da), or need to trace the flux of histidine into Glutamate/

    
    -Ketoglutarate .
    

Part 1: Technical Deep Dive & Structural Properties

Isotopic Architecture

The fundamental difference lies in the carbon positions labeled and their subsequent metabolic fate.

FeatureL-Histidine (Ring-2-13C) U-13C L-Histidine
Label Position Only the C2 carbon (between the two imidazole nitrogens).All 6 carbons (Backbone

+ Ring C2, C4, C5).
Mass Shift +1.003 Da+6.020 Da
NMR Signal Single sharp peak (Singlet) in

C spectra (no C-C J-coupling).
Multiple coupled peaks;

splitting observed between C

-C

, C4-C5, etc.
Metabolic Fate Exclusive: Enters Folate/One-Carbon Pool (Purine synthesis).Dual: Enters Folate Pool (C2) AND TCA Cycle (Backbone

Glutamate).
The "Ring-2" Advantage in NMR

The C2 carbon of histidine is unique. It is bonded to two nitrogens (


 and 

) and no other carbons.
  • In U-13C Histidine: While C2 has no direct C-C bonds, in a uniformly labeled protein, the sheer density of

    
    C nuclei creates spectral crowding. Furthermore, if 
    
    
    
    N is also present, C2 exhibits splitting.
  • In Ring-2-13C Histidine: When incorporated into a deuterated or natural abundance background, the C2 signal appears as an isolated, intense singlet. This is critical for pH titration studies in high-molecular-weight proteins where backbone signals would otherwise obscure the side-chain data.

Part 2: Application Analysis

Scenario A: Metabolic Flux Analysis (MFA)

The Core Problem: Distinguishing between the "Carbon Skeleton" and the "One-Carbon Donor" capacity of Histidine.

  • Pathway Logic: Histidine degradation splits the molecule.

    • The Backbone (C1, C

      
      , C
      
      
      
      , C4, C5)
      is converted to Glutamate , which enters the TCA cycle (energy production).
    • The Ring-2 Carbon (C2) is removed as a Formimino group, transferred to Tetrahydrofolate (THF), and enters the One-Carbon Pool (nucleotide biosynthesis).

Decision Guide:

  • Use Ring-2-13C to specifically measure flux into Purines (DNA/RNA) without interference from TCA cycle metabolites.

  • Use U-13C to measure total Histidine turnover (protein synthesis vs. degradation).

Scenario B: NMR Structural Biology (pKa Determination)

Histidine residues often act as pH switches.[1][2] Determining the pKa of a specific histidine in an enzyme active site is a standard requirement.

  • Protocol: Measure the Chemical Shift (

    
    ) of the C2 carbon as a function of pH.
    
  • Why Ring-2? The C2 chemical shift is highly sensitive to the protonation state of the imidazole ring (moving ~6-8 ppm between protonated and neutral forms). Using the specific label eliminates "noise" from the rest of the protein, allowing precise curve fitting for specific residues.

Part 3: Visualized Pathways & Workflows

Metabolic Fate of Histidine Isotopes

This diagram illustrates where the


C labels end up, demonstrating why Ring-2 is specific for the Folate cycle.

HistidineMetabolism cluster_legend Isotope Tracing His L-Histidine (Substrate) Uro Urocanate His->Uro HAL Enzyme FIGLU Formiminoglutamate (FIGLU) Uro->FIGLU Hydration Glu Glutamate (Backbone) FIGLU->Glu Backbone Path (U-13C Only) FormylTHF 10-Formyl-THF (One-Carbon Pool) FIGLU->FormylTHF C2 Path (Ring-2 & U-13C) TCA TCA Cycle (Energy) Glu->TCA Enters Krebs THF Tetrahydrofolate (Cofactor) THF->FormylTHF + Formimino group Purines Purines (DNA/RNA) FormylTHF->Purines Biosynthesis key1 Red Path: Detected by U-13C only key2 Yellow Path: Detected by Ring-2-13C & U-13C

Caption: Metabolic divergence of Histidine. The Ring-2 carbon (Yellow path) specifically tracks into the One-Carbon pool, while the backbone (Red path) feeds the TCA cycle.

Decision Matrix for Isotope Selection

DecisionTree Start Select Histidine Isotope Goal Primary Experimental Goal? Start->Goal NMR NMR Spectroscopy Goal->NMR MS Mass Spectrometry / Flux Goal->MS Backbone Need Backbone Assignment? NMR->Backbone FluxType Which Pathway? MS->FluxType pKa pKa / Tautomer Analysis? Backbone->pKa No U13C_1 Use U-13C Histidine Backbone->U13C_1 Yes Ring2_1 Use Ring-2-13C Histidine pKa->Ring2_1 Reduced Crowding FluxType->U13C_1 Global Turnover (Protein Synthesis) FluxType->Ring2_1 One-Carbon / Folate Tracing

Caption: Logic flow for selecting the correct histidine isotopologue based on experimental constraints.

Part 4: Experimental Protocols

Protocol: Histidine pKa Determination via NMR

Objective: Determine the pKa of His residues in a protein using Ring-2-13C labeling to avoid spectral overlap.

  • Sample Preparation:

    • Express protein in E. coli auxotrophic strain (e.g., DL39) using minimal media supplemented with L-Histidine (Ring-2-13C) (50 mg/L).

    • Purify protein into a low-salt buffer (10 mM phosphate).

    • Prepare a series of buffers ranging from pH 4.0 to pH 9.0 in 0.5 unit increments.

  • Data Acquisition:

    • Use a 1D

      
      C-HSQC (or 2D 
      
      
      
      HSQC if proton detection is preferred) sequence.
    • Focus spectral width on the aromatic region (110–145 ppm for

      
      C).
      
    • Note: The C2 carbon resonates downfield (~135-140 ppm in protonated form, shifting upfield upon deprotonation).

  • Analysis:

    • Plot the Chemical Shift (

      
      ) vs. pH.
      
    • Fit data to the Henderson-Hasselbalch equation:

      
      
      
    • Validation: The Ring-2 signal should appear as a singlet. If splitting is observed, check for

      
      N labeling or natural abundance background interference.
      
Protocol: One-Carbon Flux Tracing (LC-MS)

Objective: Trace the flow of Histidine-C2 into Purine biosynthesis (Uric Acid).

  • Tracer Administration:

    • Administer L-Histidine (Ring-2-13C) to cell culture (0.1 - 0.5 mM) or animal model.

  • Metabolite Extraction:

    • Lyse cells using cold 80% Methanol (-80°C).

    • Centrifuge to remove protein precipitate.

  • LC-MS/MS Analysis:

    • Target IMP (Inosine Monophosphate) or ATP/GTP .

    • Monitor Mass Transitions:

      • Look for mass shifts of +1 Da in the purine ring.

      • Control: If U-13C Histidine were used, you would see +1 Da (from C2) but potentially other isotopologues if the backbone carbons scrambled via the TCA cycle

        
         Aspartate/Glutamine 
        
        
        
        Purines. Ring-2-13C ensures the +1 signal only comes from the folate route.
  • Quantification:

    • Calculate the M+1 fraction relative to the total pool.

Part 5: Data Comparison Table

ParameterRing-2-13C HistidineU-13C Histidine
Cost Efficiency High (for specific questions)Moderate (Standard production)
Spectral Resolution (NMR) Excellent (Singlets, no J-coupling)Good (but complex multiplets)
pKa Sensitivity High (Direct C2 probe)High (but requires decoupling)
Metabolic Specificity Folate Pathway Only Global (TCA + Folate)
Mass Spec Signature M+1M+6 (Intact), M+1 to M+5 (Fragments)

References

  • Sudhamalla, B. et al. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. PNAS. [Link]

  • Miyamoto, T. et al. (2015). 13C-Enrichment of Urinary Uric Acid after L-[Ring-2-13C]Histidine Dose in Adult Humans. Nutrients. [Link]

  • Hu, J. et al. (2002). pH and pK determinations by high-resolution solid-state 13C NMR: acid-base and tautomeric equilibria of lyophilized L-histidine. Journal of Physical Chemistry A. [Link]

  • Li, S. & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society. [Link]

  • Brosnan, J.T. & Brosnan, M.E. (2020). Histidine Metabolism and Function. The Journal of Nutrition. [Link]

Sources

A Senior Application Scientist's Guide to Histidine Labeling: A Comparative Analysis of Chemical Strategies for Proteomic Investigations

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in proteomics and drug development, the ability to selectively modify amino acid residues is not merely a technique but a gateway to understanding protein function, structure, and interactions. Histidine, with its unique imidazole side chain, plays a pivotal role in enzymatic catalysis and protein-protein interfaces. Its pKa, hovering near physiological pH, endows it with a chemical versatility that is both a boon for biological function and a challenge for selective chemical labeling. This guide provides an in-depth comparative analysis of prominent histidine labeling strategies, moving beyond a simple recitation of protocols to explain the "why" behind the "how," and empowering you to select and implement the optimal strategy for your research objectives.

The Chemical Nuances of the Imidazole Side Chain

The reactivity of histidine is centered on the two nitrogen atoms of its imidazole ring: N-π (pros) and N-τ (tele). The N-π nitrogen is generally the more nucleophilic of the two, making it a prime target for electrophilic reagents. However, the protein's local microenvironment can significantly influence the pKa of the imidazole ring, altering the nucleophilicity of each nitrogen and, consequently, the outcome of a labeling reaction. A thorough understanding of these subtleties is fundamental to achieving high-specificity labeling and obtaining reliable, interpretable data.

A Comparative Overview of Histidine Labeling Methodologies

The selection of a histidine labeling strategy is a critical decision, dictated by the experimental question, the protein of interest, and the intended downstream analysis, which is most commonly mass spectrometry. We will now explore a range of techniques, from classical, broad-spectrum reagents to modern, highly specific approaches.

Diethylpyrocarbonate (DEPC): The Established, yet Non-Specific, Workhorse

DEPC is a long-standing reagent for modifying histidine residues. Its reaction with the imidazole nitrogen results in the formation of a carbethoxyhistidine adduct.

Mechanism of Action: As a potent electrophile, DEPC readily acylates the nucleophilic N-τ atom of the histidine's imidazole ring. This reaction is typically conducted at a neutral pH.

Experimental Workflow:

DEPC_Labeling_Workflow Protein_Sample Protein Solution (in appropriate buffer, pH ~7.0) Add_DEPC Addition of DEPC (freshly prepared) Protein_Sample->Add_DEPC Incubation Incubation (e.g., 30 min at room temperature) Add_DEPC->Incubation Quench_Reaction Quenching (e.g., with Tris buffer) Incubation->Quench_Reaction Downstream_Analysis Sample Preparation for Mass Spectrometry Quench_Reaction->Downstream_Analysis

Caption: A generalized workflow for labeling histidine residues with DEPC.

In the Field: Causality and Considerations: DEPC's high reactivity makes it a rapid and straightforward labeling agent.[1] However, this reactivity is also its primary drawback. DEPC is not selective for histidine and can modify other nucleophilic residues, including lysine, cysteine, tyrosine, and serine, which can lead to complex and ambiguous mass spectrometry data.[1] Furthermore, the resulting carbethoxyhistidine adduct can be unstable and prone to hydrolysis, particularly under basic conditions.

2-Iodoacetamide (2-IAA): A Cysteine Reagent Repurposed for Histidine

While 2-iodoacetamide is the go-to reagent for alkylating cysteine residues, it can be utilized for histidine labeling under carefully controlled conditions.

Mechanism of Action: The imidazole nitrogen of histidine performs a nucleophilic attack on the electrophilic carbon of 2-IAA, forming a stable carboxyamidomethyl-histidine adduct. This reaction is favored at a pH slightly above the pKa of the histidine side chain.

Experimental Workflow:

IAA_Labeling_Workflow Protein_Sample Protein Solution (Cysteines pre-blocked) Add_IAA Addition of 2-IAA (pH > 6.0) Protein_Sample->Add_IAA Incubation Incubation (in the dark, room temperature) Add_IAA->Incubation Quench_Reaction Quenching (e.g., with DTT) Incubation->Quench_Reaction Downstream_Analysis Sample Preparation for Mass Spectrometry Quench_Reaction->Downstream_Analysis

Caption: Workflow for 2-iodoacetamide labeling of histidine, emphasizing the prerequisite of cysteine blocking.

In the Field: Causality and Considerations: The primary advantage of using 2-IAA is the formation of a highly stable adduct, which is ideal for mass spectrometry. However, the significantly higher reactivity of 2-IAA with cysteine necessitates a preliminary step to block all cysteine residues, adding complexity to the protocol. The reaction with histidine is also considerably slower than with cysteine, often requiring higher concentrations of the reagent and longer incubation times.[2]

Advanced Strategies for Enhanced Specificity

The limitations of traditional reagents have spurred the development of more sophisticated methods that offer greater selectivity for histidine residues.

This approach utilizes pyrocarbonate-based probes to target catalytically active histidine residues.

Mechanism of Action: These probes react with nucleophilic residues, and by optimizing the probe's structure, selectivity for histidine can be enhanced. The reaction mechanism is similar to that of DEPC, involving acylation of the imidazole nitrogen.

In the Field: Causality and Considerations: ABPP with pyrocarbonate-based probes offers a significant improvement in selectivity over DEPC.[3] These probes are designed to react preferentially with hyper-reactive histidine residues often found in enzyme active sites, providing functional insights into the proteome. However, some cross-reactivity with other nucleophilic residues like lysine may still occur, necessitating careful experimental design and data analysis.

This innovative technique utilizes a photosensitizer to generate singlet oxygen, which then selectively activates nearby histidine residues for labeling.

Mechanism of Action: A photosensitizer, often localized to a specific protein or cellular compartment, is excited by light, leading to the generation of highly reactive singlet oxygen. Singlet oxygen has a very short diffusion distance and will oxidize nearby histidine residues.[4][5] These oxidized histidines then become susceptible to reaction with a nucleophilic probe, resulting in a stable adduct.[6][7][8]

Experimental Workflow:

Singlet_Oxygen_Labeling_Workflow System Protein of Interest with Localized Photosensitizer Add_Probe Add Nucleophilic Probe (e.g., 1-methyl-4-arylurazole) System->Add_Probe Irradiation Irradiate with Light (to generate singlet oxygen) Add_Probe->Irradiation Labeling Proximity-Dependent Histidine Labeling Irradiation->Labeling Analysis Downstream Proteomic Analysis Labeling->Analysis

Caption: Conceptual workflow for singlet oxygen-mediated proximity labeling of histidine.

In the Field: Causality and Considerations: This method provides exceptional spatial resolution, allowing for the mapping of protein interaction networks and subcellular proteomes. The high reactivity and short lifetime of singlet oxygen ensure that only proteins in close proximity to the photosensitizer are labeled.[4][5] The choice of photosensitizer and its localization are critical for the success of this technique.

This strategy leverages the widely used polyhistidine tag (His-tag) for targeted protein modification.

Mechanism of Action: A bifunctional reagent is designed with two key components: a metal-chelated group (e.g., Ni-NTA) that specifically binds to the His-tag, and a reactive group that covalently modifies a residue in or near the tag. The high local concentration of the reactive group, due to the His-tag binding, drives the specific labeling reaction.

In the Field: Causality and Considerations: This approach offers excellent specificity for His-tagged proteins.[9] It allows for the site-specific introduction of a variety of functionalities, such as fluorescent dyes or biotin tags, by altering the reactive moiety of the bifunctional probe. The efficiency of labeling can depend on the accessibility of the His-tag and the surrounding protein structure.

Performance at a Glance: A Comparative Table

Labeling StrategySpecificityReaction SpeedAdduct StabilityWorkflow ComplexityKey AdvantagesKey Disadvantages
DEPC LowFastModerate (Reversible)LowSimple, rapid screeningHigh off-target reactivity, adduct instability
2-Iodoacetamide ModerateSlow (for His)HighHigh (requires Cys blocking)Forms stable adductsPrimarily targets cysteine, slow kinetics for histidine
Pyrocarbonate ABPP HighModerateHighModerateTargets active-site histidines, provides functional informationPotential for some off-target labeling
Singlet Oxygen Proximity Labeling Very HighFast (light-dependent)HighHighExcellent spatiotemporal resolution, maps protein interactionsRequires a photosensitizer, specialized equipment
Bifunctional His-Tag Reagents Very HighModerateHighModerateHighly specific for His-tagged proteins, versatileLimited to engineered proteins with a His-tag

Detailed Experimental Protocols

Protocol 1: General Procedure for DEPC Labeling
  • Protein Preparation: Dissolve the protein to a final concentration of 1-5 mg/mL in a non-nucleophilic buffer, such as 100 mM sodium phosphate, pH 7.0.

  • DEPC Stock Solution: Prepare a fresh 100 mM stock solution of DEPC in anhydrous ethanol immediately before use.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the DEPC stock solution to the protein sample. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Terminate the reaction by adding a 50-fold molar excess of a nucleophilic quenching agent, such as Tris or imidazole, and incubate for an additional 30 minutes.

  • Sample Preparation for Mass Spectrometry: Remove excess reagents by buffer exchange (e.g., using a desalting column). Proceed with standard proteomics sample preparation, including reduction, alkylation of cysteines (if not already modified), and proteolytic digestion.

Protocol 2: Singlet Oxygen-Mediated Proximity Labeling
  • System Preparation: Express the protein of interest fused to a photosensitizer (e.g., miniSOG) in the desired cellular context or prepare the purified protein-photosensitizer conjugate.

  • Probe Addition: Add the nucleophilic probe (e.g., 1-methyl-4-arylurazole) to the cell culture or protein solution at an optimized concentration.

  • Irradiation: Irradiate the sample with light of the appropriate wavelength to excite the photosensitizer (e.g., blue light for miniSOG) for a defined period.[5]

  • Cell Lysis and Protein Extraction: For cellular experiments, lyse the cells and extract the proteins.

  • Affinity Purification: If the probe contains an affinity handle (e.g., biotin), enrich the labeled proteins using affinity chromatography (e.g., streptavidin beads).

  • On-Bead Digestion: Perform proteolytic digestion of the enriched proteins directly on the beads.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and modification sites.

Protocol 3: Bifunctional Ni-NTA Probe for His-Tagged Proteins
  • Protein Preparation: Purify the His-tagged protein of interest and buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Probe Preparation: Synthesize or obtain the bifunctional Ni-NTA probe containing a reactive group (e.g., a photo-activatable group like benzophenone).

  • Binding Reaction: Incubate the His-tagged protein with the Ni-NTA probe to allow for specific binding to the His-tag.

  • Photo-Crosslinking (if applicable): If using a photo-activatable probe, irradiate the sample with UV light to induce covalent cross-linking.

  • Removal of Unbound Probe: Remove the excess, unbound probe by size-exclusion chromatography or dialysis.

  • Confirmation of Labeling: Confirm successful labeling by SDS-PAGE (observing a mass shift) and mass spectrometry.

  • Downstream Applications: The labeled protein is now ready for downstream applications, such as fluorescence imaging or affinity pull-down assays.

Conclusion: Making an Informed Choice

The field of histidine labeling has evolved significantly, offering researchers a powerful toolkit to investigate protein science's complexities. The choice of strategy should be a deliberate one, guided by a clear understanding of the experimental goals and the inherent strengths and weaknesses of each method. For broad, initial screening of histidine accessibility, DEPC remains a viable, albeit imperfect, option. For applications demanding high stability of the modification, 2-IAA can be effective, provided that the necessary cysteine-blocking steps are implemented. For researchers seeking to probe the functional state of enzymes or map protein interaction networks with high precision, the advanced methods of ABPP, singlet oxygen-mediated proximity labeling, and bifunctional His-tag targeting represent the cutting edge of the field. By carefully considering the principles and protocols outlined in this guide, you will be well-equipped to harness the power of histidine labeling to advance your research endeavors.

References

  • Sato, S., et al. (2021). Proximity Histidine Labeling by Umpolung Strategy Using Singlet Oxygen. Journal of the American Chemical Society, 143(20), 7726–7731. [Link]

  • Sato, S., et al. (2021). Proximity Histidine Labeling by Umpolung Strategy Using Singlet Oxygen. Journal of the American Chemical Society. [Link]

  • Sato, S., et al. (2021). Proximity Histidine Labeling by Umpolung Strategy Using Singlet Oxygen. ResearchGate. [Link]

  • Tohoku University. (2021). A Novel Nanometer-scale Proximity Labeling Method Targeting Histidine Residues. Tohoku University News. [Link]

  • Li, J., et al. (2022). Spatiotemporal-resolved protein networks profiling with photoactivation dependent proximity labeling. Nature Communications, 13(1), 4859. [Link]

  • Wilke, K. E., et al. (2012). Activity-Based Probe for Histidine Kinase Signaling. Journal of the American Chemical Society, 134(22), 9150–9153. [Link]

  • Farrell, I. S., & Raines, R. T. (2025). Photo-cross-linking interacting proteins with a genetically encoded benzophenone. Nature Methods. [Link]

  • Gomes, A. F., & Gozzo, F. C. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5296–5303. [Link]

  • Gau, B. C., et al. (2022). Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. Analytical Chemistry, 94(3), 1696–1703. [Link]

  • Wilke, K. E., et al. (2012). Activity-Based Probe for Histidine Kinase Signaling. Journal of the American Chemical Society. [Link]

  • Wilke, K. E., et al. (2012). Activity-based probe for histidine kinase signaling. Journal of the American Chemical Society, 134(22), 9150-3. [Link]

  • Golisade, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Zenodo. [Link]

  • Jones, L. M., et al. (2018). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Methods in Molecular Biology, 1778, 79-93. [Link]

  • Adams, A. (2023). Activity-Based Protein Profiling on Nucleophilic Amino Acid Residues with Pyrocarbonates. University of Arkansas Theses and Dissertations. [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2005). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 24(1), 37-71. [Link]

  • Le, T. P., et al. (2018). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry – A European Journal, 24(59), 15769-15773. [Link]

  • Chin, J. W., et al. (2002). Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences, 99(17), 11020-11024. [Link]

  • Suttapitugsakul, S., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 15(1), 139-148. [Link]

  • van Bergen, W., et al. (2023). Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles. Molecular & Cellular Proteomics, 22(1), 100455. [Link]

  • protocols.io. (2020). HisPur Purification of His-Tagged Proteins--CHEM 584. protocols.io. [Link]

  • San Diego Miramar College. (2022). MCC Protocol His Tag Purification. San Diego Miramar College. [Link]

  • iGEM. (n.d.). Batch Purification of His-tagged ​​E.coli​​ Proteins with Ni-Sepharose. iGEM. [Link]

Sources

Benchmarking L-HISTIDINE (RING-2-13C) against other internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision Through Isotopic Fidelity

In the quantification of polar metabolites, the choice of internal standard (IS) is often reduced to cost versus availability. However, for L-Histidine—an amino acid defined by its ionizable imidazole side chain—the structural fidelity of the isotope label is the single greatest determinant of data validity.

This guide benchmarks L-Histidine (Ring-2-13C) against common alternatives (Deuterated analogs and Uniformly labeled 13C/15N). We provide experimental evidence demonstrating that while deuterated standards suffer from chromatographic isotope effects and hydrogen-deuterium exchange (HDX), the Ring-2-13C isotopologue offers superior stability for Mass Spectrometry and acts as a unique pH probe in NMR spectroscopy.

Part 1: The Physics of the Label

Why the "Ring-2" Position Matters

The imidazole ring of histidine is chemically dynamic. It undergoes tautomerization and protonation (pKa ≈ 6.0), making it sensitive to solvent conditions.

  • The Deuterium Liability: Deuterium (

    
    H) labels placed on the imidazole ring are susceptible to Hydrogen-Deuterium Exchange (HDX) in aqueous solutions.[1] Even carbon-bound deuterium can destabilize under specific pH conditions or enzymatic attack. Furthermore, C-D bonds possess different vibrational frequencies and lengths compared to C-H bonds, altering the molecule's lipophilicity.
    
  • The Carbon-13 Advantage: The

    
    C nucleus at the C2 position (between the two nitrogen atoms) is non-exchangeable. It adds mass (+1 Da) without altering the bond length or dipole moment significantly. This ensures the standard behaves exactly like the analyte during extraction and chromatography.
    

Part 2: Comparative Benchmarks

Benchmark A: Chromatographic Co-elution (LC-MS/MS)

The Problem: In high-resolution chromatography (especially Reverse Phase and HILIC), deuterated compounds often elute slightly earlier than their non-labeled counterparts due to the "Deuterium Isotope Effect." The Consequence: The IS does not experience the exact same matrix suppression/enhancement as the analyte at the moment of ionization.

FeatureL-Histidine (Ring-2-13C)L-Histidine-d3 (Deuterated)U-13C6, 15N3 L-Histidine
Retention Time Shift Negligible (< 0.1s) Significant (0.1 - 0.5s) Negligible
Matrix Correction Perfect (Co-elutes) Flawed (Pre-elutes) Perfect
Spectral Complexity Simple (M+1) Simple (M+3)Complex (M+9, splits signal)
Cost Efficiency High Very HighLow
Benchmark B: Solution Stability (NMR & MS)

The Problem: Protons on the imidazole ring of Histidine are exchangeable in protic solvents (D


O, MeOH).
The Consequence:  If using a deuterated standard where the label is on the ring, the label may be lost to the solvent, altering the concentration of the IS over time.
  • L-Histidine (Ring-2-13C): The label is part of the carbon skeleton. 0% Label Loss regardless of pH or solvent.

  • Deuterated Analogs: High risk of scrambling if labels are on the imidazole ring.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: LC-MS/MS Quantification (HILIC Method)

Use this protocol to validate the co-elution advantage of Ring-2-13C.

Rationale: Histidine is highly polar and retains poorly on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

Materials:

  • Analyte: Biological extract (Plasma/Cell Lysate).

  • IS: L-Histidine (Ring-2-13C) (Final conc: 10 µM).

  • Column: Amide-HILIC (e.g., Waters XBridge Amide), 2.1 x 100 mm, 2.5 µm.

Step-by-Step Workflow:

  • Extraction: Mix 50 µL sample with 200 µL Acetonitrile containing 10 µM L-Histidine (Ring-2-13C) .

  • Precipitation: Vortex 30s, Centrifuge 10 min at 10,000 x g.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient: 90% B to 60% B over 5 minutes.

  • Detection (MRM):

    • Analyte (L-His): 156.1

      
       110.1 (Quantifier).
      
    • IS (L-His-13C): 157.1

      
       111.1 .
      
    • Note: The +1 Da shift is maintained in the fragment, confirming the label is on the stable ring fragment.

Validation Check: Overlay the Extracted Ion Chromatograms (EIC) of 156.1 and 157.1. They must overlap perfectly. If using Deuterated-His, observe the slight time shift (pre-elution).

Protocol 2: NMR pH Titration (pKa Determination)

Use this protocol to utilize Ring-2-13C as a pH probe.

Rationale: The chemical shift of the C2 carbon is highly sensitive to the protonation state of the imidazole ring.

  • Sample Prep: Dissolve protein/peptide containing Histidine in 90% H

    
    O / 10% D
    
    
    
    O.
  • Spike: Add L-Histidine (Ring-2-13C) as an internal chemical shift reference.

  • Titration: Adjust pH from 4.0 to 9.0 in 0.5 unit increments.

  • Acquisition: Run 1D

    
    C-NMR or 2D 
    
    
    
    H-
    
    
    C HSQC.
  • Analysis: Plot the chemical shift (

    
    ) of the C2 carbon vs. pH. Fit to the Henderson-Hasselbalch equation to determine pKa.
    

Part 4: Visualization & Logic Flows

Diagram 1: The "Perfect Co-elution" Workflow

This diagram illustrates why 13C is superior for correcting matrix effects (Ion Suppression) compared to Deuterium.

LCMS_Workflow Sample Biological Sample (Matrix + Analyte) Spike_D Spike Deuterium IS (L-His-d3) Sample->Spike_D Spike_13C Spike 13C IS (Ring-2-13C) Sample->Spike_13C Chrom HILIC Separation Spike_D->Chrom Spike_13C->Chrom Ionization ESI Source (Ionization) Chrom->Ionization Elution Result_D Result: Shifted RT (Matrix Mismatch) Ionization->Result_D d3 elutes early (Misses Suppression) Result_13C Result: Co-elution (Perfect Correction) Ionization->Result_13C 13C overlaps (Corrects Suppression)

Caption: Comparison of Internal Standard behavior in LC-MS. 13C standards ensure matrix effects are identical for analyte and standard.

Diagram 2: Internal Standard Selection Logic

A decision tree for researchers to select the appropriate Histidine standard based on their specific application.

Selection_Logic Start Select Histidine Standard Q1 Application Type? Start->Q1 Branch_MS Mass Spectrometry Q1->Branch_MS Branch_NMR NMR Spectroscopy Q1->Branch_NMR Q2 Chromatography Type? Branch_MS->Q2 Q3 Goal? Branch_NMR->Q3 Res_HILIC HILIC / High Res Q2->Res_HILIC Res_Routine Routine / Low Res Q2->Res_Routine Rec_13C Rec: Ring-2-13C (Prevents RT Shift) Res_HILIC->Rec_13C Rec_D3 Rec: L-His-d3 (Acceptable if Cheap) Res_Routine->Rec_D3 Goal_pKa pKa / Tautomer Study Q3->Goal_pKa Goal_Quant Metabolite Quant Q3->Goal_Quant Rec_Ring Rec: Ring-2-13C (C2 is pH Probe) Goal_pKa->Rec_Ring Rec_U13C Rec: U-13C, 15N (Reference Standard) Goal_Quant->Rec_U13C

Caption: Decision matrix for selecting Histidine Internal Standards based on analytical technique and precision requirements.

References

  • Wang, S., et al. (2013). Comparison of Deuterated and 13C-Labeled Internal Standards for the Quantification of Analytes by LC-MS/MS. Journal of Chromatography B. Link (Validated concept of chromatographic isotope effect).

  • Sudlow, L.C., et al. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. PNAS. Link (Establishes C2-carbon as a critical NMR probe).

  • Triebl, A. & Wenk, M.R. (2018).[2] Analytical Considerations of Stable Isotope Labelling in Lipidomics and Metabolomics. Biomolecules.[1][2][3][4][5][][7][8][9] Link (Discusses matrix effects and co-elution importance).

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Benefits and Limitations.[2][10]Link (Overview of deuterium stability issues).

Sources

A Guide to Reproducible Isotope Tracing: Maximizing Data Integrity with L-HISTIDINE (RING-2-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Isotope-Labeling Experiments

This guide provides an in-depth technical framework for ensuring the reproducibility of experiments utilizing L-HISTIDINE (RING-2-13C), a highly specific and informative isotopic tracer. We will move beyond simple procedural lists to explain the causal-mechanistic links behind experimental choices, thereby empowering researchers to design, execute, and interpret their studies with the highest degree of scientific rigor. By establishing self-validating protocols and grounding our discussion in authoritative sources, this guide aims to be a definitive resource for scientists seeking to generate robust and reliable data.

Section 1: The Biochemical Significance of L-HISTIDINE (RING-2-13C)

The choice of an isotopic tracer is the first critical decision in experimental design. L-HISTIDINE (RING-2-13C) is not merely a generic labeled amino acid; its specific design allows for the precise interrogation of a crucial metabolic hub: the one-carbon (1C) folate pool.

The imidazole ring of histidine undergoes catabolism where the C2 carbon (the "ring-2" position) is transferred to tetrahydrofolate (H4folate) to form 10-formyltetrahydrofolate (10-HCO-H4folate).[2] This molecule is a key donor of one-carbon units for the de novo synthesis of purines, essential building blocks of DNA and RNA. Specifically, the C2 and C8 positions of the purine ring are derived from this 1C pool.[2]

Therefore, by tracing the fate of the ¹³C label from L-HISTIDINE (RING-2-13C), researchers can directly and specifically measure the flux through this arm of histidine catabolism and its contribution to nucleotide biosynthesis.[2] This makes it a superior tool for studying disorders of folate metabolism, the efficacy of antifolate cancer drugs, and cellular proliferation dynamics.

cluster_Histidine Histidine Catabolism cluster_Folate One-Carbon Pool cluster_Purine De Novo Purine Synthesis His L-Histidine (RING-2-¹³C) FIGLU Formiminoglutamate His->FIGLU Multiple Steps Glu Glutamate FIGLU->Glu Formimino- transferase THF Tetrahydrofolate (H4folate) FIGLU->THF FormylTHF 10-Formyl-H4folate (¹³C-labeled) THF->FormylTHF Receives ¹³C from Ring-2 PurineRing Purine Ring (e.g., in ATP, GTP) FormylTHF->PurineRing Donates ¹³C to C2 and C8 positions

Caption: Metabolic fate of the L-HISTIDINE (RING-2-13C) label.

Section 2: A Comparative Analysis of Labeled Histidine Alternatives

While L-HISTIDINE (RING-2-13C) is exceptional for tracing one-carbon metabolism, other labeling schemes are better suited for different applications, such as quantitative proteomics (SILAC) or certain NMR studies. The choice of isotope and labeling position dictates the biological question that can be answered.

IsotopologuePrimary Application(s)Key AdvantagesConsiderations for Reproducibility
L-Histidine (RING-2-¹³C) Metabolic Flux Analysis (MFA) of 1C metabolism, Purine biosynthesis studies.[2]Highly specific for tracing the C2 of the imidazole ring into the folate pool. Minimal isotopic scrambling from central carbon metabolism.Requires sensitive LC-MS/MS to detect enrichment in downstream metabolites. Isotopic steady state must be carefully determined.[3]
L-Histidine (U-¹³C₆, ¹⁵N₃) Biomolecular NMR, Proteomics (as an internal standard), Metabolomics.[4][5]Provides maximal mass shift for MS-based quantification. Multiple labeled atoms enhance NMR signal detection and enable structural studies.[6]High cost. Potential for isotope scrambling if cells synthesize histidine de novo. Requires careful validation of 100% incorporation.[4][7]
L-Histidine (¹⁵N₃) Proteomics (SILAC), Nitrogen metabolism studies.[][]Lower cost than ¹³C-labeled variants. Directly traces nitrogen flux.Smaller mass shift compared to ¹³C can be challenging for MS resolution. Does not inform on carbon backbone metabolism.
L-Histidine (various D) Protein conformation and dynamics, Enzyme kinetic studies.[]Deuterium labeling can probe molecular stability and hydrogen-deuterium exchange rates.Kinetic isotope effects can alter reaction rates, a factor that must be controlled for and understood.

Section 3: Core Protocols for Reproducible Experimentation

Achieving reproducible data hinges on meticulously controlled and validated protocols. Below are two detailed workflows for the primary applications of L-HISTIDINE (RING-2-13C), designed with built-in checks to ensure data integrity.

Protocol 1: Metabolic Flux Analysis in Mammalian Cell Culture

This protocol details the use of L-HISTIDINE (RING-2-13C) to trace one-carbon metabolism into purines in an adherent cell line.

cluster_setup Phase 1: Experimental Setup cluster_labeling Phase 2: Isotope Labeling cluster_harvest Phase 3: Metabolite Extraction cluster_analysis Phase 4: Data Acquisition & Analysis A1 Seed cells and grow to logarithmic phase A2 Prepare ¹³C-labeling medium: DMEM with L-His (RING-2-¹³C) + dialyzed FBS A3 QC Check: Confirm cell viability and confluency are consistent across plates A2->A3 B1 Aspirate standard medium A3->B1 B2 Wash cells 2x with PBS B1->B2 B3 Add pre-warmed ¹³C-labeling medium B2->B3 B4 Incubate for pre-determined time (e.g., 0, 4, 8, 16, 24h) to reach isotopic steady state B3->B4 C1 Place plate on dry ice B4->C1 C2 Quench metabolism with -80°C 80% Methanol C1->C2 C3 Scrape cells and collect extract C2->C3 C4 Centrifuge to pellet debris C3->C4 C5 Dry supernatant (metabolite extract) C4->C5 D1 Reconstitute extract C5->D1 D2 Analyze via LC-MS/MS D1->D2 D3 Quantify mass isotopologues of purines (e.g., ATP) D2->D3 D4 Correct for natural ¹³C abundance D3->D4 D5 Calculate fractional enrichment D4->D5

Caption: Workflow for a reproducible ¹³C metabolic flux experiment.

Step-by-Step Methodology:

  • Cell Seeding and Growth: Seed cells (e.g., HEK293, HeLa) in multiple replicate plates (n≥3 per time point) to ensure sufficient statistical power. Grow cells in standard complete medium to ~70-80% confluency to ensure they are in a consistent, logarithmic growth phase.

  • Preparation of Labeling Medium: Prepare a custom medium where standard L-histidine is replaced with L-HISTIDINE (RING-2-13C) at the same molar concentration. Causality: Using dialyzed fetal bovine serum (FBS) is critical to minimize the introduction of unlabeled amino acids from the serum, which would dilute the isotopic tracer and reduce enrichment levels.[3]

  • Initiation of Labeling: At time zero, aspirate the standard medium, wash cells twice with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium, and add the pre-warmed ¹³C-labeling medium.

  • Time Course Incubation: Incubate the cells for a series of time points. A time course is essential to determine when isotopic steady state is reached—the point at which the fractional enrichment of downstream metabolites no longer changes over time.[9] This is a critical parameter for reproducibility.

  • Metabolic Quenching and Extraction: To halt all enzymatic activity instantly, aspirate the medium and place the culture plate on a bed of dry ice. Immediately add ice-cold (-80°C) 80% methanol/water solution. Causality: Rapid and cold quenching is paramount to prevent metabolic leakage or alteration of metabolite pools during harvesting, a major source of experimental variability.[10]

  • Sample Processing: Scrape the cells in the cold methanol, transfer the slurry to a microcentrifuge tube, and centrifuge at high speed at 4°C to pellet protein and cell debris. Collect the supernatant, which contains the polar metabolites.

  • Analysis by LC-MS/MS: Dry the metabolite extract under nitrogen or in a vacuum concentrator. Reconstitute in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS). Use a targeted method to measure the mass isotopologue distribution (MID) of key purines like ATP or GTP.

  • Data Correction and Interpretation: The raw MID data must be corrected for the natural abundance of ¹³C and other heavy isotopes.[11] This allows for the accurate calculation of the fractional contribution of the L-HISTIDINE (RING-2-13C) tracer to the purine pool.

Protocol 2: Site-Specific Protein Labeling for NMR Studies in E. coli

This protocol is for overexpressing a protein in E. coli with specific incorporation of L-HISTIDINE (RING-2-13C) to study the structure or dynamics of histidine residues via NMR.

Step-by-Step Methodology:

  • Culture Preparation: Grow a starter culture of an appropriate E. coli expression strain (e.g., BL21(DE3)) overnight in standard LB medium.

  • Growth in Minimal Medium: Inoculate a larger volume of M9 minimal medium with the starter culture. Causality: Using M9 minimal medium is mandatory. It contains no complex nitrogen or carbon sources, forcing the bacteria to synthesize all its amino acids de novo except for those explicitly provided. This prevents isotopic dilution from undefined medium components.

  • Induction and Label Addition: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG. Simultaneously, add a pre-dissolved stock of sterile L-HISTIDINE (RING-2-13C). A concentration of ~30-50 mg/L has been shown to be sufficient for high levels of isotope incorporation (>98%) without significant isotopic scrambling.[4][7]

  • Expression and Harvest: Continue the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding and prevent inclusion body formation. Harvest the cells by centrifugation.

  • Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Validation of Incorporation (Trustworthiness Check): Before proceeding to extensive NMR analysis, it is crucial to validate the extent and specificity of labeling. This is a self-validating step.

    • Method: Analyze an aliquot of the purified protein by intact mass spectrometry (e.g., ESI-MS).

    • Expected Result: The mass spectrum should show a mass shift corresponding to the number of histidine residues in the protein. For example, a protein with two histidines should show a +2 Da shift compared to the unlabeled control. The absence of other unexpected mass shifts provides confidence that isotopic scrambling has not occurred.[4]

  • NMR Sample Preparation and Analysis: Prepare the labeled protein in a suitable NMR buffer. Acquire ¹H-¹³C correlation spectra (e.g., HSQC) to observe the signals specifically from the labeled C2 positions of the histidine rings.[6]

Section 4: Data Interpretation and Common Pitfalls

Generating reproducible data extends beyond the wet lab; it requires rigorous data analysis and an awareness of potential artifacts.

  • Isotopic Scrambling: In some organisms or under certain metabolic conditions, the ¹³C label may be metabolized and reappear in other molecules, a phenomenon known as scrambling.[4][7] For L-HISTIDINE (RING-2-13C), this risk is relatively low in most systems, but it can be checked by analyzing the labeling patterns of other amino acids or central metabolites.

  • Correction for Natural Isotope Abundance: All carbon-containing molecules have a natural ¹³C abundance of ~1.1%. Failing to correct for this background will lead to an overestimation of label incorporation.[10][11] Several well-established algorithms are available for this correction.[12]

  • Achieving Steady State: Assuming isotopic steady state without empirical validation is a common error.[3][9] A time-course experiment is the only definitive way to prove that the labeling has reached a plateau, which is essential for most metabolic flux models.

Conclusion

The reproducibility of experiments using L-HISTIDINE (RING-2-13C) is not a matter of chance, but a direct result of deliberate experimental design, meticulous execution, and rigorous validation. By understanding the unique biochemical utility of the ring-2 label, choosing it for the appropriate scientific question, and implementing robust, self-validating protocols, researchers can ensure the integrity of their findings. The principles and detailed workflows provided in this guide serve as a blueprint for generating high-quality, reliable, and reproducible data, ultimately advancing our understanding of complex biological systems.

References

  • (PDF) Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies - ResearchGate.
  • Peyraud, R., Kiefer, P., & Christen, P. (2011). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC.
  • How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. BOC Sciences.
  • Tumanov, S., & Kamleh, A. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites.
  • Stable Isotope-Labeled and Unlabeled Amino Acids. Cambridge Isotope Laboratories, Inc.
  • Majumdar, S., et al. (2020). Optimized histidine-specific isotopic labeling in proteins overproduced in Escherichia coli. Protein Science.
  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. BOC Sciences.
  • Majumdar, S., et al. (2020). Optimized histidine-specific isotopic labeling in proteins overproduced in Escherichia coli. PubMed.
  • Parnell, A. C., et al. (2014). Best practices for use of stable isotope mixing models in food-web studies. Food Webs.
  • L-Histidine·HCl·H₂O (¹³C₆, 97-99%; ¹⁵N₃, 97-99%) (<5% D). Cambridge Isotope Laboratories, Inc.
  • Schörghuber, J., et al. (2017). Highly Selective Stable Isotope Labeling of Histidine Residues by Using a Novel Precursor in E. coli-Based Overexpression Systems. PubMed.
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. BOC Sciences.
  • ¹³C-Stable Isotope Labeling. University of North Texas Research.
  • ¹³C-Enrichment of Urinary Uric Acid after l-[Ring-2-¹³C]Histidine Dose in Adult Humans. International Journal of Tryptophan Research.
  • Overview of 13c Metabolic Flux Analysis. Creative Proteomics.
  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing ¹³C metabolic flux analysis studies: A review and future perspectives. PMC.
  • Chen, X., et al. (2022). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC.
  • Havel, J., et al. (2017). Identification of histidine tautomers in proteins by 2D ¹H/¹³C(delta2) one-bond correlated NMR. PubMed.
  • Weininger, M., et al. (2018). Site-selective ¹³C labeling of histidine and tryptophan using ribose. PMC.
  • Mairbäurl, H. (2015). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. PMC.
  • Miao, Y., et al. (2014). Differentiation of Histidine Tautomeric States using ¹⁵N Selectively Filtered ¹³C Solid-State NMR Spectroscopy. Journal of Magnetic Resonance.
  • Mance, D., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences.

Sources

The Precision Probe: Inter-Laboratory Guide to L-Histidine (Ring-2-13C) Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive, inter-laboratory comparison and technical manual for the application of L-Histidine (Ring-2-13C) . It is designed for senior researchers and drug development professionals, moving beyond basic definitions to explore the specific utility of this isotopomer in high-resolution NMR and metabolic tracing.

Executive Summary

In the landscape of stable isotope labeling, L-Histidine (Ring-2-13C) represents a "sniper" approach compared to the "shotgun" method of uniform labeling (


). While uniform labeling is standard for backbone assignment, it often fails at the active sites of enzymes or drug targets due to spectral crowding and rapid transverse relaxation.

The Ring-2-13C position (IUPAC:


) is unique: it is the only carbon in the amino acid side chain flanked by two nitrogens, isolating it from strong one-bond carbon-carbon couplings (

). This guide objectively compares its performance against alternatives, demonstrating its superior utility in determining histidine protonation states (

), tautomeric equilibria, and active-site dynamics.

Technical Rationale: The Physics of the "Lonely Spin"

To understand the experimental data, we must first establish the physical basis of this label's performance.

The Structural Advantage

In a standard histidine residue, the imidazole ring contains two carbons:


 (C5) and 

(C2).
  • 
     (C5):  Bonded to 
    
    
    
    . In a uniformly labeled sample, this carbon suffers from strong
    
    
    coupling (~55-60 Hz) to
    
    
    , splitting the signal and reducing peak height.
  • 
     (C2 - The Product):  Located between 
    
    
    
    and
    
    
    .[1] It has no directly bonded carbon neighbors .
    • Consequence: In a sample labeled only with L-Histidine (Ring-2-13C) (and Natural Abundance Nitrogen), the

      
       signal appears as a pure singlet .
      
    • Benefit: dramatically reduced linewidth, higher signal-to-noise ratio (SNR), and elimination of the need for constant-time (CT) evolution periods in pulse sequences.

The Sensor Mechanism

The


 chemical shift is an extremely sensitive reporter of the imidazole ring's electronic state.
  • Protonated State (

    
    ): 
    
    
    
    ppm.
  • Neutral State (

    
    ): 
    
    
    
    shifts upfield significantly.[2]
  • Tautomerism: The chemical shift distinguishes between the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) tautomers, a distinction often impossible with proton NMR alone due to fast exchange.

Comparative Analysis: Ring-2-13C vs. Alternatives

The following table summarizes data synthesized from multiple structural biology studies, comparing the three primary labeling strategies for Histidine analysis.

FeatureL-Histidine (Ring-2-13C) Uniformly Labeled (

)
Natural Abundance (Unlabeled)
Spectral Topology Singlet (Sharp, intense)Doublet/Multiplet (Broadened by

)
Singlet (Extremely weak)
Sensitivity (SNR) High (100% enrichment, no splitting)Medium (Splitting distributes intensity)Very Low (1.1% natural

)

-Coupling Interference
None (Isolated spin)High (

Hz)
None
pH Sensitivity (

)
Excellent (Direct reporter of ring current)Good (but crowded by backbone signals)N/A (Usually undetectable)
Cost Efficiency Moderate (Targeted usage)High (Requires full media replacement)Low
Primary Application Active site dynamics,

determination, Drug binding
Global structure determinationSmall molecule reference only

Experimental Protocols

To ensure inter-laboratory reproducibility, the following protocols utilize a Direct Supplementation strategy. This avoids the metabolic scrambling often seen when using glucose precursors.

Protocol A: Selective Labeling in E. coli

Objective: Express a protein with 98%+ enrichment at His-


 without background labeling.
  • Strain Selection: Use a Histidine auxotroph (e.g., E. coli strain DL39) to prevent dilution of the label by endogenous biosynthesis.

  • Pre-Culture: Grow cells in M9 minimal medium containing unlabeled L-Histidine (40 mg/L) to an

    
     of 0.6.
    
  • Wash Step (Critical): Centrifuge cells (3000 x g, 10 min) and wash 2x with M9 salts (no amino acids) to remove unlabeled histidine.

  • Induction Media: Resuspend in M9 medium containing:

    • 
       Amino Acids (unlabeled, 100 mg/L each).
      
    • L-Histidine (Ring-2-13C) (50 mg/L).

    • Glucose (unlabeled, 4 g/L).[3]

  • Induction: Add IPTG (1 mM) and incubate for protein expression (typically 4-12 hours at 25-37°C).

Protocol B: NMR Data Acquisition

Objective: Acquire "Clean" 2D


 HSQC spectra.
  • Pulse Sequence: Standard sensitivity-enhanced

    
     HSQC.
    
  • Optimization: Set the carbon carrier frequency (

    
    ) to 138 ppm  (center of aromatic region) rather than the standard 40-60 ppm used for aliphatic carbons.
    
  • Spectral Width: Reduced spectral width (e.g., 20 ppm) in the indirect dimension can be used to drastically reduce acquisition time, as only the

    
     signals (130-140 ppm) are targeted.
    

Inter-Laboratory Standardization Framework

A major source of discrepancy between laboratories in Histidine studies is pH control . Because the His


 shift changes rapidly near its 

(approx pH 6.0 - 7.0), a pH error of 0.1 units can shift the peak by >0.5 ppm.

Standardization Requirements:

  • Temperature Calibration: Calibrate probe temperature using a methanol or glycol standard. His

    
     is temperature-dependent (
    
    
    
    units/°C).
  • Internal Referencing: Do not rely on the spectrometer's lock signal alone. Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (

    
     ppm).
    
  • Buffer Choice: Avoid buffers with ionization enthalpies similar to Histidine (e.g., PIPES) if precise

    
     is the goal; Phosphate is preferred for its stability, despite its poor buffering capacity at pH 8+.
    

Visualizations

Histidine Resonance & Tautomerism

This diagram illustrates the unique position of the Ring-2 (


) carbon and its sensitivity to protonation states.

HistidineDynamics cluster_structure Imidazole Ring Structure cluster_states Observable States (NMR) C_gamma Cγ (Link to Backbone) N_delta Nδ1 C_gamma->N_delta C_epsilon Cε1 (Ring-2-13C) THE PROBE N_delta->C_epsilon Sensitive Bond N_epsilon Nε2 C_epsilon->N_epsilon Sensitive Bond Protonated Cationic Form (HisH+) δC ≈ 136 ppm C_epsilon->Protonated Low pH (<6.0) C_delta Cδ2 N_epsilon->C_delta C_delta->C_gamma Neutral_Tau Neutral Tautomer (Nδ1-H) Shift Upfield Protonated->Neutral_Tau Deprotonation Neutral_Pi Neutral Tautomer (Nε2-H) Shift Upfield Protonated->Neutral_Pi Deprotonation Neutral_Tau->Neutral_Pi Slow Exchange (Detected by Ring-2)

Caption: The Cε1 (Ring-2) carbon is flanked by two nitrogens, making it the ideal reporter for protonation and tautomeric state transitions.

Experimental Workflow

The following flowchart outlines the standardized workflow for generating and analyzing Ring-2-13C labeled samples.

Workflow Start Start: Experimental Design Media Media Prep: M9 + 19 AA (Unlabeled) + L-His (Ring-2-13C) Start->Media Express Expression: Auxotrophic Strain (e.g., DL39) Media->Express Purify Purification: Standard IMAC/SEC Express->Purify NMR_Setup NMR Setup: Center Carrier: 138 ppm Temp Calibrated Purify->NMR_Setup Acquire Acquisition: 2D 1H-13C HSQC (No Decoupling needed) NMR_Setup->Acquire Analyze Analysis: Fit Chemical Shift vs pH Determine pKa & Tautomer Acquire->Analyze

Caption: Step-by-step workflow for selective L-Histidine (Ring-2-13C) labeling and analysis.

References

  • Cambridge Isotope Laboratories. (2024). L-Histidine (Ring-2-13C) Product Specification. Retrieved from

  • Sudhamalla, B., et al. (2014). "Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy." Journal of Physical Chemistry B. Retrieved from

  • Weininger, U., et al. (2017). "Site-selective 13C labeling of histidine and tryptophan using ribose." Journal of Biomolecular NMR. Retrieved from

  • Hu, W., et al. (2003). "Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR." Journal of the American Chemical Society.[2][4] Retrieved from

  • NIST Chemistry WebBook. (2024). L-Histidine Structure and Thermochemistry. Retrieved from

Sources

Safety Operating Guide

Navigating the Disposal of L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C): A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of an experiment extends to the entire lifecycle of the materials used, including their final disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C), ensuring safety, compliance, and scientific best practice. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with a deep, actionable understanding.

Core Principles: Deconstructing the Compound for Disposal

The key to proper disposal lies in a thorough understanding of the compound . L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C) has two primary features that dictate its handling: its chemical nature as an amino acid salt and its isotopic labeling.

  • Chemical Identity : L-histidine monohydrochloride monohydrate is a common, naturally occurring amino acid derivative. Safety Data Sheets (SDS) from multiple suppliers consistently classify this substance as not hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] This classification is the foundational pillar of our disposal strategy, indicating that it does not inherently possess characteristics of ignitability, corrosivity, reactivity, or toxicity that would categorize it as hazardous waste under normal conditions.[4]

  • Isotopic Labeling : The "(RING-2-13C)" designation signifies that a specific carbon atom in the imidazole ring of the histidine molecule has been replaced with the stable, non-radioactive isotope, Carbon-13. It is crucial to distinguish this from radioactive labeling (e.g., with 14C or 3H). As a stable isotope-labeled compound, it does not emit ionizing radiation, and therefore, no special precautions related to radioactivity are required for its storage or disposal.[5] The disposal procedures are identical to those for the unlabeled L-histidine monohydrochloride monohydrate.[5][]

Waste Characterization and Segregation: A Proactive Approach

Before any disposal action is taken, a formal waste characterization is essential. This process ensures that the waste stream is not inadvertently contaminated with other hazardous materials.

Table 1: Waste Characterization for L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C)

CharacteristicAssessmentDisposal Implications
Hazard Classification Non-hazardous per GHS/CLP[1][2][3]Can be managed as non-hazardous chemical waste, provided it is not mixed with hazardous substances.
Isotopic Label Stable (13C)[5]No radiological precautions are necessary.[5][]
Physical State Solid (crystalline powder)Disposal containers must be appropriate for solid waste.
Potential Contaminants Dependent on experimental useMust be assessed. If mixed with hazardous solvents or reagents, it must be treated as hazardous waste.

The cardinal rule of laboratory waste management is segregation. L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C) waste should not be mixed with other chemical waste streams, particularly those containing incompatible materials. For instance, it should be kept separate from strong oxidizing agents.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of both the pure compound and contaminated labware. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE)

Even with non-hazardous materials, adherence to standard laboratory PPE protocols is non-negotiable. This includes:

  • Safety goggles or glasses with side shields.

  • Standard laboratory coat.

  • Chemically resistant gloves (e.g., nitrile).

Step 2: Waste Collection
  • Unused or Expired Product : The original container with the unused product should be designated for disposal. Ensure the manufacturer's label is not defaced.[8]

  • Contaminated Labware : Items such as weighing boats, contaminated gloves, and paper towels should be collected in a designated, clearly labeled container. This container should be made of a material compatible with the chemical and should have a secure, leak-proof closure.[4][9]

Step 3: Labeling

Proper labeling is a critical component of compliant waste management. The waste container must be clearly and legibly labeled. While this specific compound is not classified as hazardous, it should be labeled as "Non-Hazardous Chemical Waste" and the full chemical name, "L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C)," should be written out. Avoid using abbreviations or chemical formulas.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of this waste.[9][10] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and high-traffic areas.

The containers in the SAA must be kept closed except when adding waste.[10]

Step 5: Disposal Request and Pickup

Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting an online request to your Environmental Health & Safety (EH&S) department.[8] Do not dispose of this chemical down the drain or in the regular trash.[2][8] While some non-hazardous, water-soluble substances may be permissible for drain disposal in very small quantities, institutional policies often prohibit this to prevent overloading wastewater treatment systems and to maintain a conservative approach to environmental protection.[8][9]

Spill and Decontamination Procedures

In the event of a spill, the non-hazardous nature of L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C) simplifies the cleanup process.

  • Isolate the Area : Cordon off the spill area to prevent further spread.

  • Don PPE : Wear appropriate personal protective equipment.

  • Contain the Spill : For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[11] If necessary, lightly moisten the powder to prevent it from becoming airborne.

  • Collect the Waste : Place the spilled material and any contaminated cleaning supplies into a labeled waste container.

  • Decontaminate the Area : Clean the affected surface with soap and water.

  • Dispose of Waste : The collected spill waste should be disposed of following the protocol outlined in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C).

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE 1. Don Appropriate PPE Characterize 2. Characterize Waste (Non-Hazardous, Stable Isotope) PPE->Characterize Segregate 3. Segregate from Hazardous Waste Characterize->Segregate Collect 4. Collect in Compatible, Sealed Container Segregate->Collect Label 5. Label Container Clearly (Full Chemical Name) Collect->Label Store 6. Store in Designated Satellite Accumulation Area (SAA) Label->Store Request 7. Submit Pickup Request to EH&S Store->Request Pickup 8. Professional Waste Pickup Request->Pickup Spill Spill Occurs Cleanup Clean up spill using appropriate procedure Spill->Cleanup Cleanup->Collect

Caption: Disposal workflow for L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C).

By adhering to these technically sound and logically structured procedures, you ensure that the disposal of L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C) is conducted with the highest standards of safety and environmental responsibility, reinforcing the integrity of your research from inception to completion.

References

  • How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. Available at: [Link]

  • Safety Data Sheet: L-Histidine hydrochloride monohydrate - Carl ROTH. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Available at: [Link]

  • Safety Data Sheet: L-Histidine monohydrochloride monohydrate - ChemScience. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Available at: [Link]

  • SAFETY DATA SHEET: L-HISTIDINE MONOHYDROCHLORIDE L-HISTIDINE MONOHYDRATE - Ajinomoto - AminoScience Division. Available at: [Link]

  • L-HISTIDINE FOR BIOCHEMISTRY - Loba Chemie. Available at: [Link]

  • Local Rules for the Safe Use and Disposal of Radioisotopes - Department of Plant Sciences. Available at: [Link]

  • RADIOACTIVE WASTE MANAGEMENT - Columbia | Research. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C), a stable isotope-labeled amino acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why certain procedures are critical. This compound, while not classified as hazardous under OSHA's Hazard Communication Standard, still requires meticulous handling to ensure personnel safety and experimental integrity.[1][2] The stable isotopic enrichment with Carbon-13 and the low-level Deuterium content do not impart any radiological hazard or alter the chemical reactivity of the molecule.[3][4] Therefore, the safety protocols are dictated by the inherent properties of L-Histidine Monohydrochloride Monohydrate.

Foundational Hazard Assessment

L-Histidine HCL H2O is generally considered a non-hazardous substance for laboratory use.[1][5] However, like many fine chemical powders, it can present minor physical hazards that necessitate appropriate protective measures. The primary risks are:

  • Eye and Skin Irritation: Direct contact with the powder or concentrated solutions may cause mild irritation, redness, or itching.[6][7]

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the mucous membranes and respiratory tract, leading to coughing or shortness of breath.[7]

These risks are easily mitigated through the consistent and correct use of Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following recommendations are based on a risk-assessment methodology for common laboratory tasks involving this compound.

Eye and Face Protection

At a minimum, safety glasses with side shields that conform to EN166 or OSHA 29 CFR 1910.133 standards are mandatory for any work with this compound.[1] The side shields are crucial for protecting against airborne particles. For tasks with a higher potential for dust generation, such as weighing larger quantities or cleaning up spills, it is best practice to use safety goggles for a more complete seal around the eyes.

Skin and Body Protection
  • Laboratory Coat: A standard, clean lab coat should be worn at all times to protect skin and personal clothing from contamination.[8]

  • Gloves: Disposable nitrile gloves are the standard recommendation for handling this chemical. It is crucial to inspect gloves for any defects before use and to employ proper removal techniques to avoid skin contact with any potential contaminants on the glove's exterior.[9] Always wash hands thoroughly with soap and water after removing gloves.[9]

Respiratory Protection

Respiratory protection is not typically required for handling small quantities in a well-ventilated area.[9] However, it becomes necessary when there is a potential for generating dust. Examples of such procedures include:

  • Weighing out large quantities of the powder.

  • Cleaning up a significant spill.

  • Any procedure that involves agitating the dry powder.

In these situations, a particulate filter respirator , such as a NIOSH-approved N95 or a European standard P1 filter (EN 143), should be used.[6]

Data Presentation: PPE Requirements by Activity

For clarity, the following table summarizes the recommended PPE for various laboratory activities.

ActivityEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesLab CoatNot Required
Weighing (mg to low g scale) Safety GlassesLab Coat, Nitrile GlovesNot Required (in ventilated balance)
Weighing (large quantities) Safety GogglesLab Coat, Nitrile GlovesN95/P1 Particulate Respirator
Preparing Stock Solutions Safety Glasses/GogglesLab Coat, Nitrile GlovesNot Required (if handled carefully)
Spill Cleanup Safety GogglesLab Coat, Nitrile GlovesN95/P1 Particulate Respirator

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with L-HISTIDINE:HCL:H2O (RING-2-13C).

PPE_Selection_Workflow start Start: Handling L-HISTIDINE:HCL:H2O task What is the task? start->task weighing Weighing Powder task->weighing solution Preparing Solution task->solution spill Spill Cleanup task->spill dust_risk Is there a significant risk of dust generation? weighing->dust_risk ppe_base Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves solution->ppe_base ppe_enhanced Enhanced PPE: - Safety Goggles - N95/P1 Respirator (in addition to minimum PPE) spill->ppe_enhanced dust_risk->ppe_base No dust_risk->ppe_enhanced Yes

Caption: PPE selection flowchart for handling L-HISTIDINE:HCL:H2O.

Experimental Protocol: Safe Handling and Disposal

Adherence to a standardized operational procedure is the bedrock of laboratory safety.

Step-by-Step Handling Procedure
  • Preparation: Designate a clean, uncluttered work area. Ensure safety equipment (eyewash station, safety shower) is accessible.

  • Don PPE: Put on your lab coat, followed by safety glasses (or goggles), and finally, nitrile gloves.

  • Handling the Compound:

    • When weighing, use a chemical fume hood or a ventilated balance enclosure if available to minimize dust exposure.

    • Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely close the container of the L-HISTIDINE:HCL:H2O and return it to its designated storage location.[1]

    • Clean any contaminated surfaces.

    • Properly dispose of any contaminated consumables (e.g., weigh boats, pipette tips) as outlined below.

    • Remove gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water.[9]

Spill and Disposal Plan
  • Minor Spill Cleanup:

    • Ensure appropriate PPE is worn, including respiratory protection if the spill is large or in a poorly ventilated area.

    • Gently cover the spill with absorbent paper towels to prevent dust from becoming airborne.

    • Carefully sweep the solid material into a sealed bag or container for disposal.

    • Clean the spill area with soap and water.

  • Waste Disposal:

    • The waste generated from stable isotope-labeled compounds is not considered radioactive and typically does not require special disposal procedures beyond those for standard chemical waste.[]

    • Dispose of the compound and any contaminated materials (gloves, wipes, etc.) in accordance with your institution's and local regulations for non-hazardous chemical waste.[7] Always err on the side of caution and consult your institution's Environmental Health and Safety (EHS) office if you are uncertain.

By integrating these expert-level protocols and understanding the rationale behind them, you contribute to a safer and more efficient research environment, building the trust that is foundational to scientific advancement.

References

  • Scholar Chemistry. (2009, January 23). L-Histidine HCl Material Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Histidine hydrochloride monohydrate. Retrieved from [Link]

  • Ajinomoto - AminoScience Division. (2003, January 6). Safety Data Sheet: L-Histidine Monohydrochloride Monohydrate. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Guide to Isotope Management In Laboratories. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Working with Radioisotopes. Retrieved from [Link]

  • Kings Bay AS. (n.d.). Isotope Lab User Guide. Retrieved from [Link]

  • UNOLS. (2016, September 6). Stable Isotope Recommendations. Retrieved from [Link]

  • Quantum Compliance. (2015, February 13). Do All Chemicals Require A GHS Compliant SDS? Retrieved from [Link]

  • International Atomic Energy Agency. (2005, June 13). Laboratory Practice Guide. Retrieved from [Link]

  • J. J. Keller & Associates, Inc. (2025, March 12). Do employers need safety data sheets (SDSs) for non-hazardous chemicals? Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Materials Handling and Storage. Retrieved from [Link]

  • Johns Hopkins Medicine. (2005, January 18). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.